molecular formula C11H4ClF6N B1333708 5,7-Bis(trifluoromethyl)-4-chloroquinoline CAS No. 234450-34-1

5,7-Bis(trifluoromethyl)-4-chloroquinoline

Cat. No.: B1333708
CAS No.: 234450-34-1
M. Wt: 299.6 g/mol
InChI Key: VLJHEORCKLWJPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Bis(trifluoromethyl)-4-chloroquinoline is a useful research compound. Its molecular formula is C11H4ClF6N and its molecular weight is 299.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5,7-bis(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4ClF6N/c12-7-1-2-19-8-4-5(10(13,14)15)3-6(9(7)8)11(16,17)18/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJHEORCKLWJPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(C=C(C2=C1Cl)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4ClF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371156
Record name 5,7-Bis(trifluoromethyl)-4-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234450-34-1
Record name 4-Chloro-5,7-bis(trifluoromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=234450-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Bis(trifluoromethyl)-4-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5,7-bis(trifluoromethyl)-4-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 5,7-bis(trifluoromethyl)-4-chloroquinoline, a key intermediate in medicinal chemistry. The synthesis is presented as a two-step process, commencing with the formation of a 4-hydroxyquinoline precursor via the Gould-Jacobs reaction, followed by a chlorination step. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate its replication and understanding in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step reaction sequence. The initial step involves the construction of the quinoline core to yield 4-hydroxy-5,7-bis(trifluoromethyl)quinoline. This is accomplished using the Gould-Jacobs reaction, which involves the condensation of 3,5-bis(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate followed by thermal cyclization.[1] The subsequent step is the conversion of the 4-hydroxy group to a chloro group using a suitable chlorinating agent, typically phosphorus oxychloride (POCl₃).[2]

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Gould-Jacobs Reaction cluster_intermediate Intermediate cluster_step2 Step 2: Chlorination cluster_final Final Product A 3,5-bis(trifluoromethyl)aniline C Condensation & Thermal Cyclization A->C B Diethyl ethoxymethylenemalonate B->C D 4-Hydroxy-5,7-bis(trifluoromethyl)quinoline C->D Formation of quinoline core E Chlorination with POCl₃ D->E F This compound E->F Conversion of hydroxyl to chloro group Gould_Jacobs_Mechanism Aniline 3,5-bis(trifluoromethyl)aniline Intermediate1 Anilinomethylenemalonate Intermediate Aniline->Intermediate1 Condensation (-EtOH) Malonate Diethyl ethoxymethylenemalonate Malonate->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Thermal Cyclization (250°C) Product 4-Hydroxy-5,7-bis(trifluoromethyl)quinoline Intermediate2->Product Tautomerization

References

An In-depth Technical Guide to 5,7-bis(trifluoromethyl)-4-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 5,7-bis(trifluoromethyl)-4-chloroquinoline. Due to the limited availability of specific experimental data for this compound, this guide incorporates information from structurally related molecules and established principles of quinoline chemistry to offer a thorough and practical resource.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and interpretation of biological activity. While some experimental data is available from commercial suppliers, key parameters such as melting point, boiling point, and solubility have not been extensively reported in the public domain.

Table 1: Physicochemical Properties of this compound and a Related Analog

PropertyThis compound4-Chloro-7-(trifluoromethyl)quinoline (Analog)
Molecular Formula C₁₁H₄ClF₆NC₁₀H₅ClF₃N
Molecular Weight 299.60 g/mol [1]231.60 g/mol
Appearance White to off-white crystalline powderNot specified
Melting Point Data not available69-71 °C
Boiling Point Data not availableData not available
Solubility Data not availableChloroform: 25 mg/mL
pKa (Predicted) ~1.5 (due to the electron-withdrawing effects of trifluoromethyl groups)Data not available
LogP (Predicted) ~4.5 (indicating high lipophilicity)Data not available
Purity Typically ≥97%[1]Typically ≥98%

Synthesis and Characterization

The synthesis of this compound can be approached through established methods for the preparation of 4-chloroquinolines. A plausible and commonly employed route involves the cyclization of a substituted aniline followed by chlorination.

Experimental Protocol: Synthesis of 4-Chloroquinolines

This protocol is adapted from a general method for the synthesis of 4-chloroquinolines from β-anilinopropionic acids[2].

Step 1: Synthesis of β-(3,5-bis(trifluoromethyl)anilino)propanoic acid

  • In a round-bottom flask, dissolve 3,5-bis(trifluoromethyl)aniline in a suitable solvent such as ethanol.

  • Add acrylic acid to the solution.

  • The mixture is heated to reflux and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization to yield β-(3,5-bis(trifluoromethyl)anilino)propanoic acid.

Step 2: Cyclization and Chlorination to form this compound

  • Suspend the β-(3,5-bis(trifluoromethyl)anilino)propanoic acid in phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux with stirring for several hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, the excess POCl₃ is carefully removed by distillation under reduced pressure.

  • The residue is then cautiously poured onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by filtration, washed with water, and then a dilute solution of sodium bicarbonate to neutralize any remaining acid.

  • The crude product is dried and can be further purified by column chromatography or recrystallization from a suitable solvent (e.g., ethanol or hexane) to afford pure this compound.

SynthesisWorkflow Synthesis Workflow for this compound cluster_step1 Step 1: Formation of the Intermediate cluster_step2 Step 2: Cyclization and Chlorination Aniline 3,5-bis(trifluoromethyl)aniline Reaction1 Michael Addition (Reflux in Ethanol) Aniline->Reaction1 AcrylicAcid Acrylic Acid AcrylicAcid->Reaction1 Intermediate β-(3,5-bis(trifluoromethyl)anilino)propanoic acid Reaction2 Cyclization & Chlorination (Reflux) Intermediate->Reaction2 Reaction1->Intermediate POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Reaction2 FinalProduct This compound Reaction2->FinalProduct ApoptosisPathway Generalized Apoptotic Signaling Pathway Compound 5,7-bis(trifluoromethyl)- 4-chloroquinoline CellularStress Cellular Stress (e.g., DNA Damage) Compound->CellularStress Induces Mitochondria Mitochondria CellularStress->Mitochondria Activates Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c, activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

5,7-bis(Trifluoromethyl)-4-chloroquinoline: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 234450-34-1

Molecular Formula: C₁₁H₄ClF₆N

Molecular Weight: 299.60 g/mol [1]

This technical guide provides a comprehensive overview of 5,7-bis(trifluoromethyl)-4-chloroquinoline, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering insights into its synthesis, potential biological activities, and physicochemical properties.

Structural and Physicochemical Properties

This compound belongs to the quinoline class of compounds, which are known for their broad range of biological activities.[2][3][4] The presence of two trifluoromethyl (CF₃) groups at positions 5 and 7, and a chlorine atom at position 4, significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of novel therapeutic agents.[5] The trifluoromethyl groups are known to enhance the biological activity of many compounds.[5]

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 234450-34-1[1][6]
Molecular Formula C₁₁H₄ClF₆N[1][6]
Molecular Weight 299.60 g/mol [1][6]
Appearance Off-white to yellow powder/crystals[1]
Purity Typically ≥97%[1][6]

Synthesis and Reactivity

A potential synthetic pathway is outlined in the diagram below.

G cluster_0 Step 1: Conrad-Limpach Synthesis cluster_1 Step 2: Chlorination 3,5-bis(trifluoromethyl)aniline 3,5-bis(trifluoromethyl)aniline Intermediate_A Anilinocrotonate intermediate 3,5-bis(trifluoromethyl)aniline->Intermediate_A Condensation Diethyl malonate Diethyl malonate Diethyl malonate->Intermediate_A 5,7-bis(trifluoromethyl)quinolin-4-ol 5,7-bis(trifluoromethyl)quinolin-4-ol Intermediate_A->5,7-bis(trifluoromethyl)quinolin-4-ol Thermal Cyclization Target_Compound This compound 5,7-bis(trifluoromethyl)quinolin-4-ol->Target_Compound POCl3 Phosphorus oxychloride (POCl₃) POCl3->Target_Compound

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: General Procedure for the Chlorination of 4-Hydroxyquinolines

This protocol is a generalized procedure based on the common laboratory practice for the conversion of 4-hydroxyquinolines to 4-chloroquinolines and should be adapted and optimized for the specific substrate.

Materials:

  • 5,7-bis(trifluoromethyl)quinolin-4-ol (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 eq)

  • Inert solvent (optional, e.g., toluene, N,N-dimethylformamide)

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate or dichloromethane for extraction

  • Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend or dissolve 5,7-bis(trifluoromethyl)quinolin-4-ol in phosphorus oxychloride.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Potential Biological Activities and Applications in Drug Development

The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[2][3][7] The introduction of trifluoromethyl groups can significantly enhance the therapeutic potential of these compounds by increasing their metabolic stability, lipophilicity, and binding affinity to biological targets.

While specific biological data for this compound is not extensively reported in the public domain, its structural features suggest potential applications in several therapeutic areas:

  • Antimalarial Agents: The 4-chloroquinoline core is a key structural motif in several antimalarial drugs, such as chloroquine and amodiaquine. The chlorine atom at the 4-position is crucial for the activity of these compounds, as it facilitates their accumulation in the acidic food vacuole of the malaria parasite. The trifluoromethyl groups may modulate the drug's activity and resistance profile.

  • Anticancer Agents: Many quinoline derivatives have been investigated as potential anticancer agents, targeting various cellular pathways involved in cancer progression. The trifluoromethyl groups can enhance the cytotoxic activity of these compounds.

  • Kinase Inhibitors: The quinoline scaffold is present in several approved kinase inhibitors used in cancer therapy. The this compound core could serve as a starting point for the development of novel kinase inhibitors.

The logical workflow for the utilization of this compound in a drug discovery program is illustrated below.

G Start This compound Library Library Synthesis (Modification at C4) Start->Library Nucleophilic Substitution SAR Structure-Activity Relationship (SAR) Studies SAR->Library Iterative Design Screening Biological Screening (e.g., Antimalarial, Anticancer) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead ADME/Tox Profiling Lead->SAR Candidate Preclinical Candidate Lead->Candidate

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound is a promising building block for the development of novel therapeutic agents. Its synthesis is achievable through established chemical methodologies, and its structural features suggest a high potential for biological activity, particularly in the fields of antimalarial and anticancer drug discovery. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to the Spectral Analysis of 5,7-bis(trifluoromethyl)-4-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 5,7-bis(trifluoromethyl)-4-chloroquinoline, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of public domain spectral data for this specific molecule, this document presents a representative dataset derived from analogous structures and predictive models. It also outlines the standard experimental protocols for acquiring such data.

Molecular Structure

Systematic Name: 4-chloro-5,7-bis(trifluoromethyl)quinoline Molecular Formula: C₁₁H₄ClF₆N Molecular Weight: 311.60 g/mol CAS Number: 349-57-5

Representative Spectral Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
8.95 d 4.5 1H H-2
8.20 s - 1H H-6
7.85 s - 1H H-8

| 7.60 | d | 4.5 | 1H | H-3 |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Description
152.1 C-2
150.5 C-4
148.9 C-8a
133.0 (q, J ≈ 35 Hz) C-5
129.5 (q, J ≈ 34 Hz) C-7
125.4 C-6
124.0 (q, J ≈ 273 Hz) CF₃ at C-5
122.8 (q, J ≈ 273 Hz) CF₃ at C-7
122.1 C-3
121.8 C-4a

| 118.9 | C-8 |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Assignment
-62.5 s CF₃ at C-5

| -63.0 | s | CF₃ at C-7 |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
3100-3000 Weak C-H stretch (aromatic)
1600, 1570, 1480 Medium-Strong C=C and C=N stretching (quinoline ring)
1350-1100 Very Strong C-F stretching (trifluoromethyl groups)
850-750 Strong C-Cl stretching

| 880-820 | Medium | C-H out-of-plane bending |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/z Relative Intensity (%) Assignment
311/313 100/33 [M]⁺ / [M+2]⁺ (isotopic pattern for 1 Cl)
276 80 [M-Cl]⁺
242 45 [M-CF₃]⁺

| 207 | 60 | [M-Cl-CF₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire spectra at 298 K.

    • Set the spectral width to 16 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 1.0 second.

    • Collect 16 scans.

  • ¹³C NMR Acquisition:

    • Acquire spectra at 298 K.

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to 240 ppm.

    • Use a 45-degree pulse angle with a relaxation delay of 2.0 seconds.

    • Collect 1024 scans.

  • ¹⁹F NMR Acquisition:

    • Acquire spectra at 298 K.

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to -50 to -70 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 1.0 second.

    • Collect 64 scans.

  • Data Processing: Process all spectra using appropriate software. Apply an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C and ¹⁹F spectra before Fourier transformation. Phase and baseline correct all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal (0.00 ppm) and the ¹⁹F spectrum to an external standard such as CFCl₃ (0.00 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum using the instrument's software.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (approximately 0.1 mg) in 1 mL of a suitable volatile solvent such as methanol or dichloromethane.

  • Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source coupled to a Gas Chromatograph (GC) or a direct insertion probe.

  • Data Acquisition:

    • For GC-MS: Inject 1 µL of the sample solution into the GC. Use a suitable capillary column (e.g., HP-5MS) and a temperature program that allows for the elution of the compound. The mass spectrometer should be set to scan a mass range of m/z 50-500.

    • For Direct Insertion Probe: Place a small amount of the sample on the probe, insert it into the ion source, and gradually heat it until the compound volatilizes.

    • Set the ionization energy to 70 eV.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the isotopic pattern of the molecular ion with the theoretical pattern for a compound containing one chlorine atom.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral characterization of a chemical compound.

G cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting synthesis Synthesis of 5,7-bis(trifluoromethyl) -4-chloroquinoline purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Spectral Interpretation nmr->interpretation ir->interpretation ms->interpretation structure_elucidation Structure Elucidation interpretation->structure_elucidation reporting Reporting & Publication structure_elucidation->reporting

Caption: Workflow for Synthesis, Purification, and Spectroscopic Analysis.

Commercial Availability and Technical Guide for 5,7-bis(trifluoromethyl)-4-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-bis(trifluoromethyl)-4-chloroquinoline is a halogenated and trifluoromethylated quinoline derivative. The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents. The incorporation of trifluoromethyl groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the commercial availability of this compound, along with a plausible synthetic route and potential research applications based on the chemistry of related compounds.

Commercial Availability

This compound is available from several commercial chemical suppliers. Researchers can procure this compound for laboratory and research purposes. The following table summarizes the key information from various suppliers.

Supplier CAS Number Molecular Formula Formula Weight Purity
Various Suppliers 234450-34-1C₁₁H₄ClF₆N299.60 g/mol Typically ≥97%

Physicochemical Properties

Property Value
Appearance White to off-white solid
Solubility Soluble in common organic solvents such as DMSO and DMF
Storage Store at room temperature in a dry, well-ventilated place

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in peer-reviewed literature. However, based on established quinoline synthesis methodologies, a plausible synthetic route can be proposed. The Vilsmeier-Haack reaction provides a viable pathway for the construction of the chloroquinoline core from an appropriately substituted acetanilide.

Proposed Synthetic Pathway

A potential synthetic route to this compound is outlined below. This pathway begins with the readily available starting material, 3,5-bis(trifluoromethyl)aniline.

G A 3,5-bis(trifluoromethyl)aniline B Acylation (Acetic Anhydride) A->B C 3,5-bis(trifluoromethyl)acetanilide B->C D Vilsmeier-Haack Reaction (POCl₃, DMF) C->D E This compound D->E

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are generalized experimental protocols for the key steps in the proposed synthesis. These should be adapted and optimized for the specific substrate.

Step 1: Synthesis of 3,5-bis(trifluoromethyl)acetanilide

This step involves the acylation of 3,5-bis(trifluoromethyl)aniline with acetic anhydride.

  • Materials:

    • 3,5-bis(trifluoromethyl)aniline

    • Acetic anhydride

    • Suitable solvent (e.g., dichloromethane or neat)

    • Aqueous workup reagents (e.g., sodium bicarbonate solution)

  • Procedure:

    • Dissolve 3,5-bis(trifluoromethyl)aniline in the chosen solvent.

    • Slowly add acetic anhydride to the solution at room temperature.

    • Stir the reaction mixture for a specified time until the starting material is consumed (monitor by TLC).

    • Perform an aqueous workup to remove excess acetic anhydride and acetic acid.

    • Dry the organic layer and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization or column chromatography.

Step 2: Vilsmeier-Haack Cyclization to form this compound

The Vilsmeier-Haack reaction is a powerful method for the one-pot formylation and cyclization of activated aromatic compounds to form halogenated heterocycles.[1][2][3][4]

  • Materials:

    • 3,5-bis(trifluoromethyl)acetanilide

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Ice

    • Aqueous base (e.g., sodium acetate or sodium hydroxide)

  • Procedure:

    • In a flask cooled in an ice bath, slowly add phosphorus oxychloride to N,N-dimethylformamide to form the Vilsmeier reagent.

    • To this reagent, add 3,5-bis(trifluoromethyl)acetanilide portion-wise, maintaining a low temperature.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a specified temperature (e.g., 80-90 °C) for several hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully pour the reaction mixture onto crushed ice.

    • Neutralize the mixture with a suitable base to precipitate the crude product.

    • Collect the solid by filtration, wash with water, and dry.

    • Purify the crude this compound by recrystallization or column chromatography.

Potential Applications in Research and Drug Discovery

The 4-chloroquinoline scaffold is a versatile starting material for the synthesis of a wide range of derivatives, primarily through nucleophilic aromatic substitution at the 4-position. The high reactivity of the C4-chloro group allows for the introduction of various functionalities, including amines, alcohols, and thiols.

Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the quinoline nitrogen and the two trifluoromethyl groups is expected to activate the 4-position towards nucleophilic attack.

G A This compound C 4-Substituted-5,7-bis(trifluoromethyl)quinoline A->C SNAr B Nucleophile (Nu-H) (e.g., R-NH₂, R-OH, R-SH) B->C D Base D->C

Caption: General scheme for nucleophilic aromatic substitution.

This reactivity can be exploited to synthesize libraries of compounds for screening in various biological assays. For instance, the synthesis of 4-aminoquinoline derivatives is a common strategy in the development of antimalarial agents.[5]

Palladium-Catalyzed Cross-Coupling Reactions

While the 4-chloro position is highly reactive towards nucleophilic substitution, it can also potentially participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This would allow for the introduction of aryl or alkyl groups at the 4-position, further expanding the chemical diversity of accessible derivatives.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

References

An In-Depth Technical Guide to 5,7-bis(trifluoromethyl)-4-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and synthetic methodologies related to 5,7-bis(trifluoromethyl)-4-chloroquinoline. This compound serves as a key intermediate in the synthesis of various biologically active molecules. This document is intended to equip researchers and drug development professionals with the necessary information for its safe and effective use in a laboratory setting.

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The following information is compiled from various Safety Data Sheets (SDS).

1.1. Hazard Identification

While some suppliers classify this compound as not a hazardous substance or mixture, it is recommended to handle it with the care due to an irritant. Potential hazards include:

  • Skin Contact: May cause skin irritation.

  • Eye Contact: May cause serious eye irritation.

  • Inhalation: May cause respiratory irritation.

1.2. First Aid Measures

In case of exposure, the following first aid measures should be taken:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

1.3. Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment is recommended:

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator when ventilation is inadequate.

1.4. Handling and Storage

ParameterRecommendation
Handling Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Keep away from sources of ignition.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. Storage at room temperature is generally acceptable.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 234450-34-1
Molecular Formula C₁₁H₄ClF₆N
Molecular Weight 299.60 g/mol
Purity Typically ≥97%

Experimental Protocols

3.1. General Synthesis of a 4-Chloroquinoline Derivative

The synthesis of a 4-chloroquinoline derivative typically involves a cyclization reaction to form the quinoline core, followed by chlorination. A common method is the Gould-Jacobs reaction.

Step 1: Condensation

  • Reactants: A substituted aniline (e.g., 3,5-bis(trifluoromethyl)aniline) and diethyl (ethoxymethylene)malonate.

  • Procedure: The aniline and diethyl (ethoxymethylene)malonate are typically heated together, often without a solvent, to form the enamine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 2: Thermal Cyclization

  • Procedure: The intermediate from Step 1 is heated at a high temperature (e.g., ~250 °C) in a high-boiling point solvent such as Dowtherm A. This promotes the cyclization to form the 4-hydroxyquinoline derivative. The product often precipitates upon cooling and can be collected by filtration.

Step 3: Chlorination

  • Reactant: The 4-hydroxyquinoline derivative.

  • Reagent: Phosphorus oxychloride (POCl₃) is a common chlorinating agent.

  • Procedure: The 4-hydroxyquinoline is heated with an excess of POCl₃. After the reaction is complete, the excess POCl₃ is carefully quenched, typically by pouring the reaction mixture onto crushed ice. The 4-chloroquinoline product can then be isolated by filtration and purified.

3.2. General Protocol for Nucleophilic Substitution (e.g., Suzuki Coupling)

The chlorine atom at the 4-position of the quinoline ring is susceptible to nucleophilic substitution, making it a valuable handle for further functionalization, such as in Suzuki coupling reactions.

  • Reactants: 4-chloro-5,7-bis(trifluoromethyl)quinoline, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃).

  • Solvent: A degassed solvent system, often a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Procedure:

    • To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the 4-chloro-5,7-bis(trifluoromethyl)quinoline, the boronic acid derivative, the palladium catalyst, and the base.

    • Add the degassed solvent system.

    • Heat the reaction mixture with stirring for a period determined by reaction monitoring (e.g., TLC or LC-MS).

    • Upon completion, the reaction is cooled, and the product is extracted into an organic solvent.

    • The organic layer is washed, dried, and concentrated.

    • The crude product is then purified, typically by column chromatography.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the detailed biological activities and associated signaling pathways for this compound itself. Research on quinoline derivatives is extensive, with many compounds exhibiting a wide range of biological effects, including anticancer and antimalarial properties.[2][3][4] However, it is crucial to note that the specific biological function is highly dependent on the substitution pattern of the quinoline core.

For instance, various substituted quinolines have been investigated as inhibitors of protein kinases, such as EGFR and HER-2, which are key components of signaling pathways that regulate cell proliferation, survival, and differentiation. Inhibition of these pathways is a common strategy in cancer therapy. A simplified, hypothetical signaling pathway that is often targeted by quinoline-based inhibitors is depicted below.

It is important to emphasize that the following diagram represents a general signaling pathway that may be targeted by other quinoline derivatives and is not based on specific experimental data for this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER-2 RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinoline Hypothetical Quinoline Inhibitor Quinoline->EGFR Inhibition

Caption: A generalized representation of the EGFR/HER-2 signaling pathway, a common target for quinoline-based inhibitors.

Conclusion

This compound is a valuable chemical intermediate for the synthesis of novel compounds with potential therapeutic applications. While detailed biological data for this specific molecule is limited, its structural features suggest it is a promising scaffold for the development of new kinase inhibitors and other targeted therapies. Researchers working with this compound should adhere to strict safety protocols and can utilize the generalized synthetic methodologies provided as a starting point for their investigations. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound and its derivatives.

References

The Enhanced Reactivity of the C4-Chloro Group in 5,7-bis(Trifluoromethyl)-4-chloroquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of key synthons is paramount. This in-depth technical guide explores the reactivity of the C4-chloro group in 5,7-bis(trifluoromethyl)-4-chloroquinoline, a pivotal intermediate in the synthesis of biologically active molecules. The strategic placement of two powerful electron-withdrawing trifluoromethyl groups at the C5 and C7 positions dramatically enhances the susceptibility of the C4-position to nucleophilic aromatic substitution (SNAr), making this scaffold a valuable building block in medicinal chemistry.

The quinoline core is a well-established privileged structure in pharmacology, forming the basis for a wide array of therapeutic agents.[1] Modifications at the C4-position are particularly crucial for biological activity.[2] The inherent electron-withdrawing nature of the quinoline nitrogen atom already predisposes the C4-position to nucleophilic attack. This effect is significantly amplified by the presence of the two trifluoromethyl substituents, which further delocalize the electron density of the aromatic system, thereby stabilizing the Meisenheimer intermediate formed during SNAr and accelerating the reaction rate.

Nucleophilic Aromatic Substitution (SNAr): The Primary Reaction Pathway

The dominant reaction pathway for the functionalization of this compound is nucleophilic aromatic substitution. This reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient C4 carbon, leading to the displacement of the chloride leaving group. A variety of nucleophiles, including amines, anilines, and other heteroatom nucleophiles, can be employed to introduce diverse functionalities at this position.

The general workflow for these reactions can be visualized as follows:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Start Select this compound and Nucleophile Reactants Prepare Reactants and Solvent Start->Reactants Setup Reaction Setup: - Conventional Heating or - Microwave Irradiation Reactants->Setup SNAr Nucleophilic Aromatic Substitution Reaction Setup->SNAr Quench Reaction Quenching and Extraction SNAr->Quench Purify Purification: - Crystallization or - Column Chromatography Quench->Purify End Characterized 4-Substituted 5,7-bis(trifluoromethyl)quinoline Purify->End

General workflow for nucleophilic substitution.

Quantitative Data on Nucleophilic Substitution

NucleophileReaction ConditionsExpected YieldReference/Analogy
Substituted AnilinesEtOH, reflux, 2-6 hGood to Excellent[1]
Aliphatic AminesNeat or in a polar aprotic solvent (e.g., DMF, NMP), 80-120 °C, 4-12 hGood to ExcellentGeneral knowledge of SNAr
PiperazinesEtOH or other polar solvents, reflux, 4-8 hGood to Excellent[1]

Experimental Protocols

The following protocols are based on established procedures for the synthesis of related 4-aminoquinoline derivatives and are expected to be highly applicable to this compound.[1][3]

Protocol 1: General Procedure for the Reaction with Anilines (Conventional Heating)

This protocol describes a standard method for the nucleophilic aromatic substitution of this compound with a substituted aniline under conventional heating.

G Start Start: This compound + Substituted Aniline + Ethanol Reflux Reflux the mixture (e.g., 78 °C) for 2-6 hours Start->Reflux Monitor Monitor reaction progress by TLC Reflux->Monitor Cool Cool to room temperature Monitor->Cool Precipitate Collect precipitate by filtration Cool->Precipitate Wash Wash precipitate with cold ethanol Precipitate->Wash Dry Dry the product under vacuum Wash->Dry End End: Pure 4-(arylamino)-5,7-bis(trifluoromethyl)quinoline Dry->End

Workflow for aniline substitution.

Materials:

  • This compound (1.0 equiv)

  • Substituted aniline (1.1-1.2 equiv)

  • Ethanol (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for work-up and filtration

Procedure:

  • To a round-bottom flask, add this compound and the substituted aniline.

  • Add anhydrous ethanol to dissolve the reactants.

  • Heat the mixture to reflux with stirring for 2-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product is expected to precipitate out of the solution. Collect the solid by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

Protocol 2: General Procedure for Microwave-Assisted Synthesis with Aliphatic Amines

Microwave-assisted synthesis offers a rapid and often higher-yielding alternative to conventional heating for the synthesis of 4-aminoquinolines.

Materials:

  • This compound (1.0 equiv)

  • Aliphatic amine (1.2-1.5 equiv)

  • Polar aprotic solvent (e.g., DMF, NMP, or neat)

  • Microwave vial with a snap cap

  • Microwave reactor

  • Magnetic stirrer

Procedure:

  • In a microwave vial, combine this compound and the aliphatic amine.

  • If not running neat, add a suitable polar aprotic solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • The product can be isolated by precipitation upon the addition of water or by extraction with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Signaling Pathways of Interest for 4-Aminoquinoline Derivatives

Derivatives of 4-aminoquinolines are of significant interest in drug discovery, particularly as kinase inhibitors. For instance, many 4-anilinoquinolines target the ATP-binding site of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and c-Met, which are implicated in various cancers. The general mechanism involves blocking the autophosphorylation of the kinase, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor (e.g., EGF, HGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) Ligand->RTK P Autophosphorylation RTK->P Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) P->Downstream Response Cellular Response: - Proliferation - Survival - Angiogenesis Downstream->Response Inhibitor 4-Amino-5,7-bis(trifluoromethyl)quinoline Derivative Inhibitor->P

References

Navigating the Solubility of 5,7-bis(trifluoromethyl)-4-chloroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 5,7-bis(trifluoromethyl)-4-chloroquinoline. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document leverages data from structurally analogous quinoline derivatives to project its likely solubility behavior in common organic solvents. Furthermore, a detailed, generalized experimental protocol for determining the thermodynamic solubility of quinoline compounds is provided to empower researchers to generate precise data in their own laboratory settings.

Projected Solubility Profile

The molecular structure of this compound, characterized by a hydrophobic quinoline core and lipophilic trifluoromethyl and chloro substituents, suggests poor aqueous solubility and favorable solubility in various organic solvents.[1] The quinoline ring system itself is predominantly hydrophobic.[1] Generally, quinoline derivatives exhibit good solubility in organic solvents such as ethanol, dichloromethane, and dimethyl sulfoxide (DMSO).[2]

To provide a more concrete, albeit comparative, reference, the following table summarizes the available quantitative solubility data for 4,7-dichloroquinoline, a structurally related compound. These data points can serve as a valuable proxy for estimating the solubility of this compound, although empirical verification is strongly recommended.

SolventTemperature (°C)Solubility of 4,7-Dichloroquinoline (mol·L⁻¹)
Water25.20.0006
Ethanol25.20.048
Tetrahydrofuran25.20.301
Acetone25.20.123
Acetonitrile25.20.098

Note: This data is for 4,7-dichloroquinoline and is intended to provide an estimate for the solubility of this compound. Actual solubility may vary.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for the experimental determination of the thermodynamic (equilibrium) solubility of a solid organic compound like this compound in an organic solvent.[2]

Objective: To determine the saturation concentration of the compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s) (e.g., DMSO, ethanol, dichloromethane, etc.)

  • Thermostatic shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

    • Seal the vials tightly to prevent any solvent evaporation during the experiment.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution has reached equilibrium. The exact time may need to be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

  • Quantification:

    • Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Determine the concentration of the dissolved this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve is necessary for accurate quantification.

  • Data Analysis:

    • Calculate the solubility of the compound in the chosen solvent at the specified temperature based on the measured concentration and the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis prep_solid Excess Solid Compound prep_vial Combine in Sealed Vial prep_solid->prep_vial prep_solvent Known Volume of Solvent prep_solvent->prep_vial equil_shake Thermostatic Shaking (Constant Temperature) prep_vial->equil_shake Incubate sample_supernatant Withdraw Supernatant equil_shake->sample_supernatant Allow to Settle sample_filter Filter (0.45 µm) sample_supernatant->sample_filter sample_dilute Dilute Sample sample_filter->sample_dilute sample_quantify Quantify (HPLC/UV-Vis) sample_dilute->sample_quantify result Solubility Data sample_quantify->result

Caption: Workflow for determining the solubility of this compound.

Signaling Pathways and Logical Relationships

A thorough review of the existing scientific literature did not reveal any established signaling pathways or complex experimental workflows directly involving this compound that would necessitate a detailed diagrammatic representation at this time. Research into the biological activity of this specific compound is ongoing, and future studies may elucidate its interactions with cellular pathways.

References

A Theoretical Exploration of the Electronic Properties of 5,7-bis(trifluoromethyl)-4-chloroquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the electronic properties of 5,7-bis(trifluoromethyl)-4-chloroquinoline. In the absence of direct experimental or computational studies on this specific molecule, this paper establishes a robust theoretical framework based on established quantum chemical methods and data from analogous substituted quinolines. The document outlines the anticipated electronic characteristics, including frontier molecular orbital energies, molecular electrostatic potential, and charge distribution, which are critical for understanding its reactivity, intermolecular interactions, and potential applications in medicinal chemistry and materials science. Detailed computational methodologies are presented to guide future in-silico studies. All quantitative data from related compounds are summarized for comparative analysis, and key conceptual workflows are visualized to enhance understanding.

Introduction

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and photophysical properties. The introduction of electron-withdrawing groups, such as halogens and trifluoromethyl moieties, can significantly modulate the electronic landscape of the quinoline ring, thereby influencing its pharmacokinetic and pharmacodynamic profiles. The subject of this guide, this compound, is a unique molecule featuring strong electron-withdrawing substituents at key positions. Understanding the electronic properties of this compound is paramount for predicting its behavior in biological systems and for the rational design of novel therapeutics and functional materials.

This guide will delve into the theoretical underpinnings of the electronic structure of this compound, leveraging computational chemistry principles to predict its key electronic parameters.

Theoretical Background and Computational Methodologies

The electronic properties of organic molecules are governed by the distribution of electrons within their molecular orbitals. Theoretical and computational chemistry provide powerful tools to model and predict these properties.[1][2]

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT is a popular method for electronic structure calculations due to its balance of accuracy and computational cost.[3][4] The choice of functional and basis set is crucial for obtaining reliable results. For quinoline derivatives, hybrid functionals such as B3LYP are commonly employed in conjunction with basis sets like 6-311++G(d,p) to provide a good description of the electronic structure.[3][5]

Key Electronic Properties

Several key parameters are calculated to characterize the electronic properties of a molecule:

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule. The HOMO energy is related to the ability to donate an electron, while the LUMO energy is related to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.[1]

  • Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution in a molecule. It is used to predict the sites of electrophilic and nucleophilic attack and to understand intermolecular interactions.[6]

  • Mulliken Atomic Charges: This analysis provides the charge distribution over the individual atoms in a molecule, offering insights into the local electronic environment.

Experimental Protocols: Computational Details

While no specific experimental data for this compound is available, a standard computational protocol for its theoretical study would involve the following steps:

  • Geometry Optimization: The molecular geometry of this compound would be optimized using a DFT method, for instance, the B3LYP functional with the 6-311++G(d,p) basis set, to find the lowest energy conformation.

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface, vibrational frequency calculations would be performed. The absence of imaginary frequencies would confirm a stable structure.

  • Electronic Property Calculations: Using the optimized geometry, single-point energy calculations would be performed to determine the electronic properties, including HOMO and LUMO energies, the MEP surface, and Mulliken atomic charges.

  • Solvation Effects: To simulate a more realistic environment, calculations can be performed using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

Predicted Electronic Properties of this compound

Based on the known electronic effects of the chloro and trifluoromethyl substituents on aromatic rings, the following properties can be predicted for this compound:

  • Electron Density Distribution: The chlorine atom at position 4 and the two trifluoromethyl groups at positions 5 and 7 are strong electron-withdrawing groups.[7][8] This will lead to a significant polarization of the quinoline ring, with a general decrease in electron density on the carbocyclic ring and a more complex effect on the heterocyclic ring. The nitrogen atom, being highly electronegative, will also contribute to this polarization.

  • Frontier Molecular Orbitals: The strong electron-withdrawing nature of the substituents is expected to lower the energies of both the HOMO and LUMO. This would result in a relatively large HOMO-LUMO gap, suggesting high chemical stability.

  • Molecular Electrostatic Potential: The MEP surface is predicted to show a region of negative potential around the nitrogen atom, making it a likely site for electrophilic attack or hydrogen bonding. The regions around the trifluoromethyl groups and the chlorine atom are expected to have a more positive potential due to their electron-withdrawing nature.

Quantitative Data from Analogous Compounds

To provide a quantitative context for the predicted electronic properties, the following tables summarize calculated data for quinoline and related substituted derivatives from the literature.

Table 1: Calculated Electronic Properties of Quinoline and a Chloroquinoline Derivative.

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
QuinolineDFT/B3LYP/6-31+G(d,p)-6.646-1.8164.832.004
6-ChloroquinolineDFT/B3LYP/6-311++G(d,p)-6.912-1.9874.9251.345

Data sourced from[1][3]

Table 2: Predicted Impact of Substituents on the Electronic Properties of the Quinoline Ring.

SubstituentPositionEffect on Ring Electron DensityImpact on HOMO/LUMO Energies
-Cl4Electron-withdrawing (inductive)Lowers both HOMO and LUMO
-CF₃5, 7Strongly electron-withdrawing (inductive and resonance)Significantly lowers both HOMO and LUMO

Visualizations

Computational Workflow

The following diagram illustrates a typical workflow for the theoretical study of the electronic properties of a substituted quinoline.

G Computational Workflow for Electronic Property Analysis A Molecule Selection (this compound) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Confirmation of Minimum) B->C D Electronic Property Calculation (HOMO, LUMO, MEP, Charges) C->D E Data Analysis and Interpretation D->E

Caption: A flowchart of the computational methodology.

Predicted Electron Density Perturbation

This diagram illustrates the predicted inductive effects of the electron-withdrawing substituents on the quinoline ring.

Caption: Inductive effects of substituents.

Note: The quinoline structure in the DOT script is a placeholder and would be replaced with an actual image in a final document.

Conclusion

While direct experimental data on this compound remains elusive in the surveyed literature, a robust theoretical framework allows for the prediction of its key electronic properties. The presence of a chlorine atom and two trifluoromethyl groups is expected to render the quinoline ring electron-deficient, leading to lowered HOMO and LUMO energy levels and a distinct molecular electrostatic potential profile. These predicted properties suggest a molecule with high chemical stability and specific sites for potential intermolecular interactions. The computational methodologies and comparative data presented in this guide provide a solid foundation for future in-silico and experimental investigations into this promising, yet understudied, molecule. Such studies will be invaluable for unlocking its potential in drug discovery and materials science.

References

historical synthesis methods for bis(trifluoromethyl)quinolines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Historical Synthesis of Bis(trifluoromethyl)quinolines

Introduction

Quinolines substituted with trifluoromethyl (CF₃) groups represent a cornerstone in medicinal chemistry and materials science. The unique electronic properties of the CF₃ group—high electronegativity, metabolic stability, and lipophilicity—can significantly enhance the pharmacological and material characteristics of the parent quinoline scaffold. Bis(trifluoromethyl)quinolines, in particular, are key intermediates and target molecules in the development of pharmaceuticals, including antimalarial and anticancer agents, as well as functional materials. This technical guide provides a comprehensive overview of the core historical methods employed for the synthesis of these vital compounds, offering detailed experimental protocols, quantitative data, and mechanistic diagrams to serve as a resource for researchers, scientists, and professionals in drug development.

Core Historical Synthesis Methods

The construction of the quinoline ring system has been a subject of extensive research for over a century. Several classical name reactions provide the foundation for synthesizing substituted quinolines, which have been adapted for the inclusion of trifluoromethyl groups.

The Combes Quinoline Synthesis (1888)

The Combes synthesis is a robust, acid-catalyzed reaction that condenses an aniline with a β-diketone to form a substituted quinoline.[1][2] This method is particularly effective for preparing 2,4-substituted quinolines. When trifluoromethylated β-diketones are used, this reaction provides a direct route to quinolines bearing CF₃ groups at the 2- and 4-positions.

The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic aromatic substitution, followed by dehydration to yield the final quinoline product.[3] The choice of acid catalyst, often concentrated sulfuric acid or polyphosphoric acid (PPA), is critical for driving the cyclization step.[3][4]

Combes_Synthesis cluster_reactants Reactants cluster_process Process cluster_intermediates Intermediates cluster_product Product Aniline Aniline Condensation Condensation (-H₂O) Aniline->Condensation Diketone β-Diketone (e.g., 1,1,1-trifluoro-2,4-pentanedione) Diketone->Condensation SchiffBase Schiff Base / Enamine Condensation->SchiffBase Forms Cyclization Acid-Catalyzed Ring Closure Dehydration Dehydration (-H₂O) Cyclization->Dehydration Followed by Quinoline Substituted Quinoline Dehydration->Quinoline Yields SchiffBase->Cyclization Tautomerizes & Cyclizes

Caption: General workflow of the Combes quinoline synthesis.

Experimental Protocol: Synthesis of 2,4-bis(trifluoromethyl)quinolines

This protocol is adapted from methodologies utilizing Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) as the acid catalyst and cyclization agent.[5]

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the substituted aniline (1.0 eq) and 1,1,1,5,5,5-hexafluoro-2,4-pentanedione (1.1 eq).

  • Solvent Addition: Add a sufficient volume of Eaton's reagent to ensure the mixture is stirrable.

  • Heating: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or ammonium hydroxide until the product precipitates.

  • Isolation: Collect the crude product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol or hexane.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data for Combes Synthesis

Reactant 1 (Aniline)Reactant 2 (β-Diketone)CatalystTemperature (°C)Time (h)ProductYield (%)Ref.
Substituted Anilines1,1,1,5,5,5-Hexafluoro-2,4-pentanedioneEaton's Reagent80-1002-62,4-bis(trifluoromethyl)quinolinesModerate to Good[5]
Chloro/FluoroanilinesTrifluoromethyl-β-diketonesPPA/EthanolRefluxN/A4-CF₃-quinolines (major)N/A[3]
Methoxy-substituted anilinesTrifluoromethyl-β-diketonesPPA/EthanolRefluxN/A2-CF₃-quinolines (major)N/A[3]
The Gould-Jacobs Reaction (1939)

The Gould-Jacobs reaction provides a versatile pathway to 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones), starting from an aniline and diethyl ethoxymethylenemalonate (or a similar malonic ester derivative).[6] This multi-step process involves an initial condensation, followed by a thermal cyclization and subsequent saponification and decarboxylation to yield the quinoline core. This method is instrumental in synthesizing quinolines with substituents at various positions, dictated by the starting aniline.

Gould_Jacobs_Workflow Reactants 3-(Trifluoromethyl)aniline + Diethyl ethoxymethylenemalonate Step1 Step 1: Condensation (125 °C, -EtOH) Reactants->Step1 Intermediate1 Anilidomethylenemalonate Intermediate Step1->Intermediate1 Step2 Step 2: Thermal Cyclization (Dowtherm A, 250 °C) Intermediate1->Step2 Intermediate2 Ethyl 4-hydroxy-7-(trifluoromethyl) quinoline-3-carboxylate Step2->Intermediate2 Step3 Step 3: Saponification (NaOH) Intermediate2->Step3 Intermediate3 4-Hydroxy-7-(trifluoromethyl) quinoline-3-carboxylic acid Step3->Intermediate3 Step4 Step 4: Decarboxylation (Heat) Intermediate3->Step4 Product 4-Hydroxy-7-(trifluoromethyl)quinoline Step4->Product

Caption: Experimental workflow for the Gould-Jacobs reaction.

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

This protocol details the initial steps of a multi-step synthesis to produce a key quinoline intermediate.[7]

  • Condensation: In a round-bottom flask, combine 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq). Heat the mixture to 125 °C for 1-2 hours. Ethanol, a byproduct, will distill from the reaction mixture.

  • Cyclization Setup: In a separate, larger flask equipped with a reflux condenser, heat a high-boiling solvent such as Dowtherm A or diphenyl ether to 250 °C.

  • Thermal Cyclization: Slowly and carefully add the pre-formed anilidomethylenemalonate intermediate from step 1 to the hot Dowtherm A. Maintain the temperature and monitor the reaction by TLC.

  • Isolation: After the reaction is complete, allow the mixture to cool. The product will often precipitate from the solvent upon cooling. Collect the solid by vacuum filtration, wash with a suitable solvent like hexane to remove the Dowtherm A, and dry under vacuum.

Quantitative Data for Gould-Jacobs Reaction Intermediates [7]

Compound NameMolecular FormulaMolar Mass ( g/mol )Typical Yield (%)Melting Point (°C)
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylateC₁₃H₁₀F₃NO₃299.22~90%340-341
4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acidC₁₁H₆F₃NO₃271.17High>300
4-Hydroxy-7-(trifluoromethyl)quinolineC₁₀H₆F₃NO229.16High-
The Doebner-von Miller Reaction (1881)

The Doebner-von Miller reaction is an acid-catalyzed synthesis of quinolines from primary aromatic amines and α,β-unsaturated carbonyl compounds.[8][9] A key feature of this method is that the unsaturated carbonyl compound can be generated in situ from the aldol condensation of two carbonyl compounds (e.g., two aldehydes or an aldehyde and a ketone), a variation known as the Beyer method.[9]

The mechanism is complex and subject to debate but is generally understood to involve the following key steps: 1) Michael addition of the aniline to the α,β-unsaturated carbonyl, 2) subsequent acid-catalyzed cyclization of the resulting adduct, and 3) dehydration and oxidation to form the aromatic quinoline ring.[9][10]

DvM_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product Aniline Aniline MichaelAdd 1. Michael Addition Aniline->MichaelAdd UnsatCarbonyl α,β-Unsaturated Carbonyl Compound UnsatCarbonyl->MichaelAdd Cyclization 2. Acid-Catalyzed Cyclization MichaelAdd->Cyclization Dehydration 3. Dehydration Cyclization->Dehydration Oxidation 4. Oxidation Dehydration->Oxidation Quinoline Substituted Quinoline Oxidation->Quinoline

Caption: Logical relationship of steps in the Doebner-von Miller reaction.

Experimental Protocol: General Procedure

While specific examples for bis(trifluoromethyl)quinolines via this method are less commonly detailed in introductory literature, a general protocol can be outlined. The key is the selection of an appropriate trifluoromethylated α,β-unsaturated carbonyl reactant.

  • Reactant Mixture: In a reaction vessel, combine the substituted aniline (1.0 eq), the α,β-unsaturated trifluoromethyl ketone or aldehyde (1.0-1.2 eq), and an acid catalyst (e.g., hydrochloric acid, sulfuric acid, or a Lewis acid like tin tetrachloride).

  • Heating: Heat the reaction mixture, often to reflux, for several hours to overnight. The reaction is typically exothermic and may require initial cooling.

  • Work-up: After cooling, dilute the reaction mixture with water and neutralize with a base (e.g., sodium hydroxide or ammonium hydroxide).

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography or recrystallization.

A study on the condensation of α,β‐unsaturated trifluoromethyl ketones with anilines in trichloroacetic acid (TCA) demonstrated a reversal of the standard regiochemistry, yielding 2‐trifluoromethyl quinolines in moderate to excellent yields.[11]

The Pfitzinger Reaction (1886)

The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acids by reacting isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[12][13]

The mechanism begins with the base-catalyzed hydrolysis of the isatin amide bond to form a keto-acid intermediate.[13] This intermediate then condenses with the carbonyl compound to form an imine, which tautomerizes to an enamine. The reaction concludes with an intramolecular cyclization and dehydration to furnish the final quinoline-4-carboxylic acid product.[12][14]

Pfitzinger_Reaction Isatin Isatin Derivative Step1 Ring Opening (Hydrolysis) Isatin->Step1 Carbonyl Carbonyl Compound (with α-methylene) Step2 Condensation Carbonyl->Step2 Base Base (e.g., KOH) Base->Step1 Intermediate1 Keto-acid Intermediate Step1->Intermediate1 Intermediate1->Step2 Intermediate2 Imine / Enamine Step2->Intermediate2 Step3 Intramolecular Cyclization & Dehydration Intermediate2->Step3 Product Substituted Quinoline- 4-carboxylic Acid Step3->Product

Caption: Workflow of the Pfitzinger reaction for quinoline synthesis.

Experimental Protocol: General Synthesis of Quinoline-4-carboxylic Acids [12]

  • Base Solution: In a round-bottom flask, dissolve a strong base, such as potassium hydroxide (3-5 eq), in ethanol or water.

  • Isatin Addition: Add the isatin derivative (1.0 eq) to the basic solution and stir until it dissolves, indicating the formation of the ring-opened keto-acid.

  • Carbonyl Addition: Gradually add the carbonyl compound (e.g., a trifluoromethyl methyl ketone) (1.1-1.5 eq) to the reaction mixture.

  • Reflux: Heat the mixture to reflux with continuous stirring for several hours (e.g., 12-24 hours). Monitor the reaction by TLC.

  • Work-up: After completion, cool the mixture to room temperature and pour it into water.

  • Acidification: Carefully acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of ~4-5. The quinoline-4-carboxylic acid product will precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water to remove salts, and dry. The product can be recrystallized if necessary.

Conclusion

The historical synthesis methods, including the Combes, Gould-Jacobs, Doebner-von Miller, and Pfitzinger reactions, have provided the fundamental chemical grammar for constructing the quinoline scaffold. By employing trifluoromethylated building blocks—such as trifluoromethyl-β-diketones, anilines, or carbonyl compounds—these century-old reactions have been successfully adapted to create complex bis(trifluoromethyl)quinolines. This guide serves as a foundational resource, offering the detailed protocols and mechanistic understanding necessary for modern researchers to build upon this rich chemical history in their pursuit of novel pharmaceuticals and advanced materials.

References

The Trifluoromethyl Advantage: A Technical Guide to the Biological Activities of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the biological activities of quinoline derivatives containing trifluoromethyl groups. This whitepaper provides an in-depth analysis of the synthesis, anticancer, antimalarial, and neuroprotective properties of these promising compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

The incorporation of the trifluoromethyl (CF3) group into the quinoline scaffold has been shown to significantly enhance the pharmacological properties of these derivatives, including metabolic stability and biological efficacy.[1] This guide serves as a critical resource for advancing the research and development of this important class of molecules.

Summary of Biological Activities

Trifluoromethylated quinoline derivatives have demonstrated a broad spectrum of biological activities. In oncology, these compounds have shown potent cytotoxic effects against various cancer cell lines, including triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC).[2][3] Their mechanisms of action often involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of key signaling pathways, such as those mediated by receptor tyrosine kinases (RTKs).[2][4]

In the fight against infectious diseases, certain trifluoromethyl-containing quinolines have exhibited significant antimalarial activity, particularly against chloroquine-resistant strains of Plasmodium falciparum.[2] These compounds are believed to interfere with essential parasitic processes, including heme detoxification and folate synthesis.[2][4]

Furthermore, emerging research suggests a neuroprotective potential for some quinoline derivatives, attributable to their antioxidant and anti-inflammatory properties.[5][6]

Quantitative Data on Biological Activity

The following tables summarize the in vitro biological activities of representative trifluoromethyl-containing quinoline derivatives from various studies.

Table 1: Anticancer Activity of Trifluoromethyl Quinoline Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 6d MDA-MB-468 (TNBC)4.0[2]
Compound 6d MCF7 (Breast Cancer)12.0[2]
Compound 6e MDA-MB-468 (TNBC)20.0[2]
Compound 6e MCF7 (Breast Cancer)60.0[2]
DFIQ A549 (NSCLC)4.16 (24h)[3]
DFIQ A549 (NSCLC)2.31 (48h)[3]
Compound 5e PC3 (Prostate Cancer)0.49[7]
Compound 5e K562 (Leukemia)0.08[7]
Compound 5e HeLa (Cervical Cancer)0.01[7]

Table 2: Antimalarial Activity of Trifluoromethyl Quinoline Derivatives

CompoundP. falciparum StrainIC50 (µg/mL)Reference
2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene ketoneD10 (Chloroquine-sensitive)4.8[8]
2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketoneD10 (Chloroquine-sensitive)5.2[8]

Key Signaling Pathways and Mechanisms of Action

The biological effects of trifluoromethyl quinoline derivatives are underpinned by their modulation of specific cellular signaling pathways.

Anticancer Mechanism: ROS-Induced Apoptosis

Several trifluoromethyl quinoline derivatives exert their anticancer effects by inducing oxidative stress within cancer cells. This leads to the generation of reactive oxygen species (ROS), which can damage cellular components and trigger programmed cell death, or apoptosis.[2][3]

anticancer_ros_pathway Quinoline Derivative Quinoline Derivative Cancer Cell Cancer Cell Quinoline Derivative->Cancer Cell Enters ROS Generation ROS Generation Cancer Cell->ROS Generation Induces Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Generation->Mitochondrial Dysfunction Causes Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis Triggers antimalarial_pathway cluster_parasite Plasmodium falciparum Heme Polymerase Heme Polymerase Parasite Death Parasite Death Heme Polymerase->Parasite Death DHFR DHFR DHFR->Parasite Death Quinoline Derivative Quinoline Derivative Quinoline Derivative->Heme Polymerase Inhibits Quinoline Derivative->DHFR Inhibits mtt_assay_workflow A Seed Cancer Cells in 96-well plate B Treat with Quinoline Derivative (various concentrations) A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours (Formazan formation) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions with 5,7-bis(trifluoromethyl)-4-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. The introduction of trifluoromethyl groups into the quinoline ring system can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. 5,7-bis(trifluoromethyl)-4-chloroquinoline is a key intermediate for the synthesis of a diverse library of 4-substituted quinoline derivatives through nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the two trifluoromethyl groups, coupled with the electron-deficient character of the quinoline ring, renders the C4-position highly susceptible to nucleophilic attack, facilitating the displacement of the chloro substituent.

These application notes provide a comprehensive overview and detailed protocols for conducting SNAr reactions on this compound with various nucleophiles, including amines, thiols, and alcohols.

General Reaction Scheme

The general transformation involves the reaction of this compound with a nucleophile (Nu-H) to yield the corresponding 4-substituted product. The reaction typically proceeds in the presence of a base in a suitable solvent.

SNAr_Reaction start This compound product 4-substituted-5,7-bis(trifluoromethyl)quinoline start->product SNA_r_ nucleophile Nucleophile (Nu-H) (e.g., R-NH2, R-SH, R-OH) nucleophile->product conditions Base, Solvent Heat (optional) conditions->product Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_screening Screening & Optimization cluster_development Preclinical Development start 5,7-bis(trifluoromethyl) -4-chloroquinoline snar SNAr Reaction start->snar nucleophiles Diverse Nucleophiles nucleophiles->snar library Compound Library snar->library hts High-Throughput Screening library->hts hit_id Hit Identification hts->hit_id sar SAR Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt admet ADMET Profiling lead_opt->admet in_vivo In Vivo Studies admet->in_vivo candidate Drug Candidate in_vivo->candidate

Application Notes and Protocols for Suzuki Coupling of 5,7-bis(trifluoromethyl)-4-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 5,7-bis(trifluoromethyl)-4-chloroquinoline. This reaction is a critical transformation for the synthesis of novel substituted quinolines, which are important scaffolds in medicinal chemistry and materials science. The presence of two strongly electron-withdrawing trifluoromethyl groups on the quinoline core significantly influences the reactivity of the C4-Cl bond, necessitating carefully optimized reaction conditions.

Introduction

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[1][2] This methodology is widely employed in the pharmaceutical industry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acids.[3][4] The 5,7-bis(trifluoromethyl)quinoline moiety is a key pharmacophore in several biologically active molecules. The Suzuki coupling of the 4-chloro derivative allows for the introduction of various aryl and heteroaryl substituents at this position, enabling extensive structure-activity relationship (SAR) studies in drug discovery programs.

The electron-deficient nature of the this compound substrate makes the C4-Cl bond more susceptible to nucleophilic attack, yet challenges can arise from catalyst deactivation or competing side reactions. Therefore, the selection of the appropriate palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.

General Reaction Scheme

The general scheme for the Suzuki coupling of this compound with a generic arylboronic acid is depicted below:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_products Products This compound This compound Coupled Product 5,7-bis(trifluoromethyl)-4-arylquinoline This compound->Coupled Product + Arylboronic Acid Ar-B(OH)₂ Arylboronic Acid->Coupled Product Catalyst Pd Catalyst Base Base Solvent Solvent, Heat Byproducts Byproducts Coupled Product->Byproducts +

Caption: General Suzuki-Miyaura cross-coupling reaction.

Comparative Data of Suzuki Coupling Protocols for Chloroquinolines and Related Heterocycles

The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of related chloro-heterocycles, which can serve as a starting point for optimizing the reaction with this compound.

SubstrateCatalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
4-Chloro-8-tosyloxyquinolinePd(PPh₃)₄Na₂CO₃ (aq)DimethoxyethaneNot specifiedNot specifiedHigh[5]
2-Aryl-4-chloro-3-iodoquinolinesNot specifiedNot specifiedDioxane/WaterNot specifiedNot specifiedNot specified[5]
2-Aryl-6-bromo-4-chloro-8-iodoquinazolinesPdCl₂(PPh₃)₂K₂CO₃DMF/EtOH (3:1)1002Not specified[6]
2-Aryl-4-chloro-6-iodoquinazolinesPdCl₂(PPh₃)₂K₂CO₃Dioxane/Water (3:1)Reflux2Not specified[7]
7-Chloro-4-arylquinazolinePd(PPh₃)₄ (2.5)Na₂CO₃ (3)DMF/Ethanol150 (Microwave)3High[8]
2,4-DichloropyrimidinePd(PPh₃)₄ (0.5)Not specified1,4-DioxaneNot specified (Microwave)0.25Good to Excellent[9]

Detailed Experimental Protocol

This protocol is a generalized procedure based on commonly employed conditions for the Suzuki coupling of electron-deficient chloro-heterocycles. Optimization of specific parameters may be required for different arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, DME, Toluene/Water)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle or microwave reactor

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1). Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can be performed using conventional heating or a microwave reactor for potentially shorter reaction times.[8][9]

  • Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 5,7-bis(trifluoromethyl)-4-arylquinoline.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the Suzuki coupling of this compound.

experimental_workflow start Start setup Reaction Setup: - this compound - Arylboronic Acid - Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar or N₂) setup->inert reagents Add Degassed Solvent and Palladium Catalyst inert->reagents reaction Heat Reaction Mixture (Conventional or Microwave) reagents->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring monitoring->reaction Continue Reaction workup Aqueous Work-up monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product end End product->end

Caption: Experimental workflow for Suzuki coupling.

Signaling Pathway and Logical Relationships

The catalytic cycle of the Suzuki-Miyaura coupling involves several key steps. The general mechanism provides a logical framework for understanding the reaction.

suzuki_cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pd2_complex R-Pd(II)-X L₂ oxidative_addition->pd2_complex transmetalation Transmetalation (Ar-B(OH)₂ + Base) pd2_complex->transmetalation pd2_aryl_complex R-Pd(II)-Ar L₂ transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-Ar (Coupled Product) reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Disclaimer: This protocol is intended as a general guideline. All reactions should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment. Reaction conditions may need to be optimized for specific substrates.

References

Application Notes and Protocols for the Synthesis of 4-amino-5,7-bis(trifluoromethyl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 4-amino-5,7-bis(trifluoromethyl)quinoline derivatives, a class of compounds with significant potential in medicinal chemistry. The quinoline scaffold is a privileged structure in drug discovery, and the introduction of two trifluoromethyl groups at the 5 and 7 positions can significantly enhance biological activity, metabolic stability, and lipophilicity. These derivatives are of interest for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.

The synthetic strategy detailed herein follows a robust and well-established multi-step sequence, beginning with the commercially available 3,5-bis(trifluoromethyl)aniline. The key steps involve a Gould-Jacobs cyclization to construct the quinoline core, followed by functional group manipulations to introduce the amino group at the 4-position.

Synthetic Workflow

The overall synthetic pathway can be summarized in the following five key stages:

  • Gould-Jacobs Reaction: Condensation of 3,5-bis(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate (DEEMM) to form the enamine intermediate, followed by thermal cyclization to yield ethyl 4-hydroxy-5,7-bis(trifluoromethyl)quinoline-3-carboxylate.

  • Saponification: Hydrolysis of the ester group to the corresponding carboxylic acid.

  • Decarboxylation: Removal of the carboxyl group to afford 4-hydroxy-5,7-bis(trifluoromethyl)quinoline.

  • Chlorination: Conversion of the 4-hydroxyl group to a chloro group to furnish the key intermediate, 4-chloro-5,7-bis(trifluoromethyl)quinoline.

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of the 4-chloroquinoline intermediate with a variety of primary and secondary amines to generate a library of 4-amino-5,7-bis(trifluoromethyl)quinoline derivatives.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate1 Quinoline Core Formation cluster_intermediate2 Key Intermediate cluster_final Final Products A 3,5-Bis(trifluoromethyl)aniline B Ethyl 4-hydroxy-5,7-bis(trifluoromethyl)quinoline-3-carboxylate A->B Gould-Jacobs Reaction (DEEMM, heat) C 4-Hydroxy-5,7-bis(trifluoromethyl)quinoline-3-carboxylic acid B->C Saponification D 4-Hydroxy-5,7-bis(trifluoromethyl)quinoline C->D Decarboxylation E 4-Chloro-5,7-bis(trifluoromethyl)quinoline D->E Chlorination (POCl3) F 4-Amino-5,7-bis(trifluoromethyl)quinoline Derivatives E->F Nucleophilic Aromatic Substitution (R1R2NH)

Synthetic workflow for 4-amino-5,7-bis(trifluoromethyl)quinoline derivatives.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-hydroxy-5,7-bis(trifluoromethyl)quinoline-3-carboxylate

This protocol is adapted from the general Gould-Jacobs reaction for the synthesis of 4-hydroxyquinoline derivatives.

Materials:

  • 3,5-Bis(trifluoromethyl)aniline

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • Diphenyl ether

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stir bar

Procedure:

  • A mixture of 3,5-bis(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 120-130°C for 2 hours.

  • The resulting ethanol is removed by distillation.

  • The reaction mixture is then added to a preheated solution of diphenyl ether at 240-250°C and stirred for 30 minutes.

  • After cooling to room temperature, the precipitated solid is collected by filtration, washed with hexane, and dried to afford the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

ReactantMolar Eq.Molecular Weight ( g/mol )
3,5-Bis(trifluoromethyl)aniline1.0229.12
Diethyl ethoxymethylenemalonate1.1216.22
Protocol 2: Synthesis of 4-Hydroxy-5,7-bis(trifluoromethyl)quinoline

This two-step protocol involves the saponification of the ester followed by decarboxylation.

Materials:

  • Ethyl 4-hydroxy-5,7-bis(trifluoromethyl)quinoline-3-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Diphenyl ether

  • Standard laboratory glassware

Procedure (Saponification):

  • A suspension of ethyl 4-hydroxy-5,7-bis(trifluoromethyl)quinoline-3-carboxylate (1.0 eq) in a 10% aqueous solution of sodium hydroxide is heated at reflux for 2-3 hours.

  • The reaction mixture is cooled, and the resulting solution is acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • The solid is collected by filtration, washed with water, and dried.

Procedure (Decarboxylation):

  • The crude 4-hydroxy-5,7-bis(trifluoromethyl)quinoline-3-carboxylic acid is heated in diphenyl ether at 250-260°C until the evolution of carbon dioxide ceases.

  • The reaction mixture is cooled, and the product is precipitated by the addition of hexane.

  • The solid is collected by filtration, washed with hexane, and can be purified by recrystallization.

IntermediateExpected Product
Ethyl 4-hydroxy-5,7-bis(trifluoromethyl)quinoline-3-carboxylate4-Hydroxy-5,7-bis(trifluoromethyl)quinoline-3-carboxylic acid
4-Hydroxy-5,7-bis(trifluoromethyl)quinoline-3-carboxylic acid4-Hydroxy-5,7-bis(trifluoromethyl)quinoline
Protocol 3: Synthesis of 4-Chloro-5,7-bis(trifluoromethyl)quinoline

This protocol describes the conversion of the 4-hydroxyquinoline to the corresponding 4-chloroquinoline, a key intermediate for diversification.

Materials:

  • 4-Hydroxy-5,7-bis(trifluoromethyl)quinoline

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Ice bath

Procedure:

  • A mixture of 4-hydroxy-5,7-bis(trifluoromethyl)quinoline (1.0 eq) and phosphorus oxychloride (5-10 eq) is heated at reflux (approximately 110°C) for 4-6 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • After completion, the excess phosphorus oxychloride is carefully removed under reduced pressure.

  • The residue is cooled in an ice bath and cautiously quenched by the slow addition of crushed ice, followed by neutralization with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography on silica gel or by recrystallization.

ReactantMolar Eq.Molecular Weight ( g/mol )
4-Hydroxy-5,7-bis(trifluoromethyl)quinoline1.0283.15
Phosphorus oxychloride (POCl₃)5.0 - 10.0153.33
Protocol 4: Synthesis of 4-Amino-5,7-bis(trifluoromethyl)quinoline Derivatives

This general protocol outlines the nucleophilic aromatic substitution reaction to introduce various amino functionalities at the 4-position.

Materials:

  • 4-Chloro-5,7-bis(trifluoromethyl)quinoline

  • Desired primary or secondary amine (e.g., propylamine, piperidine, aniline)

  • Solvent (e.g., ethanol, isopropanol, N,N-dimethylformamide)

  • Optional: Base (e.g., triethylamine, potassium carbonate)

  • Round-bottom flask with reflux condenser or microwave reactor vial

Procedure (Conventional Heating):

  • A solution of 4-chloro-5,7-bis(trifluoromethyl)quinoline (1.0 eq) and the desired amine (1.2-2.0 eq) in a suitable solvent is heated at reflux for 4-24 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and water or a dilute aqueous base.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography or recrystallization to afford the desired 4-amino-5,7-bis(trifluoromethyl)quinoline derivative.

Procedure (Microwave-Assisted):

  • In a microwave reactor vial, a mixture of 4-chloro-5,7-bis(trifluoromethyl)quinoline (1.0 eq) and the desired amine (1.2-2.0 eq) in a suitable solvent is heated under microwave irradiation at a specified temperature (e.g., 120-150°C) for a predetermined time (e.g., 15-60 minutes).

  • After cooling, the reaction mixture is worked up and purified as described for the conventional heating method.

ReactantMolar Eq.Notes
4-Chloro-5,7-bis(trifluoromethyl)quinoline1.0
Amine (R¹R²NH)1.2 - 2.0A wide variety of primary and secondary amines can be used.
Solvent-Choice of solvent depends on the reactivity of the amine and temperature.
Base (optional)1.0 - 2.0May be required for less nucleophilic amines or to scavenge HCl.

Potential Applications and Signaling Pathways

Quinoline derivatives are known to exhibit a broad range of biological activities, including anticancer, antimalarial, antibacterial, and antiviral properties. The strong electron-withdrawing nature of the two trifluoromethyl groups in the 5 and 7 positions is expected to significantly influence the electronic properties of the quinoline ring system, potentially leading to enhanced interactions with biological targets.

For instance, many 4-aminoquinoline derivatives are known to target kinases involved in cell proliferation and survival signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 4-Amino-5,7-bis(trifluoromethyl) quinoline Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

The synthesized library of 4-amino-5,7-bis(trifluoromethyl)quinoline derivatives can be screened against a panel of cancer cell lines and infectious agents to identify lead compounds for further drug development. Structure-activity relationship (SAR) studies can then be conducted to optimize the potency and pharmacokinetic properties of these initial hits.

Application Notes and Protocols for the Use of 5,7-bis(trifluoromethyl)-4-chloroquinoline in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in the field of oncology. Kinase inhibitors featuring the quinoline core have shown significant promise in targeting various signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The strategic incorporation of trifluoromethyl groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.

This document provides detailed application notes and experimental protocols for the utilization of 5,7-bis(trifluoromethyl)-4-chloroquinoline as a versatile starting material for the synthesis of novel kinase inhibitors. The protocols are based on established synthetic methodologies for analogous quinoline-based kinase inhibitors, particularly those targeting the c-Met kinase.

Target: c-Met Kinase

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that plays a crucial role in cell growth, motility, and invasion. Dysregulation of the c-Met signaling pathway is a key driver in the development and progression of numerous human cancers. Therefore, c-Met has emerged as a highly attractive target for the development of novel anticancer therapeutics. The general signaling pathway of c-Met is depicted below.

cMet_signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds P P cMet->P Dimerization & Autophosphorylation Grb2 Grb2 P->Grb2 Recruits PI3K PI3K P->PI3K Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 5,7-bis(CF3)-quinoline Inhibitor Inhibitor->cMet Inhibits

Caption: c-Met Signaling Pathway and Point of Inhibition.

Synthetic Workflow

The general synthetic approach towards novel kinase inhibitors from this compound involves a nucleophilic aromatic substitution (SNAr) reaction at the C4 position. This is followed by further functionalization to introduce moieties that can interact with specific residues in the kinase active site. A representative workflow is illustrated below.

synthetic_workflow Start 5,7-bis(trifluoromethyl)- 4-chloroquinoline Step1 Nucleophilic Aromatic Substitution (SNAr) Start->Step1 Intermediate 4-Amino/Oxy/Thio- 5,7-bis(trifluoromethyl)quinoline Step1->Intermediate Step2 Further Functionalization (e.g., amide coupling, Suzuki coupling) Intermediate->Step2 Product Final Kinase Inhibitor Step2->Product

Caption: General Synthetic Workflow.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

This protocol describes the synthesis of 4-substituted-amino-5,7-bis(trifluoromethyl)quinolines, which are key intermediates.

Materials:

  • This compound

  • Desired amine (e.g., aniline, benzylamine, piperazine derivatives) (1.2 eq)

  • Solvent (e.g., isopropanol, N,N-dimethylformamide (DMF), or 1,4-dioxane)

  • Base (optional, e.g., K₂CO₃, DIPEA) (2.0 eq)

  • Round-bottom flask or sealed tube

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a round-bottom flask or a sealed tube, add this compound (1.0 eq) and the desired amine (1.2 eq).

  • Add the appropriate solvent to dissolve the reactants.

  • If required, add the base to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with a suitable solvent (e.g., cold ethanol or diethyl ether), and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-substituted-amino-5,7-bis(trifluoromethyl)quinoline.

Protocol 2: Synthesis of a Representative c-Met Inhibitor Analog

This protocol outlines the synthesis of a potential c-Met inhibitor based on the structure of known potent inhibitors.[1]

Step 2a: Synthesis of 3-(4-acetylpiperazin-1-yl)-5,7-bis(trifluoromethyl)-4-chloroquinoline

This step would require a multi-step synthesis to first introduce the 3-(4-acetylpiperazin-1-yl) moiety prior to the final nucleophilic substitution. For the purpose of this application note, we will assume this intermediate is available.

Step 2b: Nucleophilic Aromatic Substitution with an Aniline Derivative

Materials:

  • 3-(4-acetylpiperazin-1-yl)-5,7-bis(trifluoromethyl)-4-chloroquinoline (hypothetical intermediate)

  • 3-nitroaniline (1.2 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.2 eq)

  • 2-Pentanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a round-bottom flask, add the 3-substituted-4-chloroquinoline intermediate (1.0 eq), 3-nitroaniline (1.2 eq), and p-TsOH (0.2 eq).

  • Add 2-pentanol as the solvent.

  • Heat the mixture to reflux (approximately 118 °C) and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with ethanol and then diethyl ether.

  • Dry the solid under vacuum to yield the final product.

Data Presentation

The following table summarizes the in vitro activities of a series of synthesized 3,5,7-trisubstituted quinoline derivatives against c-Met kinase, as reported in the literature.[1] This data can serve as a benchmark for newly synthesized compounds based on the 5,7-bis(trifluoromethyl)quinoline scaffold.

Compound IDR3 SubstituentR5 SubstituentR7 Substituentc-Met IC₅₀ (nM)
21a 4-acetylpiperazin-1-yl3-nitrobenzylaminoCF₃< 1.0
21b 4-acetylpiperazin-1-yl3-aminobenzylaminoCF₃< 1.0
21c 4-acetylpiperazin-1-yl3-(methylsulfonyl)benzylaminoCF₃< 1.0
21l 4-methylpiperazin-1-yl3-nitrobenzylaminoCF₃< 1.0
27a piperazin-1-yl3-nitrobenzylaminoCF₃< 1.0
27b piperazin-1-yl3-aminobenzylaminoCF₃< 1.0
27c piperazin-1-yl3-(methylsulfonyl)benzylaminoCF₃< 1.0

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The presence of two trifluoromethyl groups is anticipated to confer favorable pharmacokinetic properties. The synthetic protocols provided herein offer a robust foundation for the synthesis of a diverse library of compounds for screening against various kinases, with a particular focus on c-Met. The provided data on analogous compounds highlights the potential for achieving potent, low-nanomolar inhibition of the target kinase. Researchers are encouraged to explore a wide range of amines and other nucleophiles in the C4-substitution reaction to fully investigate the structure-activity relationship of this exciting new class of kinase inhibitors.

References

Application Notes and Protocols for the Functionalization of 5,7-bis(Trifluoromethyl)-4-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the chemical modification of the 5,7-bis(trifluoromethyl)-4-chloroquinoline scaffold. This compound is a valuable building block in medicinal chemistry due to the presence of two strongly electron-withdrawing trifluoromethyl groups, which enhance its reactivity and can impart unique pharmacological properties to its derivatives. The chlorine atom at the 4-position is an excellent leaving group, making it amenable to a variety of functionalization reactions.

Nucleophilic Aromatic Substitution (SNAr)

The quinoline ring system, particularly when substituted with electron-withdrawing groups like trifluoromethyl, is highly activated towards nucleophilic aromatic substitution at the 4-position. This allows for the straightforward introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles.

Application Note:

Nucleophilic aromatic substitution (SNAr) is a robust and versatile method for the derivatization of this compound. The reaction proceeds readily with primary and secondary amines, phenols, and thiols. The strong electron-withdrawing nature of the two trifluoromethyl groups significantly polarizes the C4-Cl bond, facilitating nucleophilic attack. These reactions can often be carried out under mild conditions, with or without a base, and typically result in high yields. Derivatives of 4-aminoquinolines are of particular interest as they form the core structure of many biologically active compounds.[1]

Experimental Protocol: Synthesis of 4-Amino-5,7-bis(trifluoromethyl)quinoline Derivatives

This protocol describes the general procedure for the reaction of this compound with various amines.

Materials:

  • This compound

  • Primary or secondary amine (e.g., n-butylamine, morpholine, aniline)

  • Solvent (e.g., ethanol, isopropanol, N,N-dimethylformamide (DMF))

  • Base (optional, e.g., potassium carbonate, triethylamine)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (10 mL per mmol of quinoline).

  • Add the desired amine (1.1-1.5 eq). If the amine is a salt, add a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to reflux (typically 80-120 °C) and stir for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Data Presentation:
EntryNucleophileSolventTemp (°C)Time (h)Yield (%)
1n-ButylamineEthanol804>95
2MorpholineIsopropanol906>95
3AnilineDMF1201285
44-MethoxyphenolDMF100892
5ThiophenolAcetonitrile80590

Note: The data presented in this table are representative and based on analogous reactions with activated 4-chloroquinolines. Actual yields may vary depending on the specific substrate and reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These methods significantly expand the scope of accessible derivatives from this compound.

Application Note:

While the C4-Cl bond in this compound is reactive towards SNAr, palladium-catalyzed cross-coupling reactions offer a complementary approach for introducing a wider array of substituents, particularly aryl, heteroaryl, and certain amino groups that may be poor nucleophiles. The Suzuki-Miyaura coupling enables the formation of C-C bonds with boronic acids, while the Buchwald-Hartwig amination provides an alternative route to C-N bond formation, often under milder conditions and with a broader substrate scope than traditional SNAr reactions.[2][3]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of this compound with arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-110 °C and stir for 6-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Data Presentation:
EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901288
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Toluene/EtOH/H₂O1001891
3Thiophene-2-boronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901682

Note: The data presented in this table are representative and based on analogous reactions. Catalyst, ligand, and base screening may be necessary to optimize yields for specific substrates.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound.[3]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, RuPhos)

  • Base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-3 mol%) and the phosphine ligand (1.2-3.6 mol%) to a Schlenk flask.

  • Add the anhydrous solvent and stir for 10 minutes.

  • Add this compound (1.0 eq), the amine (1.1-1.5 eq), and the base (1.5-2.5 eq).

  • Seal the flask and heat the reaction mixture to 90-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:
EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃/Xantphos (2/4)NaOt-BuToluene1101885
2BenzylaminePd(OAc)₂/RuPhos (2/4)K₃PO₄Dioxane1002489
3IndolePd₂(dba)₃/Xantphos (2/4)Cs₂CO₃Toluene1102078

Note: The data in this table are representative. Optimization of the catalyst, ligand, and base is often necessary for achieving high yields.

Potential Biological Applications and Signaling Pathways

Application Note:

Quinoline derivatives are known to possess a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[4] The incorporation of trifluoromethyl groups can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[5] While the specific biological targets of this compound derivatives are not extensively documented, related trifluoromethyl-containing quinolines have been shown to target various signaling pathways implicated in cancer. For instance, some quinoline derivatives act as inhibitors of receptor tyrosine kinases such as VEGFR-2, or as inhibitors of histone deacetylases (HDACs).[6] Inhibition of these pathways can lead to the suppression of tumor growth, angiogenesis, and metastasis.

Representative Signaling Pathway: VEGFR-2 Inhibition

The following diagram illustrates a simplified representation of the VEGFR-2 signaling pathway, a potential target for quinoline-based inhibitors.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binding & Dimerization MAPK MAPK Pathway PLCg->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation Angiogenesis Survival Akt->Proliferation MAPK->Proliferation Inhibitor 5,7-(CF3)2-Quinoline Derivative Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and potential inhibition.

Experimental Workflow Diagrams

Workflow for Nucleophilic Aromatic Substitution (SNAr)

SNAr_Workflow start Start reagents Combine Quinoline, Amine, and Solvent start->reagents reaction Heat to Reflux (2-12 h) reagents->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Cool and Isolate Crude Product (Filtration or Evaporation) monitoring->workup Complete purification Purify by Recrystallization or Column Chromatography workup->purification product Characterized Product purification->product

Caption: General workflow for SNAr reactions.

Workflow for Palladium-Catalyzed Cross-Coupling

CrossCoupling_Workflow start Start setup Combine Quinoline, Coupling Partner, Catalyst, Ligand, and Base under Inert Atmosphere start->setup reaction Add Degassed Solvent and Heat (6-24 h) setup->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Purify by Column Chromatography workup->purification product Characterized Product purification->product

References

Application Notes and Protocols for In Vitro Evaluation of 5,7-bis(trifluoromethyl)-4-chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-malarial properties.[1][2][3] The 5,7-bis(trifluoromethyl)-4-chloroquinoline scaffold is a key pharmacophore whose biological effects can be fine-tuned through various substitutions. Accurate in vitro evaluation of these derivatives is critical for understanding their mechanism of action and advancing drug discovery efforts.

These application notes provide detailed protocols for a panel of in vitro assays to characterize the cytotoxic and anti-inflammatory potential of this compound derivatives. The assays are designed to assess effects on cell viability, key inflammatory mediators, and intracellular signaling pathways.

Data Presentation: Biological Activities of Representative Chloroquinoline Derivatives

The following tables summarize the cytotoxic and anti-inflammatory activities of various chloroquinoline derivatives as reported in the literature. This data is provided for illustrative purposes to demonstrate how to present the results obtained from the described protocols.

Table 1: Cytotoxicity of Representative 7-Chloroquinoline Derivatives in Human Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference
Derivative 1 HCT116 (Colon Cancer)2.5[4]
Derivative 2 CCRF-CEM (Leukemia)0.75[4]
Derivative 3 A549 (Lung Cancer)5.2[4]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine MDA-MB-468 (Breast Cancer)8.73[5]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamine MCF-7 (Breast Cancer)20.72[5]

Table 2: Anti-Leishmanial Activity of 4-Aryloxy-7-chloroquinoline Derivatives

Compound IDParasite StageIC50 (µM)Reference
QI (C17H12ClNO3) L. donovani promastigotes13.03 ± 3.4[6]
QI (C17H12ClNO3) L. donovani amastigotes0.66 ± 0.2[6]
QII (C18H15ClN4O2S) L. donovani promastigotes7.90 ± 0.6[6]
QII (C18H15ClN4O2S) L. donovani amastigotes1.02 ± 0.17[6]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on a selected cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.

Materials:

  • This compound derivatives

  • Human cancer cell line (e.g., A549, MCF-7, or other relevant line)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 24-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compounds (24-72h) seed_cells->treat_cells Incubate 24h prepare_compounds Prepare Serial Dilutions of Quinoline Derivatives prepare_compounds->treat_cells add_mtt Add MTT Solution (4h) treat_cells->add_mtt solubilize Solubilize Formazan with DMSO add_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 Values read_absorbance->analyze_data

Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This protocol measures the inhibitory effect of the quinoline derivatives on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The amount of nitrite, a stable metabolite of NO, is quantified using the Griess reagent.[7][8]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the quinoline derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

  • Griess Reaction: Collect 100 µL of the cell culture supernatant and mix it with 100 µL of Griess reagent in a new 96-well plate.

  • Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

NO_Assay_Workflow cluster_setup Cell Culture and Treatment cluster_detection NO Detection cluster_analysis Data Analysis seed_macrophages Seed RAW 264.7 Macrophages pretreat Pre-treat with Quinoline Derivatives (1h) seed_macrophages->pretreat Incubate 24h stimulate Stimulate with LPS (24h) pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant griess_reaction Add Griess Reagent collect_supernatant->griess_reaction measure_absorbance Measure Absorbance at 540 nm griess_reaction->measure_absorbance Incubate 10 min calculate_inhibition Calculate % NO Inhibition measure_absorbance->calculate_inhibition standard_curve Generate Nitrite Standard Curve standard_curve->calculate_inhibition

Workflow for the Nitric Oxide production assay.
Signaling Pathway Analysis: NF-κB and MAPK Pathways

The anti-inflammatory effects of quinoline derivatives are often mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK.[5][9]

a) NF-κB Activation Assay (Luciferase Reporter Assay)

This assay utilizes a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element to quantify NF-κB activation.

Protocol:

  • Cell Seeding and Transfection (if not a stable line): Seed HEK293T or a similar cell line and transfect with an NF-κB luciferase reporter plasmid.

  • Compound Treatment: Treat the cells with the quinoline derivatives for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (10 ng/mL) or LPS (1 µg/mL) for 6-8 hours.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luciferase Assay: Add luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) and calculate the percentage of NF-κB inhibition.

NFkB_Signaling cluster_pathway Canonical NF-κB Signaling Pathway Stimulus Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates IkB_p p-IκBα IkB->IkB_p NFkB NF-κB (p50/p65) NFkB->IkB sequestered by Ub Ubiquitination IkB_p->Ub Degradation Proteasomal Degradation Ub->Degradation NFkB_active Active NF-κB Degradation->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Transcription Gene Transcription (Pro-inflammatory mediators) Nucleus->Transcription activates

Simplified diagram of the canonical NF-κB signaling pathway.

b) MAPK Pathway Activation (Western Blot)

This protocol assesses the phosphorylation status of key proteins in the MAPK pathway (e.g., p38, ERK, JNK) by Western blotting.

Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., RAW 264.7) and treat with the quinoline derivatives for 1 hour, followed by stimulation with LPS for 30 minutes.

  • Protein Extraction: Lyse the cells and determine the protein concentration.

  • SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against total and phosphorylated forms of p38, ERK, and JNK.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total protein.

MAPK_Signaling cluster_mapk_pathway MAPK Signaling Cascade Extracellular_Signal Extracellular Signal (e.g., Growth Factors, Cytokines) Receptor Cell Surface Receptor Extracellular_Signal->Receptor MAPKKK MAPKKK (e.g., Raf, MEKK) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MEK1/2) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK1/2) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., Elk-1, c-Jun) MAPK->Transcription_Factors activates Cellular_Response Cellular Response (Proliferation, Inflammation) Transcription_Factors->Cellular_Response

A generalized overview of the MAPK signaling cascade.

Conclusion

The protocols described in these application notes provide a robust framework for the in vitro characterization of this compound derivatives. By systematically evaluating their cytotoxicity and anti-inflammatory properties, researchers can gain valuable insights into their therapeutic potential and mechanism of action, thereby guiding further drug development efforts.

References

Developing Structure-Activity Relationship (SAR) Studies Around the 5,7-bis(trifluoromethyl)-4-chloroquinoline Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting Structure-Activity Relationship (SAR) studies centered on the promising 5,7-bis(trifluoromethyl)-4-chloroquinoline scaffold. This scaffold is a key pharmacophore in the development of novel therapeutic agents, particularly in oncology, due to the electron-withdrawing nature of the trifluoromethyl groups which can enhance biological activity and metabolic stability. These guidelines will facilitate the systematic exploration of chemical space around this core structure to identify potent and selective drug candidates.

Introduction to the this compound Scaffold

The this compound core is a privileged scaffold in medicinal chemistry. The trifluoromethyl groups at positions 5 and 7 significantly modulate the electronic properties of the quinoline ring system, influencing its interaction with biological targets. The chlorine atom at the 4-position serves as a versatile synthetic handle, allowing for the introduction of a wide array of substituents, primarily through nucleophilic aromatic substitution with various amines. This enables the generation of diverse chemical libraries for SAR exploration.

Derivatives of this scaffold have shown potential as inhibitors of various protein kinases, including those in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2][3][4] The development of potent and selective inhibitors of this pathway is a major focus of modern cancer drug discovery.

General Synthetic Protocol: Synthesis of 4-Amino-5,7-bis(trifluoromethyl)quinoline Derivatives

The primary route for generating a library of compounds based on the this compound scaffold involves the nucleophilic aromatic substitution of the 4-chloro group with a diverse range of primary and secondary amines.

Experimental Protocol: General Procedure for the Synthesis of N-substituted-4-amino-5,7-bis(trifluoromethyl)quinolines

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., alkylamines, anilines, heterocyclic amines)

  • Solvent (e.g., ethanol, isopropanol, N,N-dimethylformamide (DMF), or neat conditions)

  • Base (optional, e.g., triethylamine, diisopropylethylamine)

  • Reaction vessel (e.g., round-bottom flask with reflux condenser)

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Rotary evaporator

  • NMR spectrometer, Mass spectrometer for characterization

Procedure:

  • In a clean, dry reaction vessel, dissolve this compound (1 equivalent) in the chosen solvent.

  • Add the desired amine (1.1-2.0 equivalents). If the amine is a salt, add a non-nucleophilic base (1.5-2.0 equivalents) to liberate the free amine.

  • Heat the reaction mixture to reflux (typically 80-130°C) and monitor the progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If the product precipitates upon cooling, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified. This can be achieved by recrystallization from a suitable solvent system or by column chromatography on silica gel, eluting with an appropriate solvent gradient (e.g., a mixture of hexane and ethyl acetate).

  • Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.

Below is a visual representation of the general synthetic workflow:

G start Start: 5,7-bis(trifluoromethyl) -4-chloroquinoline reagents React with primary or secondary amine (R-NHR') start->reagents reaction Nucleophilic Aromatic Substitution reagents->reaction workup Reaction Work-up (e.g., extraction, washing) reaction->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification product Final Product: 4-Amino-5,7-bis(trifluoromethyl) quinoline Derivative purification->product characterization Characterization (NMR, MS) product->characterization

General Synthetic Workflow for 4-Amino-5,7-bis(trifluoromethyl)quinoline Derivatives.

Structure-Activity Relationship (SAR) Data

The following table summarizes hypothetical SAR data for a series of 5,7-bis(trifluoromethyl)-4-aminoquinoline derivatives, illustrating how modifications at the 4-position can influence their anticancer activity. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of the biological activity) against a representative cancer cell line (e.g., MCF-7 breast cancer cell line).

Compound IDR Group (Substitution at 4-position)IC50 (µM) against MCF-7Notes
1 -H (unsubstituted amine)> 50The unsubstituted amino group shows poor activity.
2 -CH2CH3 (Ethyl)25.3Alkyl substitution improves activity.
3 -CH2CH2CH2CH3 (n-Butyl)15.8Increasing alkyl chain length enhances potency.
4 -Cyclohexyl10.2Bulky aliphatic groups are well-tolerated and can increase activity.
5 -Phenyl8.5Aromatic substitution is favorable.
6 -4-Fluorophenyl5.1Electron-withdrawing groups on the phenyl ring can further enhance potency.[5]
7 -4-Methoxyphenyl12.7Electron-donating groups on the phenyl ring may decrease activity.
8 -(CH2)2-N(CH3)2 (Dimethylaminoethyl)2.3Introduction of a basic side chain significantly improves potency.[6]
9 -Morpholinoethyl4.8A heterocyclic side chain is also beneficial for activity.

SAR Summary:

  • Alkyl vs. Aryl: Both aliphatic and aromatic substituents at the 4-amino position are tolerated. Aromatic substituents generally lead to higher potency than simple alkyl chains.

  • Electronic Effects: For aryl substituents, electron-withdrawing groups tend to increase anticancer activity, while electron-donating groups can be detrimental.

  • Basic Side Chains: The introduction of a terminal basic amino group in the side chain dramatically enhances potency. This is a common feature in many quinoline-based drugs and is thought to be important for target engagement and/or cellular uptake.

Biological Evaluation Protocols

To establish a robust SAR, a panel of well-defined biological assays is crucial. The following protocols outline key experiments for evaluating the anticancer potential of the synthesized compounds.

4.1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

4.2. Kinase Inhibition Assay (PI3K/Akt/mTOR Pathway)

To investigate the mechanism of action, it is essential to assess the inhibitory activity of the compounds against specific kinases in the target pathway.

Protocol (General Kinase Assay):

  • Reagents: Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay) which typically includes the kinase, substrate, ATP, and detection reagents.

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction at room temperature for the time specified in the kit protocol (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway Visualization

The 5,7-bis(trifluoromethyl)-4-aminoquinoline derivatives have been implicated as inhibitors of the PI3K/Akt/mTOR signaling pathway.[1][2][3][4] This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its aberrant activation is a hallmark of many cancers. The following diagram illustrates the key components of this pathway and the potential point of inhibition by the quinoline derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Quinoline 5,7-bis(trifluoromethyl) -4-aminoquinoline Derivative Quinoline->PI3K Inhibition

PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition by Quinoline Derivatives.

This diagram illustrates that upon activation by growth factors, Receptor Tyrosine Kinases (RTKs) activate PI3K. PI3K then phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt promotes cell survival and activates mTORC1, a central regulator of cell growth and proliferation. The 5,7-bis(trifluoromethyl)-4-aminoquinoline derivatives are hypothesized to inhibit PI3K, thereby blocking the entire downstream signaling cascade and leading to an anti-cancer effect.

Conclusion

The this compound scaffold represents a highly valuable starting point for the development of novel anticancer agents. By systematically applying the synthetic and biological evaluation protocols outlined in these application notes, researchers can efficiently explore the SAR of this compound class. The ultimate goal is to identify derivatives with potent and selective inhibitory activity against key cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway, leading to the development of next-generation cancer therapeutics.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5,7-bis(trifluoromethyl)-4-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This methodology has become indispensable in medicinal chemistry and materials science for the synthesis of arylamines, which are prevalent structural motifs in a vast array of pharmaceuticals and functional materials.[1][2] This document provides detailed application notes and a comprehensive experimental protocol for the Buchwald-Hartwig amination of 5,7-bis(trifluoromethyl)-4-chloroquinoline, an electron-deficient substrate of significant interest in drug discovery. The presence of two strongly electron-withdrawing trifluoromethyl groups on the quinoline core presents unique challenges, necessitating careful optimization of the catalytic system to achieve efficient C-N bond formation.[3]

Reaction Principle

The Buchwald-Hartwig amination reaction proceeds through a catalytic cycle involving a palladium(0) species, a phosphine ligand, and a base. The generally accepted mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine. Subsequent deprotonation by the base forms a palladium-amido complex, which then undergoes reductive elimination to furnish the desired N-aryl amine product and regenerate the active Pd(0) catalyst, thus completing the cycle.[4][5] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the key steps of the catalytic cycle, especially for electron-deficient substrates.[2][6]

Key Reaction Components

The success of the Buchwald-Hartwig amination of the electron-deficient this compound is highly dependent on the judicious selection of the following components:

  • Palladium Precatalyst: Modern, air- and thermally-stable palladium precatalysts are recommended to ensure the efficient formation of the active monoligated Pd(0) species.[1][7] For electron-deficient aryl chlorides, precatalysts such as those from the Buchwald or Nolan groups have shown high efficacy.[7][8]

  • Phosphine Ligand: The choice of ligand is critical. For electron-poor aryl chlorides, bulky and electron-rich biaryl monophosphine ligands are generally the most effective.[6][9] Ligands such as XPhos, RuPhos, BrettPhos, or NIXANTPHOS have demonstrated superior performance in the amination of challenging aryl chlorides.[9][10]

  • Base: A variety of bases can be employed, ranging from strong alkoxides like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) to weaker inorganic bases such as cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄).[11] The choice of base can influence the reaction rate and functional group tolerance.

  • Solvent: Anhydrous and deoxygenated solvents are essential for this moisture- and air-sensitive reaction. Common choices include toluene, dioxane, and tetrahydrofuran (THF).[4][11]

  • Amine Coupling Partner: A wide range of primary and secondary amines can be used as coupling partners.[12][13]

Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Optimization of the reaction conditions (e.g., ligand, base, temperature) may be necessary for specific amine coupling partners.

Materials:

  • This compound (MW: 299.60 g/mol )

  • Amine (primary or secondary)

  • Palladium Precatalyst (e.g., XPhos Pd G3)

  • Phosphine Ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous Toluene

  • Standard Schlenk line or glovebox equipment

  • Oven-dried glassware

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 1.2-2.4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Addition of Reagents: To the Schlenk tube, add the base (e.g., Sodium tert-butoxide, 1.2-1.5 equivalents), followed by this compound (1.0 equivalent), and the amine coupling partner (1.1-1.2 equivalents).

  • Addition of Solvent: Add anhydrous and deoxygenated toluene via syringe to achieve a concentration of 0.1-0.5 M with respect to the this compound.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[14][15][16]

  • Work-up: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-substituted 5,7-bis(trifluoromethyl)quinolin-4-amine.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction parameters for the Buchwald-Hartwig amination of electron-deficient aryl chlorides, which can serve as a starting point for the optimization of the reaction with this compound.

ParameterRecommended Conditions
Aryl Halide This compound (1.0 equiv)
Amine Primary or Secondary Amine (1.1-1.2 equiv)
Pd Precatalyst XPhos Pd G3, RuPhos Pd G3, or similar (1-2 mol%)
Ligand XPhos, RuPhos, BrettPhos, NIXANTPHOS (1.2-2.4 mol%)
Base Sodium tert-butoxide, LHMDS, Cs₂CO₃ (1.2-2.0 equiv)
Solvent Anhydrous Toluene, Dioxane, or THF (0.1-0.5 M)
Temperature 80 - 110 °C
Reaction Time 12 - 24 hours

Mandatory Visualization

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination start Start: Inert Atmosphere Setup reagents Add Pd Precatalyst, Ligand, Base, This compound, and Amine start->reagents solvent Add Anhydrous & Deoxygenated Solvent reagents->solvent reaction Heat Reaction Mixture (80-110 °C) with Stirring solvent->reaction monitoring Monitor Reaction Progress (TLC, HPLC, or LC-MS) reaction->monitoring workup Cool, Dilute, and Filter through Celite monitoring->workup Upon Completion purification Concentrate and Purify by Column Chromatography workup->purification end End: Characterized Product purification->end

Caption: Experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for 5,7-bis(trifluoromethyl)-4-chloroquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5,7-bis(trifluoromethyl)-4-chloroquinoline as a versatile building block in medicinal chemistry. The unique properties conferred by the two trifluoromethyl groups make this scaffold a compelling starting point for the development of novel therapeutic agents, particularly in the areas of anticancer and antimalarial research.

Introduction

The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs. The introduction of trifluoromethyl (CF₃) groups can significantly enhance a molecule's therapeutic potential by improving its metabolic stability, lipophilicity, and binding affinity to biological targets. The presence of two electron-withdrawing trifluoromethyl groups at the 5 and 7 positions of the quinoline ring, combined with a reactive chlorine atom at the 4-position, makes this compound a highly valuable and versatile intermediate for the synthesis of a diverse range of potential drug candidates. The chlorine atom at the 4-position serves as a convenient handle for nucleophilic substitution reactions, allowing for the introduction of various side chains to explore structure-activity relationships (SAR).

Key Applications

Derivatives of this compound are primarily investigated for their potential as:

  • Anticancer Agents: The bis(trifluoromethyl)quinoline moiety has been explored for its ability to inhibit cancer cell proliferation. While specific data for derivatives of the 5,7-bis(trifluoromethyl) scaffold is emerging, related compounds with trifluoromethyl groups at other positions have shown potent activity against various cancer cell lines. For instance, derivatives of 2,8-bis(trifluoromethyl)quinoline have demonstrated cytotoxic effects.

  • Antimalarial Agents: The 4-aminoquinoline scaffold is a well-established pharmacophore for antimalarial drugs. The introduction of trifluoromethyl groups can enhance the activity of these compounds, particularly against drug-resistant strains of Plasmodium falciparum. Research on 2,8-bis(trifluoromethyl) quinoline derivatives has shown promising in vitro antimalarial activity.[1]

Synthesis of this compound

A potential synthetic workflow is outlined below:

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Step 1: Gould-Jacobs Reaction cluster_reaction2 Step 2: Thermal Cyclization cluster_reaction3 Step 3: Chlorination cluster_product Final Product 3,5-bis(trifluoromethyl)aniline 3,5-bis(trifluoromethyl)aniline Condensation Condensation 3,5-bis(trifluoromethyl)aniline->Condensation Diethyl (ethoxymethylene)malonate Diethyl (ethoxymethylene)malonate Diethyl (ethoxymethylene)malonate->Condensation Intermediate_A Anilinomethylenemalonate Intermediate Condensation->Intermediate_A Heat Heat Intermediate_A->Heat Intermediate_B 5,7-bis(trifluoromethyl)quinolin-4-ol Heat->Intermediate_B Chlorination_Step Chlorination_Step Intermediate_B->Chlorination_Step POCl3 Phosphorus oxychloride (POCl₃) POCl3->Chlorination_Step Final_Product This compound Chlorination_Step->Final_Product

Caption: Plausible synthetic workflow for this compound.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of derivatives of this compound, based on methodologies reported for analogous compounds.

Protocol 1: Synthesis of 4-Amino-5,7-bis(trifluoromethyl)quinoline Derivatives

This protocol describes a general method for the nucleophilic substitution of the 4-chloro group with an amine.

Materials:

  • This compound

  • Desired primary or secondary amine

  • Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)

  • Acid catalyst (e.g., hydrochloric acid or acetic acid, optional)

  • Base for workup (e.g., saturated sodium bicarbonate solution)

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen solvent.

  • Add the desired amine (1.0-1.2 equivalents).

  • If necessary, add a catalytic amount of acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis_Protocol Start Start Dissolve Dissolve this compound and amine in solvent Start->Dissolve Heat Heat to reflux and monitor by TLC Dissolve->Heat Cool Cool to room temperature Heat->Cool Workup Neutralize, extract, wash, and dry Cool->Workup Purify Purify by recrystallization or chromatography Workup->Purify End End Purify->End Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, c-Met) Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor_Tyrosine_Kinase->Downstream_Signaling Activates Quinoline_Inhibitor 5,7-bis(trifluoromethyl)quinoline Derivative Quinoline_Inhibitor->Receptor_Tyrosine_Kinase Inhibits Apoptosis Apoptosis Quinoline_Inhibitor->Apoptosis Promotes Cell_Proliferation Cell Proliferation and Survival Downstream_Signaling->Cell_Proliferation Promotes Downstream_Signaling->Apoptosis Inhibits

References

Application Notes: Synthesis and Utility of Novel Fluororescent Probes from 5,7-Bis(trifluoromethyl)-4-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds widely utilized in the development of fluorescent probes due to their inherent photophysical properties and structural versatility. The introduction of electron-withdrawing trifluoromethyl groups can enhance photostability and influence the electronic properties of the fluorophore, making 5,7-bis(trifluoromethyl)-4-chloroquinoline an excellent starting material for novel probe synthesis. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), providing a straightforward method for introducing a variety of functional amines. This modularity allows for the rational design of probes with tailored fluorescent properties and specific biological targets.

This document provides detailed protocols for the synthesis of a family of fluorescent probes, termed TFMAQ (TriFluoroMethyl AminoQuinoline) analogs, derived from this compound. These probes typically exhibit environment-sensitive fluorescence, making them powerful tools for imaging subcellular structures such as lipid droplets.

Core Synthesis: Nucleophilic Aromatic Substitution

The primary synthetic route to generate fluorescent probes from this compound is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the trifluoromethyl groups and the quinoline nitrogen atom activates the C4 position for nucleophilic attack by an amine.

General Synthetic Workflow

The synthesis follows a straightforward two-step process: reaction of the starting chloroquinoline with a chosen amine, followed by purification. This allows for the creation of a diverse library of probes by simply varying the amine nucleophile.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start 5,7-bis(trifluoromethyl)- 4-chloroquinoline reaction Nucleophilic Aromatic Substitution (SNAr) Solvent (e.g., EtOH, DMF) Base (e.g., K2CO3), Heat start->reaction nucleophile Primary or Secondary Amine (R1R2NH) nucleophile->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography or Recrystallization workup->purification end 4-amino-5,7-bis(trifluoromethyl) quinoline Probe purification->end G cluster_workflow Lipid Droplet Staining Workflow cluster_logic Probe Signaling Mechanism A Culture cells on glass-bottom dish C Wash cells with PBS A->C B Prepare TFMAQ probe working solution (1-10 µM) D Incubate cells with probe (15-30 min, 37°C) B->D C->D E Wash cells 2-3x with PBS D->E F Image with fluorescence microscope (Ex: ~405 nm) E->F Probe_lipid Probe in Lipid Droplet (Nonpolar) F->Probe_lipid Probe_aq Probe in Cytoplasm (Aqueous) Quenched Low Fluorescence Probe_aq->Quenched Polar Environment Emissive High Fluorescence Probe_lipid->Emissive Nonpolar Environment

Application Notes and Protocols for 5,7-bis(trifluoromethyl)-4-chloroquinoline in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the known properties and reactivity of analogous trifluoromethylated quinoline derivatives. As of the date of this document, there is a limited amount of publicly available research specifically detailing the applications of 5,7-bis(trifluoromethyl)-4-chloroquinoline in materials science. The information provided herein is intended to serve as a foundational guide for researchers looking to explore the potential of this compound.

Introduction

Quinoline derivatives are a class of heterocyclic compounds that have shown significant promise in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.[1][2] The introduction of trifluoromethyl (CF₃) groups into the quinoline structure can enhance key properties such as thermal stability, metabolic stability, and electron affinity, making these compounds attractive for various applications.[3][4] this compound is a halogenated quinoline that, while not extensively studied in materials science, possesses structural features suggesting its potential as a versatile building block for novel functional materials.

The electron-withdrawing nature of the two trifluoromethyl groups is expected to influence the electronic properties of the quinoline core, potentially leading to desirable electron-transporting characteristics.[5] Furthermore, the chloro-substituent at the 4-position serves as a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of more complex and functionalized molecules.[6]

This document outlines potential applications, hypothetical material properties, and generalized experimental protocols for the investigation of this compound in materials science.

Potential Applications in Materials Science

Based on the properties of similar quinoline derivatives, this compound could be investigated for the following applications:

  • Organic Light-Emitting Diodes (OLEDs): As a host material for phosphorescent or fluorescent emitters, or as an electron-transporting layer (ETL) material.[1][7] The trifluoromethyl groups may contribute to a high triplet energy and good thermal stability.

  • Organic Photovoltaics (OPVs): As an electron-acceptor material when suitably functionalized.

  • Fluorescent Probes and Sensors: The quinoline core is known for its fluorescent properties, which can be tailored by substitution.[5]

  • Intermediate for Advanced Materials: The 4-chloro position allows for the synthesis of polymers, dendrimers, and other complex architectures with tailored optoelectronic properties.

Hypothetical Material Properties

The following table summarizes the predicted physical and photophysical properties of this compound and a hypothetical derivative where the 4-chloro group is substituted with a phenylacetylene group via a Sonogashira coupling reaction. These values are illustrative and would require experimental verification.

PropertyThis compound (Hypothetical)4-(phenylethynyl)-5,7-bis(trifluoromethyl)quinoline (Hypothetical)
Molecular Formula C₁₁H₄ClF₆NC₁₉H₉F₆N
Molecular Weight ( g/mol ) 299.60365.27
Appearance White to off-white solidYellow solid
Melting Point (°C) 85 - 90150 - 155
Solubility Soluble in chlorinated solvents, THF, DMSOSoluble in chlorinated solvents, THF, Toluene
UV-Vis Abs. (λₘₐₓ, nm) ~320~350
Photoluminescence (λₑₘ, nm) ~380 (in THF)~420 (in THF)
Quantum Yield (Φ) ~0.1~0.4
HOMO Level (eV) -6.5-6.2
LUMO Level (eV) -3.0-2.8

Experimental Protocols

The following are generalized protocols for the synthesis, characterization, and device fabrication involving this compound.

Protocol 1: Synthesis of 4-alkynyl-5,7-bis(trifluoromethyl)quinoline via Sonogashira Coupling

This protocol describes a general procedure for the derivatization of the 4-chloro position.[6][8]

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene) (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2 equivalents)

  • Anhydrous and degassed tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1 equivalent), PdCl₂(PPh₃)₂ (0.03 equivalents), and CuI (0.05 equivalents).

  • Add anhydrous and degassed THF to dissolve the solids.

  • Add triethylamine (2 equivalents) followed by the terminal alkyne (1.2 equivalents) via syringe.

  • Stir the reaction mixture at 60 °C and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Protocol 2: Fabrication of a Hypothetical OLED Device

This protocol outlines the fabrication of a simple multi-layer OLED using the synthesized derivative as a host material in the emissive layer.[1][9][10]

Device Structure: ITO / PEDOT:PSS / Emissive Layer / TPBi / LiF / Al

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • PEDOT:PSS (hole-injection layer)

  • Synthesized 4-alkynyl-5,7-bis(trifluoromethyl)quinoline (host material)

  • Phosphorescent emitter (e.g., Ir(ppy)₃)

  • 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi) (electron-transport layer)

  • Lithium fluoride (LiF) (electron-injection layer)

  • Aluminum (Al) (cathode)

  • Chlorobenzene (solvent)

Procedure:

  • Substrate Cleaning: Clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry with a nitrogen stream and treat with UV-ozone for 15 minutes.

  • Hole-Injection Layer: Spin-coat a layer of PEDOT:PSS onto the ITO substrate at 4000 rpm for 60 seconds. Anneal at 120 °C for 15 minutes in a nitrogen-filled glovebox.

  • Emissive Layer: Prepare a solution of the synthesized quinoline derivative (host) and the phosphorescent emitter (guest) in chlorobenzene (e.g., 6 wt% guest in host). Spin-coat the solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds. Anneal at 80 °C for 30 minutes in the glovebox.

  • Electron-Transport and Cathode Layers: Transfer the substrate to a high-vacuum thermal evaporator (<10⁻⁶ Torr).

    • Deposit a 40 nm layer of TPBi at a rate of 1-2 Å/s.

    • Deposit a 1 nm layer of LiF at a rate of 0.1 Å/s.

    • Deposit a 100 nm layer of Al at a rate of 5 Å/s.

  • Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy resin inside the glovebox to prevent degradation from air and moisture.

  • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics and the electroluminescence spectrum of the fabricated device.

Protocol 3: Computational Modeling of Optoelectronic Properties

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to predict the electronic and optical properties of this compound and its derivatives.[11][12]

Software: Gaussian, ORCA, or similar quantum chemistry packages.

Procedure:

  • Geometry Optimization: Optimize the ground-state geometry of the molecule using DFT with a suitable functional and basis set (e.g., B3LYP/6-31G(d)).

  • Frontier Molecular Orbitals (FMOs): Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to estimate the ionization potential, electron affinity, and energy gap.

  • Excited State Calculations: Use TD-DFT to calculate the vertical excitation energies, corresponding to the UV-Vis absorption spectrum.

  • Emissive Properties: Optimize the geometry of the first excited state (S₁) to predict the emission wavelength.

  • Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack.

Visualizations

G cluster_characterization Characterization cluster_modeling Computational Modeling cluster_application Application Testing start 5,7-bis(trifluoromethyl) -4-chloroquinoline synthesis Sonogashira Coupling (or other cross-coupling) start->synthesis React with alkyne/boronic acid derivative Functionalized Quinoline Derivative synthesis->derivative spectroscopy Spectroscopic Analysis (NMR, MS, FT-IR) derivative->spectroscopy photophysics Photophysical Studies (UV-Vis, PL, Quantum Yield) derivative->photophysics thermal Thermal Analysis (TGA, DSC) derivative->thermal electrochem Electrochemical Analysis (Cyclic Voltammetry) derivative->electrochem dft DFT/TD-DFT Calculations (HOMO/LUMO, Spectra) derivative->dft fabrication OLED Device Fabrication photophysics->fabrication electrochem->fabrication dft->fabrication testing Device Performance Testing (J-V-L, EQE) fabrication->testing

Figure 1: A hypothetical research workflow for the evaluation of this compound in materials science applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,7-bis(trifluoromethyl)-4-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 5,7-bis(trifluoromethyl)-4-chloroquinoline.

Troubleshooting Guide

Issue: Low yield in the initial condensation of 3,5-bis(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate (DEEM).

  • Question: My initial condensation reaction between 3,5-bis(trifluoromethyl)aniline and DEEM is sluggish and results in a low yield of the anilinomethylenemalonate intermediate. What could be the cause and how can I improve it?

  • Answer: The primary reason for low yields in this step is the reduced nucleophilicity of the aniline. The two electron-withdrawing trifluoromethyl groups on the aniline ring significantly decrease the electron density on the nitrogen atom, making it a weaker nucleophile.[1] To overcome this, more forcing reaction conditions are often required.

    Troubleshooting Steps:

    • Increase Reaction Temperature: Heating the reaction mixture to a higher temperature (e.g., 120-150°C) can provide the necessary activation energy for the reaction to proceed.

    • Extend Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. Due to the reduced reactivity, a longer reaction time than for electron-rich anilines may be necessary.

    • Remove Ethanol: The reaction produces ethanol as a byproduct. Efficient removal of ethanol by distillation can help drive the equilibrium towards the product.[2]

    • Use a Catalyst: While the Gould-Jacobs reaction is often performed without a catalyst, for electron-deficient anilines, the use of a Lewis acid or Brønsted acid catalyst could potentially enhance the rate of condensation. However, this should be carefully optimized to avoid side reactions.

Issue: Incomplete or low-yield cyclization to 5,7-bis(trifluoromethyl)-4-hydroxyquinoline.

  • Question: The thermal cyclization of the anilinomethylenemalonate intermediate is giving a poor yield of the desired 4-hydroxyquinoline. What are the key factors to consider for optimizing this step?

  • Answer: The high temperatures required for the intramolecular cyclization can lead to decomposition and the formation of tarry byproducts.[3] Finding the optimal balance between temperature and reaction time is crucial.

    Troubleshooting Steps:

    • High-Boiling Point Solvent: Use a high-boiling, inert solvent like Dowtherm A (a mixture of diphenyl ether and biphenyl) to maintain a stable and uniform high temperature (typically around 250°C).[2][3]

    • Temperature and Time Optimization: A systematic optimization of the cyclization temperature and time is recommended. Start with the conditions used for similar substrates (e.g., 250°C for 30-60 minutes) and adjust as needed based on reaction monitoring.[2] Overheating or prolonged reaction times can lead to degradation.[3]

    • Microwave-Assisted Synthesis: Microwave heating can be a highly effective alternative to conventional heating. It often leads to significantly shorter reaction times and improved yields by providing rapid and uniform heating.[3][4] Typical conditions to explore would be 250-300°C for 5-15 minutes.[4]

    • Inert Atmosphere: Performing the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions.

Issue: Low yield or impurities in the chlorination of 5,7-bis(trifluoromethyl)-4-hydroxyquinoline.

  • Question: The conversion of the 4-hydroxyquinoline intermediate to the final 4-chloroquinoline product is inefficient. How can I improve the yield and purity?

  • Answer: This chlorination is typically achieved using a dehydrating chlorinating agent like phosphorus oxychloride (POCl₃). Incomplete reaction or side reactions can lead to low yields and difficult-to-remove impurities.

    Troubleshooting Steps:

    • Excess POCl₃: Use a sufficient excess of phosphorus oxychloride, which often serves as both the reagent and the solvent.

    • Reaction Temperature and Time: The reaction typically requires heating to reflux for several hours (e.g., 2-4 hours).[2] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

    • Careful Work-up: The work-up procedure is critical. The reaction mixture should be cooled to room temperature and then slowly and carefully poured onto crushed ice with vigorous stirring to quench the excess POCl₃.[2]

    • Neutralization and Precipitation: Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate or ammonium hydroxide) until the product precipitates. Careful control of the pH during this step is important for clean precipitation.[2]

    • Purification: The crude product may require purification by recrystallization from a suitable solvent or by column chromatography on silica gel to remove any remaining starting material or byproducts.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common synthetic route for this compound?

    • A1: The most common approach is a multi-step synthesis starting with the Gould-Jacobs reaction. This involves the condensation of 3,5-bis(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization to form 5,7-bis(trifluoromethyl)-4-hydroxyquinoline. The final step is the chlorination of the 4-hydroxy group, typically with phosphorus oxychloride.[2]

  • Q2: Why are the yields for this synthesis often low?

    • A2: The primary reason for low yields is the presence of two strongly electron-withdrawing trifluoromethyl groups on the aniline starting material. This deactivates the aniline, making the initial condensation step difficult and requiring harsh conditions for the subsequent cyclization, which can lead to side reactions and product decomposition.[1]

  • Q3: Can microwave synthesis improve the yield of the cyclization step?

    • A3: Yes, microwave-assisted heating has been shown to be beneficial for the Gould-Jacobs reaction, often leading to shorter reaction times and higher yields compared to conventional heating methods.[3][4] It allows for rapid and uniform heating to the high temperatures required for cyclization, which can minimize the formation of degradation byproducts.[4]

  • Q4: What are some common impurities to look out for?

    • A4: Common impurities can include unreacted starting materials, the intermediate anilinomethylenemalonate (if the cyclization is incomplete), and byproducts from decomposition at high temperatures (tar). In the final chlorination step, incomplete reaction can leave residual 5,7-bis(trifluoromethyl)-4-hydroxyquinoline in the final product.

  • Q5: What purification techniques are most effective for the final product?

    • A5: The final product, this compound, is typically a solid. Purification can be achieved through recrystallization from a suitable solvent (e.g., ethanol, hexane, or a mixture). If significant impurities are present, column chromatography on silica gel is a viable option.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Gould-Jacobs Cyclization Step.

ParameterConventional HeatingMicrowave Heating
Solvent Dowtherm A or Diphenyl EtherOften Solvent-Free (Neat)
Temperature ~250°C250 - 300°C
Reaction Time 30 - 60 minutes5 - 15 minutes
Reported Yields (for analogous compounds) Variable, can be lowGenerally higher and more reproducible

Note: Yields are highly substrate-dependent. For electron-deficient substrates like 3,5-bis(trifluoromethyl)aniline, yields may be lower than for electron-rich anilines under similar conditions.

Table 2: Key Reagents and Typical Conditions for the Synthesis.

StepStarting MaterialReagent(s)SolventTypical TemperatureTypical TimeTypical Yield (Analogous Compounds)
1. Condensation 3,5-bis(trifluoromethyl)anilineDiethyl ethoxymethylenemalonateNone (Neat)120 - 150°C1 - 2 hoursHigh
2. Cyclization Anilinomethylenemalonate intermediateNoneDowtherm A~250°C30 - 60 min~90% (for 7-CF₃ analog)
3. Chlorination 5,7-bis(trifluoromethyl)-4-hydroxyquinolinePOCl₃POCl₃ (excess)Reflux2 - 4 hours>90% (for 7-CF₃ analog)

Experimental Protocols

Protocol 1: Synthesis of 5,7-bis(trifluoromethyl)-4-hydroxyquinoline (adapted from a similar synthesis[2])

  • Condensation: In a round-bottom flask, combine 3,5-bis(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.1 eq). Heat the mixture at 130-140°C for 1-2 hours. Ethanol, a byproduct, will distill off. The reaction can be monitored by TLC.

  • Cyclization (Conventional Heating): In a separate flask equipped with a reflux condenser, heat Dowtherm A to 250°C under a nitrogen atmosphere. Slowly and carefully add the crude anilinomethylenemalonate intermediate from the previous step to the hot Dowtherm A. Maintain the temperature at 250°C and reflux for 30-60 minutes. The product should precipitate from the hot solution.

  • Work-up and Purification: Allow the mixture to cool to room temperature, then add hexane to dilute the mixture and facilitate filtration. Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove residual Dowtherm A. Dry the solid product, 5,7-bis(trifluoromethyl)-4-hydroxyquinoline, under vacuum.

Protocol 2: Synthesis of this compound (adapted from a similar synthesis[2])

  • Chlorination: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, carefully add 5,7-bis(trifluoromethyl)-4-hydroxyquinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and slowly pour it onto a large amount of crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralization and Precipitation: Carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the product precipitates completely.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexane).

Visualizations

Workflow cluster_start Starting Materials cluster_step1 Step 1: Condensation cluster_intermediate1 Intermediate cluster_step2 Step 2: Cyclization cluster_intermediate2 Intermediate cluster_step3 Step 3: Chlorination cluster_product Final Product A 3,5-bis(trifluoromethyl)aniline S1 Heat (130-140°C) Remove EtOH A->S1 B Diethyl Ethoxymethylenemalonate B->S1 I1 Anilinomethylenemalonate S1->I1 S2 High Temp (~250°C) in Dowtherm A OR Microwave (250-300°C) I1->S2 I2 5,7-bis(trifluoromethyl) -4-hydroxyquinoline S2->I2 S3 POCl₃ Reflux I2->S3 P 5,7-bis(trifluoromethyl) -4-chloroquinoline S3->P

Caption: Synthetic workflow for this compound.

Troubleshooting cluster_condensation Issue in Condensation Step? cluster_cyclization Issue in Cyclization Step? cluster_chlorination Issue in Chlorination Step? Start Low Yield Observed Cond_Check Check for unreacted 3,5-bis(trifluoromethyl)aniline Start->Cond_Check Cond_Sol Increase Temperature Extend Reaction Time Ensure EtOH Removal Cond_Check->Cond_Sol Yes Cyc_Check High amount of anilinomethylenemalonate or tar formation? Cond_Check->Cyc_Check No Cyc_Sol Optimize Temp/Time Use Microwave Heating Ensure Inert Atmosphere Cyc_Check->Cyc_Sol Yes Chlor_Check Presence of 4-hydroxyquinoline in product? Cyc_Check->Chlor_Check No Chlor_Sol Ensure excess POCl₃ Increase Reflux Time Optimize Work-up/pH Chlor_Check->Chlor_Sol Yes

Caption: Troubleshooting decision tree for low yield synthesis.

References

Technical Support Center: Purification of Fluorinated Quinoline Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of fluorinated quinoline derivatives using column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of fluorinated quinoline derivatives in a question-and-answer format.

Issue 1: My fluorinated quinoline derivative appears to be decomposing on the silica gel column.

  • Question: I am observing significant loss of my compound and the appearance of new, unwanted spots on my TLC analysis of the collected fractions. What is causing this and how can I prevent it?

  • Answer: Decomposition of quinoline derivatives on silica gel is a common issue. The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to degradation.[1] To mitigate this, consider the following strategies:

    • Deactivate the Silica Gel: Pre-treat the silica gel with a basic solution. A common and effective method is to use a solvent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃) or pyridine, in the eluent.[1] You can either prepare a slurry of the silica gel with the amine-containing eluent before packing the column or add the basic modifier directly to your mobile phase.[1]

    • Use an Alternative Stationary Phase:

      • Alumina: Neutral or basic alumina can be a good substitute for silica gel.[1]

      • Reversed-Phase Silica (C18): For less polar fluorinated quinoline derivatives, reversed-phase chromatography can be an effective purification method that avoids the acidity of silica gel.[1]

    • Minimize Contact Time: Work quickly by running the column with slightly increased pressure (flash chromatography) to reduce the time your compound spends in contact with the stationary phase.[1]

    • Lower the Temperature: Running the column in a cold room can help to slow down the rate of decomposition.[1]

Issue 2: My fluorinated quinoline derivative is streaking or showing poor separation (tailing) on the TLC plate and column.

  • Question: My compound is producing long streaks instead of tight spots on the TLC plate, and the peaks from my column are broad and overlapping. How can I improve the separation?

  • Answer: Tailing is often caused by the strong interaction between the basic nitrogen of the quinoline ring and the acidic silanol groups on the silica gel. This leads to a non-uniform distribution of the compound as it moves through the stationary phase. To improve peak shape and resolution:

    • Add a Basic Modifier: Similar to preventing decomposition, adding a small amount of a base like triethylamine (0.5-2%) or pyridine to your mobile phase can significantly reduce tailing by masking the acidic silanol groups.

    • Adjust Mobile Phase Polarity: Ensure you have an optimal mobile phase. The ideal eluent should provide a retention factor (Rf) of 0.3 to 0.7 for your desired compound on a TLC plate, with a clear separation from impurities.[2]

    • Check for Sample Overload: Injecting too much sample can lead to peak broadening and tailing.[3] Try diluting your sample before loading it onto the column.

Issue 3: I am having difficulty separating my fluorinated quinoline derivative from a non-fluorinated impurity (or vice-versa).

  • Question: My product and a key impurity have very similar polarities, making separation by standard normal-phase chromatography challenging. What can I do?

  • Answer: The presence of fluorine can impart unique properties to a molecule that can be exploited for separation.

    • Utilize Fluorinated Stationary Phases: Consider using a fluorinated stationary phase, such as those with pentafluorophenyl (PFP) moieties. These phases can offer different selectivity compared to standard C18 or silica columns by engaging in dipole-dipole, π-π, and charge transfer interactions.[4][5] Perfluoroaryl and perfluoroalkyl stationary phases have been shown to provide good separation of fluorine-containing compounds from their non-fluorinated analogs, often showing greater retention for the fluorinated component.[6]

    • Optimize Mobile Phase for Fluorinated Phases: When using a fluorinated stationary phase, you may need to adjust your mobile phase. Acetonitrile and methanol are common organic modifiers.[3] Sometimes, using a fluorinated eluent like trifluoroethanol (TFE) with a standard C8 column can also enhance the separation of fluorinated compounds.[7]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for selecting a mobile phase for the purification of a novel fluorinated quinoline derivative?

A1: A good starting point is to use a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[8] You can determine the optimal ratio by running thin-layer chromatography (TLC) with varying solvent compositions. Aim for an Rf value between 0.3 and 0.7 for your target compound to ensure good separation on the column.[2] For quinoline derivatives, it is often beneficial to add 0.5-1% triethylamine to the mobile phase from the start to prevent tailing and potential decomposition.[1]

Q2: How do I choose between silica gel and alumina as the stationary phase?

A2: Silica gel is the most common stationary phase for a wide range of compounds.[2] However, due to its acidic nature, it can cause issues with basic compounds like quinolines.[1] Basic or neutral alumina is a good alternative if you observe decomposition or significant tailing on silica gel, even with the addition of a basic modifier.[1] The choice may also depend on the specific impurities you are trying to remove.

Q3: Can I use reversed-phase chromatography for my fluorinated quinoline derivative?

A3: Yes, reversed-phase chromatography (e.g., with a C18 or C8 column) can be a very effective technique, especially for less polar fluorinated quinoline derivatives. It is also a good option if your compound is unstable on silica or alumina. The mobile phase for reversed-phase chromatography typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.

Q4: My crude product is a complex mixture. Should I perform any pre-purification steps before column chromatography?

A4: Yes, pre-purification can simplify the column chromatography process and improve the final purity. Acid-base extraction is a highly effective method for removing neutral and acidic impurities from the basic fluorinated quinoline derivative.[9] This involves dissolving the crude product in an organic solvent, extracting with an acidic aqueous solution to protonate and dissolve the quinoline, washing the aqueous layer to remove neutral impurities, and then basifying the aqueous layer to precipitate the purified quinoline, which can then be extracted back into an organic solvent.[9]

Data Presentation

Table 1: Comparison of Stationary Phases for Fluorinated Quinoline Purification

Stationary PhaseAdvantagesDisadvantagesBest Suited For
Silica Gel High resolving power for a wide range of compounds.[2]Acidic nature can cause tailing and decomposition of basic quinolines.[1]General purpose purification, especially when deactivated with a basic modifier.
Alumina (Neutral/Basic) Good for separating basic compounds.[1]May have lower resolving power than silica for some mixtures.Basic and acid-sensitive fluorinated quinoline derivatives.[1]
Reversed-Phase (C18, C8) Avoids issues with acidic stationary phases.[1]May not be suitable for very polar compounds.Less polar fluorinated quinoline derivatives and those unstable on silica/alumina.[1]
Fluorinated Phases (PFP) Offers unique selectivity for fluorinated compounds.[4][5]Can be more expensive and may require more method development.Separating fluorinated compounds from non-fluorinated analogs or resolving complex mixtures of fluorinated isomers.[6]

Table 2: Common Mobile Phase Systems for Fluorinated Quinoline Purification

Chromatography ModeStationary PhaseCommon Mobile Phase SystemModifier
Normal Phase Silica Gel or AluminaHexane/Ethyl Acetate Gradient0.5-2% Triethylamine or Pyridine
Reversed Phase C18 or C8Water/Acetonitrile Gradient0.1% Formic Acid or Trifluoroacetic Acid (for MS compatibility)
Reversed Phase C18 or C8Water/Methanol Gradient[3]0.1% Formic Acid or Trifluoroacetic Acid (for MS compatibility)

Experimental Protocols

Protocol 1: General Column Chromatography of a Fluorinated Quinoline Derivative on Silica Gel

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) to find a system that gives your desired compound an Rf of approximately 0.3-0.5 and good separation from impurities.

    • Add 0.5-1% triethylamine to the developing solvent to check for improvements in spot shape.

  • Column Preparation (Slurry Method):

    • Choose an appropriately sized column based on the amount of crude material to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).

    • In a beaker, mix the calculated amount of silica gel with the initial, least polar mobile phase composition determined from your TLC analysis (including the triethylamine). Create a homogenous slurry.

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to pack under gravity or with gentle pressure, and then drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the column solvent or a more volatile solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Alternatively, for less soluble compounds, pre-adsorb the crude product onto a small amount of silica gel by dissolving the compound in a solvent, adding the silica, and then evaporating the solvent. Carefully add the resulting dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the starting mobile phase.[8]

    • If a gradient elution is needed (as determined by TLC showing impurities with very different polarities), gradually increase the proportion of the more polar solvent.[8]

    • Collect fractions in an organized manner (e.g., in test tubes or vials).

    • Monitor the separation by collecting a small spot from each fraction for TLC analysis.

  • Product Isolation:

    • Combine the fractions that contain the pure product as determined by TLC.

    • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified fluorinated quinoline derivative.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Mobile Phase Optimization) column_prep 2. Column Packing (Silica Gel Slurry) tlc->column_prep Determines Starting Eluent sample_load 3. Sample Loading (Minimal Solvent) column_prep->sample_load elution 4. Elution & Fraction Collection (Gradient or Isocratic) sample_load->elution fraction_analysis 5. Fraction Analysis (TLC Monitoring) elution->fraction_analysis Continuous Monitoring product_iso 6. Product Isolation (Solvent Evaporation) fraction_analysis->product_iso Combine Pure Fractions

Caption: A typical workflow for the purification of fluorinated quinoline derivatives by column chromatography.

troubleshooting_tree cluster_tailing Poor Separation / Tailing cluster_decomp Compound Decomposition start Problem Observed tailing Streaking/Tailing on TLC/Column? start->tailing decomp Compound Degradation on Column? start->decomp add_base Add 0.5-2% Triethylamine to Mobile Phase tailing->add_base check_load Reduce Sample Load tailing->check_load deactivate_silica Deactivate Silica with Base decomp->deactivate_silica alt_phase Use Alumina or Reversed-Phase (C18) decomp->alt_phase work_fast Run Column Faster (Flash) decomp->work_fast

Caption: A troubleshooting decision tree for common column chromatography issues with fluorinated quinolines.

References

Technical Support Center: Suzuki-Miyaura Coupling with 4-Chloroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 4-chloroquinoline substrates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing low to no yield of my desired 4-arylquinoline product. What are the common causes and how can I troubleshoot this?

A1: Low or no product yield in the Suzuki coupling of 4-chloroquinolines is a common issue, often stemming from the low reactivity of the C-Cl bond and potential catalyst inhibition.

Initial Checks:

  • Reagent Quality: Ensure the boronic acid or ester is pure and not degraded. Protodeboronation (cleavage of the C-B bond) can be a problem, especially with heteroaryl boronic acids.[1] Ensure the solvent and base are anhydrous and of high purity.

  • Catalyst Activity: Palladium catalysts, especially Pd(PPh₃)₄, can degrade upon exposure to air. Use a fresh batch of catalyst or a more robust pre-catalyst. Consider using a pre-catalyst that readily forms the active Pd(0) species.[1][2]

  • Inert Atmosphere: Inadequate degassing or a poor inert atmosphere (Nitrogen or Argon) can lead to oxygen-mediated catalyst decomposition and homocoupling of the boronic acid.[1]

Troubleshooting Workflow:

A logical approach to troubleshooting is essential. The following workflow can help identify and resolve the issue.

G start Start: Low/No Yield check_reagents Verify Reagent Quality (Boronic Acid, Solvent, Base) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_catalyst Check Catalyst Activity (Fresh Catalyst, Inert Atmosphere) catalyst_ok Catalyst/Setup OK? check_catalyst->catalyst_ok reagents_ok->check_catalyst Yes replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No optimize_conditions Systematically Optimize Conditions (Ligand, Base, Solvent, Temp) catalyst_ok->optimize_conditions Yes improve_setup Improve Degassing/ Use Fresh Catalyst catalyst_ok->improve_setup No screen_ligands Screen Ligands (Bulky, Electron-Rich) optimize_conditions->screen_ligands screen_bases Screen Bases (K3PO4, Cs2CO3) optimize_conditions->screen_bases screen_solvents Screen Solvents (Dioxane, Toluene, DMF) optimize_conditions->screen_solvents end_fail Failure: Re-evaluate Route optimize_conditions->end_fail end_success Success: Product Formed screen_ligands->end_success screen_bases->end_success screen_solvents->end_success replace_reagents->check_reagents improve_setup->check_catalyst

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Q2: My main side product is the dehalogenated 4-H-quinoline. How can I suppress this reaction?

A2: Dehalogenation is a common side reaction where the chloro group is replaced by a hydrogen atom.[2] This is particularly prevalent with electron-deficient N-heterocyclic halides like 4-chloroquinolines.[2] The mechanism involves the formation of a palladium-hydride (Pd-H) species which then participates in reductive elimination.[1][2]

Strategies to Minimize Dehalogenation:

  • Choice of Base: Avoid strong alkoxide bases (e.g., NaOtBu) which can promote the formation of Pd-H species. Weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are generally preferred.[2]

  • Ligand Selection: Use bulky, electron-rich phosphine ligands. These ligands accelerate the rate of reductive elimination (the desired product-forming step) relative to the dehalogenation pathway. Ligands like SPhos, XPhos, or N-heterocyclic carbenes (NHCs) are often effective.[2][3][4]

  • Solvent Choice: Avoid alcohol solvents which can be a source of hydrides.[1] Anhydrous aprotic solvents like dioxane, toluene, or DMF are better choices. While water is often used as a co-solvent, excessive amounts can be a proton source leading to dehalogenation.[2]

  • Temperature Control: Carefully increasing the reaction temperature can sometimes accelerate the desired coupling reaction more than the dehalogenation side reaction.[2] However, this must be optimized for each specific system.

Table 1: Effect of Reaction Parameters on Dehalogenation

ParameterCondition Favoring DehalogenationRecommended Condition to Suppress DehalogenationRationale
Base Strong alkoxide bases (e.g., NaOtBu)Weaker inorganic bases (K₃PO₄, Cs₂CO₃)Reduces formation of Pd-H species.[2][4]
Ligand Less bulky, electron-poor ligandsBulky, electron-rich phosphines (SPhos, XPhos) or NHCsPromotes faster reductive elimination of the desired product.[2][3]
Solvent Alcohols, excess waterAnhydrous aprotic solvents (Dioxane, Toluene)Minimizes the availability of hydride/proton sources.[1][2]
Catalyst Low catalyst activityHighly active pre-catalystEnsures the desired catalytic cycle proceeds efficiently.[2]

Q3: I am observing a significant amount of biaryl product derived from the homocoupling of my boronic acid. What causes this and how can I prevent it?

A3: Homocoupling of boronic acids is typically caused by the presence of oxygen in the reaction mixture.[1] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which then promotes the homocoupling of two boronic acid molecules.[1]

Prevention Strategies:

  • Thorough Degassing: This is the most critical step. The reaction mixture (solvent, reagents) must be thoroughly degassed before adding the palladium catalyst. Common methods include:

    • Freeze-Pump-Thaw: Repeating this cycle three times is highly effective for removing dissolved oxygen.

    • Inert Gas Sparging: Bubbling argon or nitrogen through the solvent for 15-30 minutes can also be effective.[2]

  • Maintain Inert Atmosphere: Ensure the reaction is run under a positive pressure of an inert gas (e.g., using a balloon or a Schlenk line) to prevent air from entering the flask during the reaction.

Reaction Mechanisms and Side Reactions

Understanding the catalytic cycle is key to troubleshooting. Side reactions like dehalogenation and homocoupling divert the catalyst from the main productive pathway.

G pd0 Pd(0)L2 ox_add Oxidative Addition (Ar-X) pd0->ox_add o2_oxid O2 Oxidation pd0->o2_oxid O2 pd_complex Ar-Pd(II)-X(L2) ox_add->pd_complex transmetal Transmetalation (Ar'-B(OR)2) pd_complex->transmetal pd_hydride Pd-H Species Formation pd_complex->pd_hydride from Base/Solvent diaryl_complex Ar-Pd(II)-Ar'(L2) transmetal->diaryl_complex red_elim Reductive Elimination diaryl_complex->red_elim red_elim->pd0 product Product (Ar-Ar') red_elim->product forms dehalogenation Dehalogenation dehal_product Byproduct (Ar-H) dehalogenation->dehal_product pd_hydride->dehalogenation homocoupling Homocoupling homo_product Byproduct (Ar'-Ar') homocoupling->homo_product o2_oxid->homocoupling

Caption: Suzuki catalytic cycle with key side reaction pathways.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of 4-Chloroquinoline

This protocol provides a robust starting point for optimization.

  • Setup: To a flame-dried Schlenk flask or microwave vial, add the 4-chloroquinoline (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to create an inert atmosphere.

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane, ~0.1 M concentration) via syringe. If using a co-solvent like water, it should also be degassed.

  • Degassing: Sparge the resulting suspension with argon for 15 minutes, or perform three freeze-pump-thaw cycles.

  • Catalyst Addition: Under a positive flow of argon, quickly add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol %) and the ligand (e.g., SPhos, 2-4 mol %).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Freeze-Pump-Thaw Degassing Technique

  • Freeze: Place the sealed reaction flask containing the solvent and reagents (but not the catalyst) in a liquid nitrogen bath until the contents are completely frozen solid.

  • Pump: With the mixture frozen, apply a high vacuum to the flask for 5-10 minutes to remove gases from the headspace.

  • Thaw: Close the connection to the vacuum and remove the flask from the liquid nitrogen bath. Allow the contents to thaw completely. You may see bubbles of dissolved gas being released from the liquid.

  • Repeat: Backfill the flask with an inert gas (argon or nitrogen) and repeat the entire cycle two more times for a total of three cycles. After the final cycle, ensure the flask is under a positive pressure of inert gas.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on Electron-Deficient Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on optimizing reaction conditions for nucleophilic substitution on electron-deficient quinolines. Below, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why does nucleophilic substitution on the quinoline ring preferentially occur at the C2 and C4 positions?

A1: Nucleophilic substitution on the quinoline ring is favored at the C2 and C4 positions due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring.[1][2] This nitrogen atom reduces the electron density at the ortho (C2) and para (C4) positions, making them more electrophilic and susceptible to attack by nucleophiles. The stability of the Meisenheimer intermediate, a key intermediate in the SNAr mechanism, is also greater when the negative charge is delocalized onto the electronegative nitrogen atom, which is possible with an attack at C2 and C4.[1][3]

Q2: What is the general mechanism for nucleophilic aromatic substitution on a halo-quinoline?

A2: The reaction typically proceeds through a two-step addition-elimination mechanism.[1]

  • Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (e.g., a halogen) at the C2 or C4 position. This forms a high-energy anionic intermediate known as a Meisenheimer complex, where the aromaticity of the ring is temporarily broken.[1][4][5]

  • Elimination: The aromaticity is restored by the departure of the leaving group, resulting in the formation of the substituted quinoline product.[1]

Q3: What are the typical leaving groups used in SNAr reactions on quinolines?

A3: Halogens are the most common leaving groups, with a reactivity order of F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the more electronegative halogens that make the carbon atom more electrophilic. Other leaving groups can include nitro groups (-NO2) and sulfonate esters.

Q4: How do electron-withdrawing groups (EWGs) on the quinoline ring affect the reaction?

A4: The presence of additional electron-withdrawing groups on the quinoline ring can enhance the rate of nucleophilic aromatic substitution.[6] These groups further decrease the electron density of the ring, making it more susceptible to nucleophilic attack.

Troubleshooting Guide

Issue 1: Low or No Conversion of the Starting Material

Possible Cause Recommendation
Insufficiently Activated Quinoxaline Ring: The inherent electron-deficient nature of the quinoline ring facilitates nucleophilic attack, but reactivity can be significantly influenced by other substituents.[6]The presence of electron-withdrawing groups (EWGs) on the quinoline ring can enhance the rate of nucleophilic aromatic substitution.[6] If your substrate lacks activating groups, a higher reaction temperature or longer reaction time may be necessary.[6]
Poor Nucleophile: The strength of the nucleophile is a critical factor.If using a neutral nucleophile like an amine or alcohol, the addition of a base is often required to generate the more nucleophilic conjugate base.[6] For less reactive nucleophiles, consider using a stronger base or a different solvent to enhance nucleophilicity. Thiols are generally excellent nucleophiles for SNAr reactions.[6]
Inappropriate Solvent: The solvent can interfere with the reaction.If you suspect the solvent is interfering, switch to a non-nucleophilic polar aprotic solvent like DMF, DMSO, or acetonitrile.[6]
Low Reaction Temperature: The reaction may lack the necessary activation energy.Gradually increase the reaction temperature while monitoring for side product formation.[7] Be cautious as higher temperatures can also favor elimination.[7]

Issue 2: Formation of Multiple Products

Possible Cause Recommendation
Di-substitution: The product of the initial substitution is still reactive towards the nucleophile.To minimize di-substitution, use a controlled amount of the nucleophile (e.g., 1.0-1.2 equivalents). Run the reaction at a lower temperature to favor the mono-substitution product. Add the nucleophile slowly to the reaction mixture to maintain a low concentration.[6]
Decomposition: The starting material or product is degrading under the reaction conditions.A dark coloration and the formation of multiple products can indicate decomposition. This could be caused by an excessively high reaction temperature or the use of a base that is too strong. Try running the reaction at a lower temperature and/or using a milder base (e.g., K2CO3 instead of NaH).[6]
Side Reactions (e.g., Elimination): Competition with the substitution reaction.A significant side reaction can be elimination (E2), which competes with substitution, especially when using strong, bulky bases.[7] The likelihood of elimination increases with higher reaction temperatures.[7]

Experimental Protocols

Protocol 1: Conventional Synthesis of 4-Aminoquinolines

This protocol describes the direct coupling of a 4-chloroquinoline with an amine under conventional heating.[8]

  • Materials:

    • 4,7-dichloroquinoline

    • Primary or secondary amine (e.g., 1,3-diaminopropane)

    • Solvent (e.g., ethanol, DMF)

  • Procedure:

    • To a solution of 4,7-dichloroquinoline (1.0 eq) in the chosen solvent, add the amine (1.0-1.2 eq).[8]

    • Seal the reaction vessel and heat the mixture at the desired temperature (e.g., 70-100°C) for the specified time (e.g., 12-24 h).[8]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

    • Upon completion, cool the reaction mixture to room temperature.[8]

    • If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.[8]

    • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[8]

Protocol 2: Microwave-Assisted Synthesis of 4-Aminoquinolines

  • Procedure:

    • In a microwave-safe vial, combine the 4-chloroquinoline (1.0 eq), the amine nucleophile (1.0-1.5 eq), and a suitable solvent (e.g., DMF, NMP).

    • Add a base if necessary, depending on the nature of the amine nucleophile.[8]

    • Seal the vial and place it in the microwave reactor.[8]

    • Heat the reaction to the desired temperature (e.g., 120-180°C) for a specified time (e.g., 10-30 minutes).

    • After the reaction is complete, cool the vial to room temperature.[8]

    • The product can be isolated by precipitation upon addition of water or by extraction with a suitable organic solvent.[8]

    • Purify the crude product by recrystallization or column chromatography.[8]

Quantitative Data Summary

Table 1: Representative Conditions and Yields for Nucleophilic Aromatic Substitution on Halo-Quinolines.

Substrate Nucleophile Solvent Base Temperature (°C) Time (h) Yield (%)
4-ChloroquinolineAnilineDMFK2CO310012~85
2-ChloroquinolineSodium MethoxideMethanol-Reflux6~90
4,7-Dichloroquinoline1,3-DiaminopropaneEthanol-8024~75
2,4-DichloroquinolineSodium AzideDMF-254~90 (4-substituted)
2-Chloro-3-thienylquinoxalineThiophenolDMFK2CO3805~92

Note: Yields are generalized from typical SNAr reactions and may vary depending on the specific substrates and nucleophiles used. Optimization for specific substrates is recommended.[6]

Visualizations

workflow General Workflow for Nucleophilic Substitution on Quinolines sub Substrate (e.g., 4-Chloroquinoline) react Reaction (Heating or Microwave) sub->react nuc Nucleophile (e.g., Amine) nuc->react solv Solvent (e.g., DMF) solv->react base Base (optional) (e.g., K2CO3) base->react monitor Monitoring (TLC, GC-MS) react->monitor workup Workup (Quenching, Extraction) monitor->workup Reaction Complete purify Purification (Chromatography, Recrystallization) workup->purify prod Final Product purify->prod

Caption: A generalized workflow for nucleophilic substitution on quinolines.

troubleshooting_logic Troubleshooting Logic for Low Reaction Yield start Low or No Product check_activation Is the quinoline ring sufficiently activated? start->check_activation check_nucleophile Is the nucleophile strong enough? check_activation->check_nucleophile Yes increase_temp Increase Temperature or Reaction Time check_activation->increase_temp No check_conditions Are the reaction conditions (temp, time) optimal? check_nucleophile->check_conditions Yes add_base Add a Base or Use a Stronger Nucleophile check_nucleophile->add_base No check_side_reactions Are there side reactions (e.g., decomposition)? check_conditions->check_side_reactions Yes optimize_conditions Optimize Temperature, Time, and Solvent check_conditions->optimize_conditions No milder_conditions Use Milder Base or Lower Temperature check_side_reactions->milder_conditions Yes success Improved Yield check_side_reactions->success No increase_temp->success add_base->success optimize_conditions->success milder_conditions->success

References

stability of the trifluoromethyl group under harsh reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the trifluoromethyl (CF₃) group under various harsh reaction conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the trifluoromethyl group in general?

A1: The trifluoromethyl group is generally considered to be a highly stable functional group.[1][2][3] This stability is attributed to the strong carbon-fluorine (C-F) bond, which has a high bond dissociation energy (approximately 485.3 kJ/mol).[2][3] Consequently, the CF₃ group is often resistant to metabolic degradation, as well as chemical, thermal, and photochemical decomposition under many standard laboratory conditions.[2][3] Its incorporation into molecules can enhance their overall stability.[1]

Q2: Under what conditions can the trifluoromethyl group degrade?

A2: While robust, the trifluoromethyl group can degrade under specific harsh conditions. The primary degradation pathways include:

  • Strong Basic Conditions: Hydrolysis of the trifluoromethyl group to a carboxylic acid can occur, particularly at an alkaline pH.[4]

  • Strong Acidic Conditions: Decomposition can be induced by strong Brønsted or Lewis acids.

  • Reductive Conditions: Certain reducing agents can lead to the cleavage of the C-F bonds.

  • Oxidative Conditions: While generally stable to oxidation, some degradation may be observed with potent oxidizing agents or under specific catalytic conditions.

  • Photodegradation: Exposure to UV light can induce degradation of trifluoromethyl-containing compounds.[4]

  • Transition Metal Catalysis: Some transition metal catalysts can promote C-F bond activation and subsequent reactions.

Q3: Are there specific structural features that can make a trifluoromethyl group more labile?

A3: Yes, the electronic environment surrounding the trifluoromethyl group can influence its stability. For example, a CF₃ group attached to an electron-rich aromatic ring may be more susceptible to certain degradation pathways. Conversely, attachment to a highly electron-deficient system can also impact its reactivity. The presence of other functional groups in the molecule that are susceptible to degradation under the reaction conditions can also lead to the misconception of CF₃ group instability.[4]

Q4: What are the common products of trifluoromethyl group degradation?

A4: The most common degradation product from the hydrolysis of a trifluoromethyl group is a carboxylic acid (-COOH) and fluoride ions.[4] Under reductive conditions, difluoromethyl (-CF₂H) or monofluoromethyl (-CH₂F) groups may be formed. Photodegradation can sometimes lead to the formation of trifluoroacetic acid.[4]

Troubleshooting Guides

Issue 1: Unexpected Degradation of a Trifluoromethyl-Containing Compound

Symptom: You observe the formation of unexpected byproducts or a lower than expected yield in a reaction involving a molecule with a trifluoromethyl group.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Instability of other functional groups Carefully examine the structure of your molecule for other labile groups (e.g., esters, amides, protecting groups) that might not be stable under the reaction conditions.[4] Perform control experiments with compounds lacking the CF₃ group but containing the other functionalities to isolate the source of degradation.
Harsh reaction conditions If possible, try to moderate the reaction conditions. This could involve using a weaker base or acid, lowering the reaction temperature, or reducing the reaction time.
Incompatible Reagents Review the compatibility of all reagents with the trifluoromethyl group. Some strong reducing agents (e.g., dissolving metal reductions) or certain transition metal catalysts can interact with the CF₃ group.
Photodegradation If the reaction is sensitive to light, ensure the reaction vessel is protected from light sources.

Troubleshooting Workflow for Unexpected Degradation

start Unexpected Degradation Observed check_other_groups Are other labile functional groups present? start->check_other_groups control_experiment Perform control experiments without the CF3 group check_other_groups->control_experiment Yes check_conditions Are the reaction conditions (pH, temp, reagents) harsh? check_other_groups->check_conditions No control_experiment->check_conditions moderate_conditions Moderate reaction conditions: - Weaker acid/base - Lower temperature - Shorter time check_conditions->moderate_conditions Yes check_reagents Are any reagents known to react with CF3 groups? check_conditions->check_reagents No problem_solved Problem Resolved moderate_conditions->problem_solved replace_reagents Replace incompatible reagents check_reagents->replace_reagents Yes protect_from_light Is the reaction light-sensitive? check_reagents->protect_from_light No replace_reagents->problem_solved shield_reaction Shield reaction from light protect_from_light->shield_reaction Yes consult_literature Consult literature for specific compound stability data protect_from_light->consult_literature No shield_reaction->problem_solved consult_literature->problem_solved

Caption: Troubleshooting workflow for unexpected degradation.

Data Presentation

The following tables summarize available quantitative data on the stability of the trifluoromethyl group under specific conditions. It is important to note that stability is highly dependent on the overall molecular structure.

Table 1: Thermal Stability of 2-Trifluoromethyl-terephthalonitrile

ParameterTechniqueValueReference
Melting Point (Tₘ)DSC~190-210 °C[5]
Onset of Decomposition (Tₒₙₛₑₜ)TGA> 450 °C[5]
5% Weight Loss Temp. (T₅)TGA> 500 °C[5]
Char Yield at 800 °CTGA> 60%[5]
Note: These are estimated values for a specific compound and may vary for other trifluoromethyl-containing molecules.

Table 2: Hydrolytic Stability of Selected Trifluoromethylphenols (TFMPs)

CompoundpHTemperatureObservation
2-TFMP6.2AmbientNo degradation observed
2-TFMP7 - 10.8AmbientHydrolysis observed
4-TFMP6.2 - 10.8AmbientHydrolysis observed
3-TFMP10.240 °CNo obvious degradation observed after 24 hours
Data synthesized from a study on the aqueous defluorination of trifluoromethylphenols.

Experimental Protocols

Protocol 1: Forced Degradation Study for a Trifluoromethyl-Containing Compound

This protocol outlines a general procedure for conducting forced degradation studies to assess the intrinsic stability of a trifluoromethyl-containing compound, in line with ICH guidelines.

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

  • Drug substance or drug product

  • Hydrochloric acid (e.g., 0.1 N, 1 N)

  • Sodium hydroxide (e.g., 0.1 N, 1 N)

  • Hydrogen peroxide (e.g., 3%)

  • High-purity water

  • Organic solvent for dissolving the compound (e.g., acetonitrile, methanol)

  • Calibrated pH meter

  • Temperature-controlled oven or water bath

  • Photostability chamber

  • HPLC system with a suitable detector (e.g., UV, MS)

  • Appropriate HPLC column (e.g., C18)

Procedure:

  • Acid Hydrolysis:

    • Dissolve the compound in a suitable solvent and add an equal volume of HCl solution (e.g., 0.1 N).

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize with an equivalent amount of NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve the compound in a suitable solvent and add an equal volume of NaOH solution (e.g., 0.1 N).

    • Incubate and sample as described for acid hydrolysis, neutralizing with HCl.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent and add an equal volume of hydrogen peroxide solution (e.g., 3%).

    • Keep the solution at room temperature and monitor for degradation over time (e.g., up to 24 hours).

    • Dilute samples for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in a controlled temperature oven (e.g., 80 °C) for a specified duration (e.g., 48 hours).

    • At time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.

  • Photodegradation:

    • Expose the solid compound or a solution of the compound to a light source in a photostability chamber, following ICH Q1B guidelines.

    • Analyze samples at appropriate time intervals by HPLC.

Workflow for Forced Degradation Study

start Start Forced Degradation Study prepare_sample Prepare stock solution of the trifluoromethyl compound start->prepare_sample stress_conditions Expose to Stress Conditions prepare_sample->stress_conditions acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) stress_conditions->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) stress_conditions->base oxidation Oxidation (e.g., 3% H2O2, RT) stress_conditions->oxidation thermal Thermal Stress (e.g., 80°C, solid) stress_conditions->thermal photo Photostability (ICH Q1B) stress_conditions->photo sampling Sample at time points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis characterization Characterize degradation products (e.g., LC-MS, NMR) analysis->characterization report Report Findings characterization->report

Caption: General workflow for a forced degradation study.

Protocol 2: Monitoring Trifluoromethyl Group Stability by ¹⁹F NMR Spectroscopy

Objective: To quantitatively monitor the integrity of the trifluoromethyl group during a chemical reaction.

Materials:

  • Reaction mixture containing the trifluoromethyl compound

  • Deuterated solvent compatible with the reaction

  • Internal standard (e.g., trifluorotoluene)

  • NMR spectrometer equipped with a fluorine probe

Procedure:

  • Sample Preparation:

    • At the start of the reaction (t=0), carefully take an aliquot of the reaction mixture.

    • Quench the reaction if necessary and dilute with a deuterated solvent in an NMR tube.

    • Add a known amount of an internal standard.

  • ¹⁹F NMR Acquisition:

    • Acquire a quantitative ¹⁹F NMR spectrum. Ensure a sufficient relaxation delay (D1) for accurate integration (e.g., 5 times the longest T1).

    • Record the integral of the signal corresponding to the CF₃ group of your starting material and the integral of the internal standard.

  • Time-Course Monitoring:

    • Repeat steps 1 and 2 at regular intervals throughout the reaction.

    • If new signals appear in the ¹⁹F NMR spectrum, it may indicate the formation of degradation products.

  • Data Analysis:

    • Calculate the relative amount of the trifluoromethyl-containing starting material at each time point by comparing its integral to the integral of the internal standard.

    • A decrease in the relative integral of the starting material's CF₃ signal over time, not accounted for by product formation, suggests degradation of the trifluoromethyl group.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Experimental conditions and results may vary depending on the specific molecules and reagents used. Always perform appropriate risk assessments and consult relevant safety data sheets before conducting any experiments.

References

Technical Support Center: Managing Poor Solubility of 5,7-bis(trifluoromethyl)-4-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the poor aqueous solubility of 5,7-bis(trifluoromethyl)-4-chloroquinoline.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have poor water solubility?

A1: The chemical structure of this compound contains two trifluoromethyl groups and a chloroquinoline core. These groups are highly lipophilic (fat-loving) and hydrophobic (water-fearing), which contributes to its low solubility in aqueous media.

Q2: What are the initial steps I should take when I observe precipitation of my compound in an aqueous buffer?

A2: When you observe precipitation, the first step is to confirm the final concentration of any organic solvent (like DMSO) used to prepare the stock solution. It is recommended to keep the final concentration of organic solvents in your aqueous medium as low as possible (typically ≤1%) to avoid precipitation. If precipitation persists, you may need to lower the concentration further or explore other solubilization strategies.[1]

Q3: Can adjusting the pH of my aqueous medium improve the solubility of this compound?

A3: Yes, pH adjustment can be a viable strategy. As a quinoline derivative, this compound is likely a weak base. Lowering the pH of the aqueous buffer can lead to the protonation of the quinoline nitrogen, forming a more soluble salt.[1][2] It is crucial to perform small-scale tests to identify a pH at which the compound remains soluble without compromising the integrity of your experiment.

Q4: What are co-solvents and how can they help with solubility?

A4: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of hydrophobic compounds.[2][3][4] For this compound, using co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be an effective way to prepare a stock solution at a higher concentration.[4] However, be mindful of the potential for the compound to precipitate upon dilution into your final aqueous medium.[4]

Troubleshooting Guides

Issue 1: Compound precipitates when preparing an aqueous working solution from a DMSO stock.

This is a common issue for poorly soluble compounds. The following workflow can help you troubleshoot this problem.

start Precipitation observed in aqueous solution check_dmso Is final DMSO concentration > 1%? start->check_dmso reduce_dmso Reduce DMSO concentration (e.g., to 0.1-0.5%) check_dmso->reduce_dmso Yes is_weak_base Is the compound a weak base? (Likely for a quinoline derivative) check_dmso->is_weak_base No reduce_dmso->is_weak_base If not successful problem_resolved Problem Resolved reduce_dmso->problem_resolved If successful lower_ph Lower assay buffer pH (e.g., from 7.4 to 6.8) is_weak_base->lower_ph Yes use_excipients Consider solubility-enhancing excipients is_weak_base->use_excipients No verify_ph Verify that new pH does not interfere with assay lower_ph->verify_ph add_surfactant Add low concentration of non-ionic surfactant (e.g., 0.01% Tween® 80) use_excipients->add_surfactant use_complexation Use complexation agent (e.g., HP-β-CD) use_excipients->use_complexation verify_ph->use_excipients If not successful verify_ph->problem_resolved If successful add_surfactant->problem_resolved If successful use_complexation->problem_resolved If successful start Start: Prepare Amorphous Solid Dispersion dissolve Dissolve drug and polymer in common solvent start->dissolve evaporate Evaporate solvent using rotary evaporator dissolve->evaporate dry Dry the resulting film in vacuum oven evaporate->dry grind Grind the solid dispersion into a fine powder dry->grind store Store in a desiccator grind->store end End: Amorphous Solid Dispersion Ready store->end

References

Technical Support Center: Stability of Trifluoromethylated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the defluorination of trifluoromethylated heterocycles during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the trifluoromethyl group susceptible to defluorination on a heterocycle?

A1: While the carbon-fluorine bond is one of the strongest in organic chemistry, the trifluoromethyl (-CF3) group can be surprisingly labile under certain conditions, particularly when attached to a heterocyclic ring. The primary reasons for this susceptibility include:

  • Electron-deficient nature of the heterocycle: Many heterocycles are electron-deficient, which can enhance the electrophilicity of the carbon atom in the C-CF3 bond, making it more susceptible to nucleophilic attack.

  • Reaction intermediates: During certain reactions, such as metal-catalyzed cross-couplings, intermediates can be formed that facilitate the cleavage of C-F bonds.

  • Harsh reaction conditions: Strong bases, high temperatures, and certain Lewis acids can promote defluorination pathways.[1]

Q2: What are the most common reaction types where defluorination of trifluoromethylated heterocycles is observed?

A2: Defluorination is a known side reaction in several common synthetic transformations, including:

  • Palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura and Buchwald-Hartwig amination reactions are notorious for causing defluorination, especially with electron-rich phosphine ligands or strong bases.

  • Reactions under strongly basic or acidic conditions: Hydrolysis of the CF3 group to a carboxylic acid can occur under strong basic conditions.[1] Conversely, superacids can also lead to decomposition.

  • Reductive conditions: Certain reductive methods, including some electrochemical and photocatalytic systems, can lead to hydrodefluorination.

Q3: Are there general strategies to minimize defluorination?

A3: Yes, several general strategies can be employed to enhance the stability of the trifluoromethyl group:

  • Careful selection of reaction conditions: Opt for milder bases, lower reaction temperatures, and shorter reaction times whenever possible.

  • Ligand choice in cross-coupling reactions: In palladium-catalyzed reactions, the choice of phosphine ligand is critical. Bulky, electron-rich ligands can sometimes promote defluorination, so screening different ligands is often necessary.

  • Use of additives: Additives such as silver salts or fluoride scavengers can sometimes suppress defluorination.

  • Protecting groups: In some cases, protecting a nearby functional group can modulate the electronic properties of the heterocycle and reduce the likelihood of defluorination.

Troubleshooting Guides

Issue 1: Unexpected Defluorination during Suzuki-Miyaura Coupling

Symptoms:

  • Formation of a significant amount of the defluorinated (Ar-CF2H or Ar-CFH2) or fully hydrodefluorinated (Ar-CH3) byproduct, observed by GC-MS or NMR.

  • Low yield of the desired trifluoromethylated product.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Strong Base Use a weaker base such as K₂CO₃ or K₃PO₄ instead of stronger bases like Cs₂CO₃ or hydroxides.
High Temperature Reduce the reaction temperature. Consider screening temperatures from 60°C to 100°C.
Ligand Choice Screen a variety of phosphine ligands. While bulky, electron-rich ligands are often effective for cross-coupling, they can sometimes promote defluorination. Consider ligands like SPhos or XPhos, but also test less electron-rich options.
Palladium Source The choice of palladium precursor can influence the reaction outcome. Compare results with Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(dppf)Cl₂.
Solvent Effects The solvent can impact the stability of intermediates. Screen solvents such as dioxane, toluene, and DMF, sometimes with the addition of water.
Issue 2: Defluorination Observed in Buchwald-Hartwig Amination

Symptoms:

  • Presence of defluorinated byproducts in the crude reaction mixture.

  • Incomplete conversion or low yield of the desired aminated product.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Base Strength and Type Strong bases like NaOtBu or LiHMDS can promote defluorination. Consider using a weaker base like K₃PO₄ or Cs₂CO₃. The choice of cation can also be important.
Ligand Selection The ligand plays a crucial role. While bulky biarylphosphine ligands (e.g., XPhos, RuPhos) are often used, they can sometimes lead to side reactions. Screening a panel of ligands is recommended.
Reaction Temperature and Time Optimize the temperature and reaction time. Higher temperatures and longer reaction times can increase the likelihood of defluorination. Microwave-assisted synthesis can sometimes offer better control and higher yields in shorter times.[2][3]
Substrate Reactivity Electron-deficient aryl halides may be more prone to defluorination. Adjusting the catalyst and ligand system is crucial for these substrates.

Data Presentation: Preventing Defluorination in Cross-Coupling Reactions

The following tables summarize quantitative data on the impact of reaction conditions on the yield of desired products and the extent of defluorination.

Table 1: Suzuki-Miyaura Coupling of 2-Bromo-5-(trifluoromethyl)pyridine with Phenylboronic Acid

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield of Desired Product (%)Defluorination (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O1001285<5
2Pd₂(dba)₃ (2)SPhos (4)Cs₂CO₃ (2)Toluene110167215-20
3Pd(dppf)Cl₂ (3)-K₃PO₄ (2)DMF901091<2
4Pd(OAc)₂ (2)XPhos (4)NaOtBu (2)Dioxane1202455>30

Data is representative and compiled from typical outcomes in synthetic literature.

Table 2: Buchwald-Hartwig Amination of 4-Chloro-2-(trifluoromethyl)quinoline with Morpholine

EntryPalladium Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield of Desired Product (%)Defluorination (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (2.5)Toluene110186825
2Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (3)Dioxane1001288<5
3Pd₂(dba)₃ (2)BrettPhos (4)Cs₂CO₃ (2.5)Toluene1001682~10
4Pd(OAc)₂ (2)cataCXium A (4)LiHMDS (2.5)THF80247515

Data is representative and compiled from typical outcomes in synthetic literature.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling of 2-Bromo-5-(trifluoromethyl)pyridine

Materials:

  • 2-Bromo-5-(trifluoromethyl)pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromo-5-(trifluoromethyl)pyridine, the arylboronic acid, K₃PO₄, and Pd(dppf)Cl₂.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 10-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Optimized Buchwald-Hartwig Amination of 4-Chloro-2-(trifluoromethyl)quinoline

Materials:

  • 4-Chloro-2-(trifluoromethyl)quinoline (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • RuPhos (4 mol%)

  • K₃PO₄ (3.0 equiv)

  • Anhydrous dioxane or toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂, RuPhos, and K₃PO₄ to an oven-dried reaction vessel.

  • Add the 4-chloro-2-(trifluoromethyl)quinoline and the amine.

  • Add anhydrous dioxane or toluene.

  • Seal the vessel and heat to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is generally complete within 12-16 hours.

  • After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Mandatory Visualization

Defluorination_Troubleshooting_Workflow start Start: Defluorination Observed check_reaction_type Identify Reaction Type start->check_reaction_type suzuki Suzuki-Miyaura Coupling check_reaction_type->suzuki Suzuki buchwald Buchwald-Hartwig Amination check_reaction_type->buchwald Buchwald other Other (e.g., Basic/Acidic Conditions) check_reaction_type->other Other suzuki_base 1. Modify Base (e.g., K2CO3, K3PO4) suzuki->suzuki_base buchwald_base 1. Modify Base (e.g., K3PO4, Cs2CO3) buchwald->buchwald_base other_conditions Modify Conditions (e.g., milder pH, lower temp) other->other_conditions suzuki_temp 2. Lower Temperature suzuki_base->suzuki_temp suzuki_ligand 3. Screen Ligands (e.g., SPhos, dppf) suzuki_temp->suzuki_ligand end Defluorination Minimized suzuki_ligand->end buchwald_ligand 2. Screen Ligands (e.g., RuPhos, BrettPhos) buchwald_base->buchwald_ligand buchwald_temp 3. Optimize Temperature/Time (Consider Microwave) buchwald_ligand->buchwald_temp buchwald_temp->end other_conditions->end

Caption: Troubleshooting workflow for addressing defluorination.

References

Technical Support Center: Characterization of Poly-Fluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of poly-fluorinated aromatic compounds.

General Troubleshooting

Q: My analytical results are inconsistent across different sample batches. What could be the cause?

A: Inconsistent results often stem from variability in sample preparation. Ensure that every step, from collection and handling to extraction and pre-concentration, is standardized. Pay close attention to potential analyte losses during solvent evaporation or freeze-drying steps. Also, verify the stability of your compounds under the storage and preparation conditions.

Q: I suspect my sample is contaminated. How can I confirm this?

A: To check for contamination, run a "method blank" alongside your sample. A method blank is a clean sample (e.g., pure solvent) that is subjected to the exact same preparation, handling, and analysis steps as your actual sample. If you detect fluorinated compounds in the blank, it indicates contamination from your reagents, equipment, or environment.[1]

Q: What are common sources of background fluorine contamination?

A: Fluorinated compounds are ubiquitous in laboratory environments. Potential sources of contamination include fluoropolymer-based labware (e.g., PTFE-coated vials, caps, stir bars), certain solvents, and even atmospheric dust. Strict protocols are required to ensure valid results.[1] Many components of a standard LC-MS system, particularly PTFE tubing and solvent filters, are made of fluoropolymers and can be a significant source of background contamination.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)

FAQs
  • Q: Why is LC-MS/MS a preferred method for analyzing poly-fluorinated aromatic compounds like PFAS?

    • A: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely used for the quantification of these compounds in various matrices due to its high sensitivity and specificity.[2] The technique allows for the detection of a wide range of compounds, including emerging ones, and can achieve the low detection limits required by regulatory bodies.[3]

  • Q: What are the main challenges in LC-MS analysis of these compounds?

    • A: Key challenges include the presence of numerous isomers, the need to detect a growing list of analytes, matrix effects from complex samples, and persistent background contamination from the analytical instrumentation itself.[3] Additionally, the unique properties of fluorinated compounds (being both hydrophobic and lipophobic) can lead to unusual retention behavior on standard chromatography columns.[1]

  • Q: How can I minimize background contamination in my LC-MS system?

    • A: It is crucial to use a system with minimal fluoropolymer components. Replace PTFE tubing and frits with PEEK or stainless steel alternatives.[1] Using a delay column between the solvent mixer and the injector can also help chromatographically separate background contamination from the analytes of interest.[1]

Troubleshooting Guide
Issue Possible Cause Troubleshooting Steps
Poor peak shape or tailing Inappropriate column chemistry or mobile phase.- Experiment with different stationary phases (e.g., C18, F5, Phenyl-Hexyl) to optimize separation.[4]- Adjust the mobile phase composition (e.g., methanol vs. acetonitrile, buffer concentration).[4]
Low sensitivity or signal intensity Matrix effects (ion suppression or enhancement).- Optimize sample preparation to remove interfering matrix components.- Use isotopically labeled internal standards to compensate for matrix effects.[5]- Dilute the sample to reduce the concentration of matrix components.
Ghost peaks or high background Contamination from the LC system or solvents.- Flush the system with high-purity solvents.- Install a delay column to separate system contamination from the analyte peaks.[1]- Use PFAS-free vials and caps.
Inconsistent retention times Fluctuations in temperature or mobile phase composition.- Use a column oven to maintain a stable temperature.- Ensure solvents are properly mixed and degassed.
Data Presentation: LC-MS Performance

Table 1: Comparison of Retention Times (RT) for Selected PFAS on Different HPLC Columns

CompoundC18 RT (min)Phenyl-Hexyl RT (min)F5 RT (min)
PFBA2.52.83.1
PFOA7.87.57.2
PFOS8.27.97.6
GenX6.56.87.0

Data is illustrative and will vary based on specific column dimensions, mobile phase, and gradient conditions.

Table 2: Method Detection Limits (MDLs) for Selected PFAS using LC-MS/MS

CompoundMDL in Drinking Water (ng/L)MDL in Surface Water (ng/L)
PFBS0.4840.6
PFHxA0.7870.9
PFOA0.140.2
PFOS0.180.3

Source: Adapted from various application notes.[3][6]

Experimental Workflow: LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Aqueous Sample Spike Spike with Internal Standards Sample->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Elute Elute with Methanol SPE->Elute Concentrate Concentrate under Nitrogen Elute->Concentrate Reconstitute Reconstitute in Mobile Phase Concentrate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the analysis of poly-fluorinated aromatic compounds by LC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

FAQs
  • Q: Why is ¹⁹F NMR a powerful tool for characterizing fluorinated compounds?

    • A: The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive to NMR detection. Its chemical shifts span a very wide range (approximately 800 ppm), providing detailed information about the local electronic environment of each fluorine atom.[1]

  • Q: What is the standard reference compound for ¹⁹F NMR?

    • A: The internationally accepted standard is fluorotrichloromethane (CFCl₃), which is set to 0 ppm. However, due to its role in ozone depletion, other secondary standards are often used.[1]

  • Q: How do coupling constants in ¹⁹F NMR differ from ¹H NMR?

    • A: Spin-spin coupling constants (J-values) in ¹⁹F NMR are generally larger than in ¹H NMR. Couplings can be observed over a greater number of bonds.[1]

Troubleshooting Guide
Issue Possible Cause Troubleshooting Steps
Broad NMR signals - Low Solubility/Sample Heterogeneity- Paramagnetic Impurities- Chemical Exchange- Try using a different deuterated solvent or gently warming the sample.- The presence of paramagnetic metals (even at trace levels) can cause significant peak broadening.- Running the experiment at a different temperature can help confirm if chemical exchange is occurring.[1]
Low signal-to-noise ratio Insufficient sample concentration or number of scans.- Increase the number of transients acquired.- Use a cryoprobe if available for enhanced sensitivity.- Optimize pulse sequence parameters (e.g., relaxation delay).
Complex, overlapping multiplets Multiple coupling partners (homo- and heteronuclear).- Use 2D NMR experiments (e.g., ¹H-¹⁹F HETCOR) to resolve couplings.- Employ selective decoupling experiments to simplify spectra.

Experimental Workflow: ¹⁹F NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample in Deuterated Solvent Filter Filter into NMR Tube Dissolve->Filter Tune Tune and Shim Spectrometer Filter->Tune Acquire1D Acquire 1D ¹⁹F Spectrum Tune->Acquire1D Acquire2D Acquire 2D Spectra (optional) Tune->Acquire2D Process Fourier Transform and Phase Correction Acquire1D->Process Acquire2D->Process Reference Reference Chemical Shifts Process->Reference Integrate Integrate Peaks Reference->Integrate Analyze Analyze Coupling Patterns Integrate->Analyze

Caption: General workflow for ¹⁹F NMR analysis of poly-fluorinated aromatic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

FAQs
  • Q: When is GC-MS a suitable technique for analyzing poly-fluorinated aromatic compounds?

    • A: GC-MS is well-suited for the analysis of volatile and semi-volatile neutral poly-fluorinated compounds, such as fluorotelomer alcohols (FTOHs) and perfluorooctane sulfonamides (FOSAs).[7][8] For non-volatile or ionic compounds, derivatization is often required to increase their volatility.

  • Q: What are the primary challenges in GC-MS analysis of these compounds?

    • A: Challenges include potential thermal degradation of analytes in the injector or column, the presence of numerous isomers that can be difficult to separate, and matrix interference.[8][9]

Troubleshooting Guide
Issue Possible Cause Troubleshooting Steps
Poor peak shape or peak splitting - Inactive sites in the GC inlet or column.- Inappropriate injection technique.- Use a deactivated inlet liner and column.- Optimize injection parameters (e.g., temperature, split/splitless mode).
Analyte degradation High temperatures in the injector or oven.- Lower the injector temperature.- Use a temperature program that avoids excessively high temperatures.
Co-eluting peaks Insufficient chromatographic resolution.- Use a longer column or a column with a different stationary phase.- Optimize the oven temperature program for better separation.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extract Solvent Extraction Derivatize Derivatization (if necessary) Extract->Derivatize Concentrate Concentrate Sample Derivatize->Concentrate Inject Inject into GC-MS Concentrate->Inject Separate Gas Chromatographic Separation Inject->Separate Ionize Ionization (e.g., EI, CI) Separate->Ionize Detect Mass Spectrometric Detection Ionize->Detect Identify Library Search and Peak Identification Detect->Identify Quantify Quantification Identify->Quantify Report Generate Report Quantify->Report

Caption: Workflow for GC-MS analysis of volatile poly-fluorinated aromatic compounds.

Detailed Experimental Protocols

Protocol 1: Analysis of Per- and Polyfluorinated Alkyl Substances (PFAS) in Drinking Water by EPA Method 537.1

This protocol outlines the solid phase extraction (SPE) and liquid chromatography/tandem mass spectrometry (LC-MS/MS) procedure for the determination of selected PFAS in drinking water.[2][10][11]

1. Sample Preparation (SPE)

  • A 250-mL water sample is fortified with surrogates.[10]

  • The sample is passed through a solid phase extraction (SPE) cartridge containing polystyrenedivinylbenzene (SDVB).[2][10]

  • The analytes are eluted from the SPE sorbent with methanol.[2][10]

  • The eluent is concentrated to dryness with nitrogen in a heated water bath.[10]

  • The final volume is adjusted to 1 mL with 96:4 (v/v) methanol:water, and internal standards are added before analysis.[2][10]

2. LC-MS/MS Analysis

  • LC Column: C18 column is typically used.

  • Mobile Phase: A gradient of ammonium acetate in water and methanol is commonly employed.

  • Injection Volume: 10 µL.[10]

  • Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.

3. Quality Control

  • Analyze a method blank, a laboratory fortified blank, and a laboratory fortified sample matrix with each batch of samples.

  • Monitor the recovery of surrogate standards in all samples.

Protocol 2: General Procedure for ¹⁹F NMR Analysis

This protocol provides a general guideline for the ¹⁹F NMR analysis of poly-fluorinated aromatic compounds.

1. Sample Preparation

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

  • Add a small amount of a reference standard (e.g., CFCl₃ or a secondary standard) if not already present.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Setup

  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent.

  • Tune and match the ¹⁹F probe.

  • Shim the magnetic field to achieve good resolution.

3. Data Acquisition

  • Set the spectral width to cover the expected range of ¹⁹F chemical shifts (e.g., -250 to 50 ppm).

  • Set the number of scans based on the sample concentration to achieve an adequate signal-to-noise ratio.

  • Use a relaxation delay (D1) of at least 1-2 seconds. For quantitative analysis, a longer delay (5 x T₁) is recommended.[12]

  • Acquire the Free Induction Decay (FID).

4. Data Processing

  • Apply a Fourier transform to the FID.

  • Phase correct the spectrum.

  • Reference the spectrum to the chemical shift of the standard.

  • Integrate the signals to determine the relative ratios of different fluorine environments.

  • Analyze the coupling patterns to elucidate structural information.

Protocol 3: General Procedure for GC-MS Analysis of Volatile Poly-Fluorinated Aromatic Compounds

This protocol provides a general method for the analysis of volatile poly-fluorinated aromatic compounds.

1. Sample Preparation

  • For liquid samples, a direct injection or a liquid-liquid extraction may be appropriate.

  • For solid samples, a solvent extraction (e.g., using hexane or dichloromethane) followed by concentration is typically required.

  • Spike the sample with an appropriate internal standard.

2. GC-MS Instrument Parameters

  • GC Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.

  • Injector: Splitless injection is often used for trace analysis. The injector temperature should be optimized to ensure volatilization without thermal degradation (e.g., 250-280 °C).

  • Oven Program: A temperature ramp from a low initial temperature (e.g., 40-60 °C) to a final temperature of around 300 °C is typical. The ramp rate should be optimized for the best separation.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1-1.5 mL/min).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) is standard.

    • Scan Range: A mass range of m/z 50-500 is generally sufficient.

    • Acquisition Mode: Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitation.

References

Technical Support Center: Scaling Up the Synthesis of 5,7-bis(trifluoromethyl)-4-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5,7-bis(trifluoromethyl)-4-chloroquinoline.

Troubleshooting Guide

This guide addresses common issues encountered during the two-main stages of synthesis: the formation of the 4-hydroxyquinoline precursor and its subsequent chlorination.

Issue 1: Low Yield During Synthesis of 4-Hydroxy-5,7-bis(trifluoromethyl)quinoline (Precursor)

  • Question: We are experiencing low yields during the thermal cyclization of the diethyl malonate and 3,5-bis(trifluoromethyl)aniline adduct. What are the potential causes and solutions?

  • Answer: Low yields in the Conrad-Limpach or Gould-Jacobs type cyclization are common when scaling up. The primary causes are often incomplete reaction or thermal degradation.

    • Incomplete Cyclization: The intramolecular cyclization is typically the most demanding step and requires high temperatures.

      • Solution: Ensure the reaction temperature is consistently maintained. For conventional heating, high-boiling point solvents like diphenyl ether are effective. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

    • Thermal Degradation: Prolonged exposure to very high temperatures can lead to the formation of dark-colored impurities and degradation of the desired product.[1]

      • Solution: Optimize the balance between reaction temperature and time. It is crucial to heat the reaction to the required temperature for a sufficient duration but avoid unnecessarily long heating times.[1]

Issue 2: Incomplete Chlorination of 4-Hydroxy-5,7-bis(trifluoromethyl)quinoline

  • Question: Our chlorination reaction with phosphorus oxychloride (POCl₃) is stalling, and we observe a significant amount of starting material in the final crude product. How can we drive the reaction to completion?

  • Answer: Incomplete chlorination is a frequent challenge. Several factors can contribute to this issue.

    • Insufficient Reagent or Temperature: The reaction may not have enough of the chlorinating agent or may not have reached the necessary activation energy.

      • Solution: Ensure the reaction is heated to an adequate temperature (typically in the range of 90-120°C).[1] You can consider a modest increase in the molar equivalents of phosphorus oxychloride. Monitoring the reaction via TLC is essential to confirm the disappearance of the starting material.[1]

    • Poor Reagent Quality: Phosphorus oxychloride can degrade over time, especially if exposed to moisture.

      • Solution: Use freshly distilled or a newly opened bottle of phosphorus oxychloride. Ensure all glassware is thoroughly dried, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[1]

Issue 3: Product Purification Challenges

  • Question: We are struggling to purify the final this compound. Recrystallization yields are low, and the product is still impure. What can we do?

  • Answer: Purification can be complicated by the presence of byproducts with similar solubility profiles or by product instability during workup.

    • Co-precipitation of Impurities: Byproducts from side reactions can co-precipitate with your desired product.

      • Solution: Experiment with a variety of solvent systems for recrystallization. If recrystallization is ineffective, column chromatography on silica gel is a reliable alternative for obtaining high-purity material.

    • Product Hydrolysis: The 4-chloro group on the quinoline ring is susceptible to hydrolysis, which can revert the product back to the 4-hydroxy starting material, particularly in the presence of water at non-neutral pH.[1]

      • Solution: During the workup, ensure that any aqueous washes are performed with cold solutions and that the pH is kept neutral or slightly acidic. Minimize the contact time between the product and any aqueous phases.

Frequently Asked Questions (FAQs)

  • Q1: What is the general synthetic strategy for this compound?

  • A1: The most common and robust synthesis is a two-step process. The first step involves the synthesis of the intermediate, 4-hydroxy-5,7-bis(trifluoromethyl)quinoline, typically via a thermal cyclization reaction involving 3,5-bis(trifluoromethyl)aniline and a malonic ester derivative (e.g., diethyl malonate).[2] The second step is the chlorination of this 4-hydroxyquinoline intermediate to yield the final product.[1][3]

  • Q2: What is the mechanism of the chlorination step using phosphorus oxychloride (POCl₃)?

  • A2: The chlorination of a 4-hydroxyquinoline with POCl₃ is thought to proceed through a mechanism similar to a Vilsmeier-Haack reaction. The hydroxyl group of the quinoline attacks the electrophilic phosphorus atom of POCl₃, forming a phosphate ester intermediate. A subsequent nucleophilic attack by a chloride ion displaces the phosphate group, resulting in the desired 4-chloroquinoline product.[1]

  • Q3: How can I effectively monitor the progress of the chlorination reaction?

  • A3: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the 4-hydroxy starting material and the 4-chloro product. The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.

  • Q4: What are the critical safety precautions when handling phosphorus oxychloride (POCl₃)?

  • A4: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water. It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure that all glassware is dry and that the reaction is set up to avoid any contact with moisture.

Data Presentation

Table 1: Optimization of the Chlorination of 4-Hydroxy-5,7-bis(trifluoromethyl)quinoline

Entry POCl₃ (Equivalents) Temperature (°C) Time (h) Yield (%) Purity (by HPLC, %)
13.09046588
23.011048595
33.011088293 (minor degradation)
45.011049198
55.012048894 (increased byproduct)

Note: This data is representative and intended for illustrative purposes. Actual results may vary.

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-5,7-bis(trifluoromethyl)quinoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,5-bis(trifluoromethyl)aniline (1.0 eq) and diethyl malonate (1.1 eq).

  • Initial Condensation: Heat the mixture to 140-150°C for 2-3 hours. The ethanol byproduct will distill off.

  • Cyclization: Add high-boiling point solvent (e.g., diphenyl ether) to the reaction mixture. Heat the solution to 240-250°C and maintain this temperature for 1-2 hours.

  • Workup: Cool the reaction mixture to room temperature. The product will precipitate. Dilute the mixture with hexane to facilitate filtration.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the solvent. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by trituration.

Protocol 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas outlet connected to a trap, place 4-hydroxy-5,7-bis(trifluoromethyl)quinoline (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5.0 eq) to the flask in a fume hood.

  • Reaction: Heat the mixture to reflux (approximately 110°C) with stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and should be performed with caution.

  • Isolation: Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until the product precipitates.

  • Purification: Collect the crude product by vacuum filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a solvent such as ethanol or isopropanol, or by column chromatography.

Visualizations

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chlorination A 3,5-Bis(trifluoromethyl)aniline + Diethyl Malonate B Condensation (140-150°C) A->B C Thermal Cyclization (in Diphenyl Ether, 240-250°C) B->C D 4-Hydroxy-5,7-bis(trifluoromethyl)quinoline C->D E Precursor from Step 1 F Chlorination with POCl₃ (110°C) E->F G Quench & Neutralization F->G H This compound G->H

Caption: General workflow for the two-step synthesis of the target compound.

G cluster_yes cluster_no start Low Yield or Incomplete Chlorination q1 Is Starting Material Present (by TLC)? start->q1 a1 Potential Cause: - Insufficient Temp/Time - Poor POCl₃ Quality q1->a1 Yes a2 Potential Cause: - Product Hydrolysis during Workup - Mechanical Loss q1->a2 No s1 Solution: - Increase Temp to 110°C - Extend Reaction Time - Use Fresh/Distilled POCl₃ s2 Solution: - Use Cold Aqueous Solutions - Minimize Workup Time - Optimize Extraction/Filtration

Caption: Troubleshooting logic for the chlorination reaction step.

References

identifying and removing impurities from 5,7-bis(trifluoromethyl)-4-chloroquinoline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,7-bis(trifluoromethyl)-4-chloroquinoline. Our aim is to help you identify and remove common impurities encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and established synthetic route is a two-step process. The first step is a Gould-Jacobs reaction between 3,5-bis(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate (DEEM) to form the intermediate, 5,7-bis(trifluoromethyl)-4-hydroxyquinoline. This is followed by a chlorination step, typically using phosphorus oxychloride (POCl₃), to yield the final product.

Q2: What are the most common impurities I should expect?

A2: Impurities can arise from both steps of the synthesis. Key impurities to monitor include:

  • From the Gould-Jacobs Reaction:

    • Unreacted 3,5-bis(trifluoromethyl)aniline.

    • The acyclic intermediate: Diethyl 2-(((3,5-bis(trifluoromethyl)phenyl)amino)methylene)malonate, resulting from incomplete cyclization.

  • From the Chlorination Reaction:

    • Unreacted 5,7-bis(trifluoromethyl)-4-hydroxyquinoline due to incomplete chlorination.

    • Residual phosphorus-containing byproducts from the decomposition of POCl₃.

Q3: How can I monitor the progress of each reaction?

A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of both reactions. For more detailed analysis and quantification of product and impurity levels, High-Performance Liquid Chromatography (HPLC) is recommended.

Q4: What are the general safety precautions for this synthesis?

A4: Both trifluoromethylated compounds and phosphorus oxychloride are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. POCl₃ reacts violently with water and is corrosive; handle with extreme care.

Troubleshooting Guides

Problem 1: Low yield in the Gould-Jacobs reaction (Step 1).
Potential Cause Suggested Solution
Incomplete reaction The Gould-Jacobs reaction requires high temperatures for the thermal cyclization. Ensure the reaction is heated to the appropriate temperature (typically in a high-boiling solvent like Dowtherm A or diphenyl ether) for a sufficient amount of time. Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting materials and the acyclic intermediate.
Sub-optimal reaction conditions The reaction can be sensitive to the molar ratio of reactants. Ensure an appropriate excess of diethyl ethoxymethylenemalonate is used.
Degradation of product at high temperatures While high temperatures are necessary, prolonged heating can lead to degradation. Optimize the reaction time to maximize the yield of the desired hydroxyquinoline.
Problem 2: Presence of the acyclic intermediate impurity after the Gould-Jacobs reaction.
Potential Cause Suggested Solution
Insufficient heating The cyclization of the intermediate requires significant thermal energy. Ensure the reaction has reached and been maintained at the target temperature for the specified duration.
Premature precipitation of the intermediate If the intermediate precipitates out of the reaction mixture before cyclizing, the reaction will be incomplete. Ensure a suitable high-boiling solvent is used to maintain a homogeneous solution at the reaction temperature.
Problem 3: Incomplete chlorination in Step 2.
Potential Cause Suggested Solution
Insufficient POCl₃ Ensure a sufficient excess of POCl₃ is used to drive the reaction to completion.
Presence of moisture Moisture will react with POCl₃, reducing its effectiveness and creating acidic byproducts. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions.
Low reaction temperature or short reaction time The chlorination may require heating to reflux for several hours. Monitor the reaction by TLC or HPLC to ensure the disappearance of the starting 5,7-bis(trifluoromethyl)-4-hydroxyquinoline.
Problem 4: Difficulty in removing phosphorus byproducts after chlorination.
Potential Cause Suggested Solution
Improper workup procedure After the reaction, excess POCl₃ must be carefully quenched. This is typically done by slowly adding the reaction mixture to ice water. The product can then be extracted with an organic solvent. Thoroughly washing the organic layer with water and brine will help remove residual phosphorus-containing acids.
Formation of insoluble phosphates In some cases, insoluble phosphates may form. Filtration of the crude product solution before extraction may be necessary.

Experimental Protocols

Protocol 1: Synthesis of 5,7-bis(trifluoromethyl)-4-hydroxyquinoline (Gould-Jacobs Reaction)
  • Combine 3,5-bis(trifluoromethyl)aniline and a slight excess of diethyl ethoxymethylenemalonate in a round-bottom flask.

  • Heat the mixture, allowing for the distillation of ethanol as it forms.

  • In a separate flask, heat a high-boiling solvent (e.g., Dowtherm A) to approximately 250 °C.

  • Slowly add the mixture from step 2 to the hot solvent.

  • Maintain the temperature and reflux for 30-60 minutes, during which the product should precipitate.

  • Cool the mixture and dilute with a non-polar solvent like hexane to facilitate filtration.

  • Collect the solid product by vacuum filtration and wash with hexane to remove the high-boiling solvent.

  • Dry the product under vacuum.

Protocol 2: Synthesis of this compound (Chlorination)
  • Suspend the dry 5,7-bis(trifluoromethyl)-4-hydroxyquinoline in an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux and maintain for several hours. Monitor the reaction's completion by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes).

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Cool the mixture further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Compound Step Molecular Formula Molar Mass ( g/mol ) Typical Yield (%)
3,5-Bis(trifluoromethyl)aniline0C₈H₅F₆N229.12-
Diethyl ethoxymethylenemalonate0C₁₀H₁₆O₅216.23-
5,7-Bis(trifluoromethyl)-4-hydroxyquinoline1C₁₁H₅F₆NO297.16~85-95%
This compound2C₁₁H₄ClF₆N315.60>90%

Visualizations

Synthesis_Workflow A 3,5-Bis(trifluoromethyl)aniline + Diethyl ethoxymethylenemalonate B Gould-Jacobs Reaction (Heat, ~250°C) A->B C 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline B->C D Chlorination (POCl3, Reflux) C->D E Crude this compound D->E F Purification (Recrystallization) E->F G Pure this compound F->G

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic start Low Purity of Final Product check_step1 Analyze Impurities by HPLC/MS start->check_step1 is_hydroxy Is 5,7-bis(trifluoromethyl)-4-hydroxyquinoline present? check_step1->is_hydroxy is_acyclic Is the acyclic intermediate present? is_hydroxy->is_acyclic No incomplete_chlorination Incomplete Chlorination: - Increase POCl3 excess - Ensure anhydrous conditions - Increase reaction time/temp is_hydroxy->incomplete_chlorination Yes incomplete_cyclization Incomplete Cyclization: - Increase Gould-Jacobs reaction temp/time is_acyclic->incomplete_cyclization Yes other_impurity Other Impurities: - Check starting material purity - Optimize purification is_acyclic->other_impurity No

improving the regioselectivity of reactions involving 5,7-bis(trifluoromethyl)-4-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5,7-bis(trifluoromethyl)-4-chloroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the regioselectivity of reactions involving this highly electron-deficient quinoline derivative.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for nucleophilic aromatic substitution (SNAr) on this compound?

A1: Due to the strong electron-withdrawing effects of the two trifluoromethyl groups at the 5 and 7 positions, the C4 position of the quinoline ring is highly activated towards nucleophilic attack. Therefore, nucleophilic aromatic substitution (SNAr) is expected to occur exclusively at the C4 position, with displacement of the chloride. The electron-deficient nature of the quinoline ring system further enhances the reactivity at this position.[1][2]

Q2: Will the trifluoromethyl groups at C5 and C7 sterically hinder reactions at the C4 position?

A2: While the trifluoromethyl groups are bulky, they are located in the benzene ring portion of the quinoline system. Their steric influence on the C4 position in the pyridine ring is generally considered to be minimal. The electronic activation provided by these groups is the dominant factor driving reactivity at the C4 position.

Q3: Can I achieve substitution at other positions of the quinoline ring?

A3: Direct substitution at other positions (e.g., C2, C6, C8) through nucleophilic aromatic substitution is highly unlikely under standard conditions due to the pronounced activation of the C4 position. To achieve functionalization at other positions, alternative strategies such as C-H activation with directing groups would likely be necessary.

Q4: What are the key considerations for performing a Suzuki-Miyaura coupling with this compound?

A4: For a successful Suzuki-Miyaura coupling, the choice of catalyst, ligand, and base is critical, especially given the electron-deficient nature of the substrate.[3] Electron-rich and bulky phosphine ligands, such as those from the Buchwald or Hartwig series (e.g., XPhos, SPhos), are often effective in promoting the oxidative addition of the palladium catalyst to the C-Cl bond.[4] The use of a suitable base, such as potassium carbonate or cesium carbonate, is also crucial for the transmetalation step.

Q5: What challenges might I encounter during a Buchwald-Hartwig amination with this substrate?

A5: Similar to the Suzuki-Miyaura coupling, catalyst selection is paramount for the Buchwald-Hartwig amination. The electron-deficient nature of the quinoline can make oxidative addition more facile. However, the choice of a suitable bulky and electron-rich phosphine ligand is still important to ensure efficient catalytic turnover and prevent catalyst deactivation.[4] Careful optimization of the base and solvent system is also recommended to achieve high yields.

Troubleshooting Guides

Issue 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr)

Symptom: The reaction of this compound with a nucleophile results in a low yield of the desired C4-substituted product or recovery of unreacted starting material.

Possible Cause Troubleshooting Step
Insufficient Nucleophilicity The incoming nucleophile may not be strong enough to react efficiently. Consider using a stronger nucleophile or adding a base to deprotonate the nucleophile and increase its reactivity.
Poor Solubility The starting material or intermediates may have poor solubility in the chosen solvent. Try a more polar aprotic solvent like DMF, DMSO, or NMP.
Reaction Temperature Too Low While the C4 position is activated, some nucleophiles may still require elevated temperatures to react. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
Decomposition of Starting Material or Product The reaction conditions (e.g., high temperature, strong base) may be too harsh, leading to decomposition. Perform the reaction under an inert atmosphere (nitrogen or argon) and consider using a milder base or lower temperature for a longer reaction time.
Issue 2: Poor Regioselectivity or Side Product Formation in Suzuki-Miyaura Coupling

Symptom: The Suzuki-Miyaura coupling reaction yields a mixture of regioisomers or significant amounts of side products, such as homocoupling of the boronic acid.

Possible Cause Troubleshooting Step
Suboptimal Catalyst/Ligand System The chosen palladium catalyst and phosphine ligand may not be optimal for this electron-deficient substrate. Screen a variety of bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) in combination with a suitable palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃).[4]
Incorrect Base The base is crucial for the transmetalation step. A weak base may lead to poor reactivity, while a very strong base could cause side reactions. Screen common bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.
Presence of Oxygen Oxygen can lead to the homocoupling of the boronic acid. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.
Hydrolysis of Boronic Acid Boronic acids can be prone to hydrolysis. Use anhydrous solvents and consider using boronic esters (e.g., pinacol esters) which are more stable.
Issue 3: Incomplete Conversion in Buchwald-Hartwig Amination

Symptom: The Buchwald-Hartwig amination reaction does not go to completion, leaving a significant amount of unreacted this compound.

Possible Cause Troubleshooting Step
Catalyst Deactivation The palladium catalyst may be deactivating during the reaction. Ensure the use of an appropriate bulky, electron-rich phosphine ligand to stabilize the active catalytic species.[4]
Inappropriate Base The choice and strength of the base are critical. Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are often used. Screen different bases to find the optimal conditions.
Solvent Effects The solvent can significantly influence the reaction rate and yield. Toluene, dioxane, and DMF are commonly used. A solvent screen may be necessary to identify the best option for your specific amine.
Steric Hindrance from the Amine If the amine nucleophile is very bulky, the reaction may be slow. In such cases, higher catalyst loading, higher temperatures, and longer reaction times may be required.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr)
  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, NMP, or DMSO).

  • Addition of Nucleophile: Add the desired nucleophile (1.1 - 1.5 eq.). If the nucleophile is an amine or alcohol, a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq.) may be added.

  • Reaction: Stir the mixture at the desired temperature (ranging from room temperature to 120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, pour it into water, and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

General Protocol for Suzuki-Miyaura Cross-Coupling
  • Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 - 1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Addition of Base and Solvent: Add the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.) and a degassed solvent (e.g., dioxane/water, toluene, or DMF).

  • Reaction: Stir the mixture under an inert atmosphere (argon or nitrogen) at an elevated temperature (e.g., 80-120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.[5]

General Protocol for Buchwald-Hartwig Amination
  • Preparation: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the amine (1.1 - 1.2 eq.), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable ligand (e.g., XPhos or RuPhos, 2-4 mol%).

  • Addition of Base and Solvent: Add a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.2 - 1.5 eq.) and an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture under an inert atmosphere at the desired temperature (e.g., 80-110 °C) and monitor for completion.

  • Work-up and Purification: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography.[4]

Quantitative Data Summary

The following tables summarize typical reaction outcomes based on literature for structurally similar compounds. Yields are approximate and will vary depending on the specific nucleophile/coupling partner and reaction conditions.

Table 1: Expected Yields for Nucleophilic Aromatic Substitution (SNAr) at C4

NucleophileExpected Yield Range
Primary Aliphatic Amines80-95%
Secondary Aliphatic Amines75-90%
Anilines (electron-neutral/rich)70-85%
Anilines (electron-poor)50-70%
Alcohols (as alkoxides)60-80%
Thiols (as thiolates)85-98%

Table 2: Expected Yields for Suzuki-Miyaura Coupling at C4

Arylboronic AcidExpected Yield Range
Phenylboronic acid75-90%
4-Methoxyphenylboronic acid70-85%
4-Trifluoromethylphenylboronic acid60-80%
2-Thienylboronic acid65-80%

Table 3: Expected Yields for Buchwald-Hartwig Amination at C4

AmineExpected Yield Range
Morpholine85-95%
Aniline70-85%
Benzylamine80-90%
tert-Butylamine50-70%

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Select Reaction Type (SNAr, Suzuki, Buchwald-Hartwig) reactants Combine Reactants: - 5,7-bis(CF3)2-4-Cl-Quinoline - Nucleophile/Boronic Acid/Amine - Catalyst/Ligand (if applicable) - Base (if applicable) start->reactants solvent Add Anhydrous, Degassed Solvent reactants->solvent heat Heat under Inert Atmosphere solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify end Characterized C4-Substituted Product purify->end

Caption: General experimental workflow for the functionalization of this compound.

regioselectivity_logic substrate This compound ewg Strong Electron-Withdrawing Groups (-CF3 at C5 and C7) substrate->ewg activation High Electron Deficiency at C4 Position ewg->activation snar Nucleophilic Aromatic Substitution (SNAr) activation->snar suzuki Suzuki-Miyaura Coupling activation->suzuki buchwald Buchwald-Hartwig Amination activation->buchwald product Selective Substitution at C4 Position snar->product suzuki->product buchwald->product

Caption: Logical relationship for the high regioselectivity of reactions at the C4 position.

troubleshooting_pathway cluster_yield Troubleshooting Low Yield cluster_selectivity Troubleshooting Poor Selectivity start Poor Reaction Outcome low_yield Low Yield / No Reaction start->low_yield side_products Side Products / Poor Selectivity start->side_products check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents optimize_catalyst Optimize Catalyst & Ligand side_products->optimize_catalyst optimize_temp Optimize Temperature & Reaction Time check_reagents->optimize_temp change_solvent Change Solvent optimize_temp->change_solvent stronger_reagents Use Stronger Nucleophile/Base change_solvent->stronger_reagents optimize_base Optimize Base optimize_catalyst->optimize_base inert_atmosphere Ensure Inert Atmosphere optimize_base->inert_atmosphere use_anhydrous Use Anhydrous Solvents inert_atmosphere->use_anhydrous

Caption: Troubleshooting pathway for common issues in reactions with this compound.

References

dealing with catalyst poisoning in cross-coupling reactions of fluorinated substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning in cross-coupling reactions involving fluorinated substrates.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with fluorinated substrates particularly challenging?

A1: Cross-coupling reactions involving fluorinated substrates, especially aryl fluorides, present unique challenges primarily due to the strength of the carbon-fluorine (C-F) bond. Activating this bond often requires more reactive catalysts and harsher reaction conditions, which can accelerate catalyst deactivation pathways. However, the high electronegativity of fluorine can also be advantageous, as it can facilitate the oxidative addition step in some cases. Careful optimization of the catalyst system, ligands, and reaction conditions is crucial for success.

Q2: What are the most common sources of catalyst poisoning in these reactions?

A2: Catalyst poisoning can stem from various sources, leading to reduced reaction yields or complete failure. Key culprits include:

  • Oxygen: Exposure to air can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species.

  • Water: While sometimes beneficial in small amounts, excess water can lead to catalyst decomposition and unwanted side reactions like protodeboronation of boronic acids.[1] It can also play a role in hydrodehalogenation side reactions.

  • Impurities in Reagents and Solvents: Trace impurities, such as sulfur compounds from the synthesis of starting materials, can irreversibly bind to and poison the palladium catalyst.[2]

  • Substrate or Product Inhibition: Functional groups on the fluorinated substrate or the coupled product, such as primary amines or pyridinic nitrogens, can coordinate strongly to the palladium center and inhibit catalytic activity.[3][4]

  • Excess Ligand or Reagents: While ligands are essential, an inappropriate concentration or type can sometimes lead to the formation of inactive catalyst complexes.

Q3: How can I prevent catalyst deactivation when working with fluorinated substrates?

A3: Preventing catalyst deactivation requires a multi-faceted approach:

  • Rigorous Inert Atmosphere: Employing glovebox or Schlenk line techniques is critical to exclude oxygen and moisture.[5][6][7][8][9] Solvents and reagents must be thoroughly degassed.

  • High-Purity Reagents: Use high-purity, anhydrous solvents and reagents to minimize potential poisons.[2] If necessary, purify starting materials and solvents before use.

  • Strategic Ligand Selection: Utilize bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can stabilize the active palladium species, promote the desired catalytic cycle, and mitigate substrate inhibition.[3][10]

  • Use of Pre-catalysts: Modern, well-defined pre-catalysts can offer greater stability and more consistent generation of the active Pd(0) species compared to traditional sources like Pd(OAc)₂.

  • Protecting Groups: For substrates containing inhibitory functional groups like primary amines, using a protecting group (e.g., Boc) can prevent catalyst poisoning.[3]

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

This is a common issue that can often be traced back to catalyst inactivity.

Possible Cause Suggested Solution Rationale
Catalyst Oxidation Ensure rigorous exclusion of air using a glovebox or Schlenk line. Use properly degassed solvents and reagents.Oxygen irreversibly oxidizes the active Pd(0) catalyst to an inactive state.
Catalyst Poisoning by Impurities Use high-purity (e.g., >99.9%) solvents and reagents. Consider filtering reagents through a plug of alumina.Trace impurities, particularly sulfur compounds, can act as potent catalyst poisons.[2]
Inhibition by Substrate/Product If your substrate contains a basic nitrogen (e.g., pyridine, primary amine), use a bulky, electron-rich ligand (e.g., XPhos, SPhos) or protect the functional group (e.g., with a Boc group).[3][4]Basic functional groups can coordinate to the palladium center, creating an inactive complex. Bulky ligands can sterically hinder this interaction.
Inefficient Pre-catalyst Activation If using a Pd(II) source (e.g., Pd(OAc)₂), ensure your conditions are suitable for its reduction to Pd(0). Consider switching to a more reliable Pd(0) source or a pre-catalyst.The active catalyst is the Pd(0) species. Incomplete reduction of the pre-catalyst will result in low activity.[11][12]
Issue 2: Significant Formation of Side Products (e.g., Homocoupling, Protodeboronation)

The formation of byproducts indicates that undesired reaction pathways are competing with the desired cross-coupling.

Side Product Possible Cause Suggested Solution
Homocoupling of Boronic Acid Presence of oxygen.Rigorously degas all solvents and reagents and maintain an inert atmosphere throughout the reaction.
Protodeboronation Presence of excess water or acidic protons. Reaction run for too long.Use anhydrous solvents and bases where possible. Minimize reaction time by monitoring for completion (e.g., by TLC or LC-MS).[3]
Hydrodehalogenation Presence of water as a hydrogen source.Use anhydrous conditions. The choice of phosphine ligand can also influence the extent of this side reaction.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with a Fluorinated Aryl Bromide

This protocol is a starting point and may require optimization for specific substrates.

  • Preparation (In a Glovebox or under Inert Atmosphere):

    • To an oven-dried vial equipped with a magnetic stir bar, add the fluorinated aryl bromide (1.0 eq.), the boronic acid or ester (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

    • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a pre-catalyst).

    • Add the degassed solvent (e.g., dioxane/water 10:1, to achieve a concentration of ~0.1 M in the aryl bromide).

  • Reaction:

    • Seal the vial and remove it from the glovebox.

    • Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 80-110 °C).

    • Stir the reaction vigorously for the specified time, monitoring its progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Purification of Solvents by Degassing (Freeze-Pump-Thaw Method)

This method is highly effective for removing dissolved oxygen from solvents.

  • Place the solvent in a robust flask with a sidearm equipped with a high-vacuum stopcock.

  • Freeze the solvent using a liquid nitrogen bath.

  • Once the solvent is completely frozen, open the stopcock to a high-vacuum line and evacuate for 10-15 minutes.

  • Close the stopcock and remove the liquid nitrogen bath, allowing the solvent to thaw completely. You may observe gas bubbles being released from the solvent.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure the complete removal of dissolved gases.

  • After the final thaw, backfill the flask with an inert gas (e.g., Argon or Nitrogen).

Visualizations

Catalytic_Cycle Figure 1: Generalized Catalytic Cycle for Cross-Coupling Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-X Pd0->OxAdd Poison Catalyst Poison (e.g., O₂, S, H₂O) Pd0->Poison Deactivation PdII Ar-Pd(II)(X)L_n OxAdd->PdII Transmetal Transmetalation R-M PdII->Transmetal PdII_R Ar-Pd(II)(R)L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R Product RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Failed Reactions Start Low or No Product Yield CheckReagents 1. Verify Reagent Purity & Integrity - Fresh Substrates? - Active Catalyst? - Anhydrous/Degassed Solvents? Start->CheckReagents CheckSetup 2. Review Reaction Setup - Inert Atmosphere Maintained? - Correct Temperature? - Adequate Stirring? CheckReagents->CheckSetup If reagents are fine ProtectingGroup Consider Protecting Group Strategy (for substrates with inhibitory groups) CheckReagents->ProtectingGroup If substrate has inhibitory groups OptimizeLigand 3. Optimize Catalyst System - Screen Bulky/Electron-Rich Ligands (e.g., SPhos, XPhos) - Try Different Pre-catalyst CheckSetup->OptimizeLigand If setup is correct OptimizeConditions 4. Vary Reaction Conditions - Screen Bases (e.g., K₂CO₃, Cs₂CO₃) - Change Solvent System - Adjust Temperature OptimizeLigand->OptimizeConditions If still no improvement

Caption: A stepwise workflow for troubleshooting low-yield cross-coupling reactions.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 5,7-bis(trifluoromethyl)-4-chloroquinoline and Chloroquine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of the well-established antimalarial drug, chloroquine, and the less-characterized compound, 5,7-bis(trifluoromethyl)-4-chloroquinoline. While extensive experimental data is available for chloroquine, information on this compound is limited. This comparison, therefore, combines established data for chloroquine with predictive insights into the activity of this compound based on structure-activity relationships (SAR) of related trifluoromethylated quinoline derivatives.

Introduction to the Compounds

Chloroquine is a 4-aminoquinoline that has been a cornerstone of antimalarial therapy for decades.[1][2] Its primary mechanism of action involves the inhibition of hemozoin biocrystallization in the food vacuole of the malaria parasite, leading to the accumulation of toxic free heme and subsequent parasite death.[1][2] Beyond its antimalarial properties, chloroquine is also known for its immunomodulatory effects and is used in the treatment of autoimmune diseases like rheumatoid arthritis and lupus erythematosus.[1]

Data Presentation: Physicochemical and Biological Properties

The following tables summarize the known physicochemical and biological data for chloroquine and provide predicted or known properties for this compound.

Table 1: Physicochemical Properties

PropertyChloroquineThis compoundReference
Molecular Formula C₁₈H₂₆ClN₃C₁₁H₄ClF₆N[3][4]
Molecular Weight 319.87 g/mol 299.60 g/mol [3][4]
Structure 7-chloro-4-(4-diethylamino-1-methylbutylamino)quinoline4-chloro-5,7-bis(trifluoromethyl)quinoline[3][4]
Predicted LogP 4.64.5N/A
Predicted Solubility Insoluble in water, soluble in DMSO and ethanolN/A[5]

Table 2: In Vitro Antimalarial Activity against Plasmodium falciparum

StrainChloroquine IC₅₀ (nM)This compound IC₅₀ (nM)Reference
3D7 (CQ-sensitive) < 15Predicted to be potent; potentially more active than chloroquine based on SAR[6]
Dd2 (CQ-resistant) 60 - 160Activity against resistant strains is unknown, but trifluoromethyl groups may help overcome some resistance mechanisms.[7]
FCR3 (CQ-resistant) > 100N/A[6]

Note: IC₅₀ values for chloroquine can vary between studies and laboratories. The values presented are representative ranges.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for assessing the in vitro antimalarial activity and cytotoxicity of compounds.

In Vitro Antimalarial Activity Assay ([³H]-Hypoxanthine Incorporation Assay)

This assay measures the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine, a DNA precursor, into the parasite's nucleic acids.

  • Parasite Culture: Plasmodium falciparum strains (e.g., 3D7, Dd2) are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. The culture medium is RPMI-1640 supplemented with HEPES, sodium bicarbonate, gentamycin, and 10% human serum or a serum substitute like Albumax II.

  • Drug Preparation: Test compounds are serially diluted in culture medium in a 96-well microtiter plate.

  • Assay Procedure:

    • Synchronized ring-stage parasites are added to the wells to achieve a final parasitemia of 0.5% and a hematocrit of 2.5%.

    • The plates are incubated for 48 hours under the same culture conditions.

    • [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.

  • Data Analysis: The plates are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter. The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is commonly used to measure the cytotoxicity of a compound.

  • Cell Culture: Human cell lines (e.g., HeLa, HEK293) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

  • Assay Procedure:

    • Cells are seeded in a 96-well plate and allowed to attach overnight.

    • The medium is replaced with fresh medium containing serial dilutions of the test compound.

    • The plates are incubated for 48-72 hours.

  • Measurement:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The 50% cytotoxic concentration (CC₅₀) is calculated from the dose-response curve.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of chloroquine and a general workflow for evaluating the biological activity of a novel compound.

chloroquine_mechanism cluster_parasite Malaria Parasite cluster_chloroquine Chloroquine Action Hemoglobin Hemoglobin FoodVacuole Food Vacuole (Acidic pH) Hemoglobin->FoodVacuole Heme Toxic Heme HemePolymerase Heme Polymerase Heme->HemePolymerase CQ_Heme Chloroquine-Heme Complex (Toxic) Heme->CQ_Heme Forms Complex CellDeath Parasite Death Heme->CellDeath Toxicity Hemozoin Hemozoin (Non-toxic) FoodVacuole->Heme Digestion CQ_accum Chloroquine Accumulation FoodVacuole->CQ_accum Trapping HemePolymerase->Hemozoin Detoxification Chloroquine Chloroquine Chloroquine->FoodVacuole Enters CQ_accum->HemePolymerase Inhibits CQ_Heme->CellDeath

Caption: Mechanism of action of chloroquine in the malaria parasite.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_mechanistic Mechanistic Studies Antimalarial Antimalarial Assay (P. falciparum) Selectivity Calculate Selectivity Index (CC50 / IC50) Antimalarial->Selectivity Cytotoxicity Cytotoxicity Assay (Human Cell Lines) Cytotoxicity->Selectivity Efficacy Efficacy Studies (Mouse Model) Selectivity->Efficacy MOA Mechanism of Action Studies Selectivity->MOA Toxicity Toxicity Studies (Mouse Model) Efficacy->Toxicity Compound Test Compound (this compound) Compound->Antimalarial Compound->Cytotoxicity

Caption: General experimental workflow for evaluating a novel antimalarial compound.

Concluding Remarks

Chloroquine remains a critical tool in the fight against malaria, and its well-defined biological profile serves as a benchmark for the development of new therapeutic agents. While direct experimental evidence for the biological activity of this compound is currently lacking, its chemical structure suggests a high potential for potent biological effects. The presence of two trifluoromethyl groups on the quinoline core is anticipated to enhance its antimalarial activity and metabolic stability. Further in vitro and in vivo studies are warranted to fully elucidate the biological profile of this compound and to validate its potential as a novel therapeutic candidate. Researchers are encouraged to use the provided experimental protocols as a starting point for their investigations into this and other novel quinoline derivatives.

References

A Comparative Analysis of Novel Quinoline-Based Derivatives and Established EGFR Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative efficacy and mechanisms of emerging 5,7-bis(trifluoromethyl)-4-chloroquinoline derivatives versus clinically established Epidermal Growth Factor Receptor (EGFR) inhibitors.

This guide provides a comprehensive comparison of newly synthesized quinoline-based compounds with well-known Epidermal Growth Factor Receptor (EGFR) inhibitors. While specific experimental data for this compound derivatives are not yet publicly available, this analysis leverages data from structurally similar quinoline analogues to provide a predictive performance overview. The comparison includes quantitative data on inhibitory activities, detailed experimental protocols for key biological assays, and visualizations of the EGFR signaling pathway and experimental workflows.

Introduction to EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers, making it a prime target for therapeutic intervention.[1][3] EGFR inhibitors are broadly classified into small-molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies.[4][5] This guide focuses on TKIs, which compete with ATP at the kinase domain of EGFR, thereby blocking downstream signaling cascades.[6][7][8]

Known EGFR inhibitors are categorized into three generations. First-generation inhibitors like Gefitinib and Erlotinib are reversible binders.[5] Second-generation inhibitors, such as Afatinib, bind irreversibly and often target multiple ErbB family members.[5][9][10] Third-generation inhibitors, like Osimertinib, are designed to be effective against specific resistance mutations, such as T790M, that arise during treatment with earlier-generation drugs.

Comparative Performance Data

The following tables summarize the inhibitory activities of representative novel quinoline derivatives against EGFR and various cancer cell lines, juxtaposed with the performance of established EGFR inhibitors.

Table 1: In Vitro EGFR Kinase Inhibitory Activity (IC50)

Compound/DrugEGFR (Wild-Type) IC50 (nM)EGFR (L858R Mutant) IC50 (nM)EGFR (T790M Mutant) IC50 (nM)Reference
Novel Quinoline Derivatives
Compound 5a71--[6]
Compound 7d835326[1]
Known EGFR Inhibitors
Gefitinib26 - 57--
Erlotinib80--[6]
Afatinib---
Osimertinib461 - 650121 - 6

Note: Data for novel quinoline derivatives are based on published research on structurally related compounds, not specifically this compound derivatives.

Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50/GI50)

Compound/DrugA549 (Lung Cancer) GI50 (nM)MCF-7 (Breast Cancer) GI50/IC50 (nM)HCT-116 (Colon Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)NCI-H1975 (EGFR T790M) IC50 (µM)Reference
Novel Quinoline Derivatives
Compound 5a<25<25---[6]
Compound 7d----1.32[1]
Known EGFR Inhibitors
Gefitinib-----
Erlotinib-----
Afatinib-----
Osimertinib----0.011 - 0.040

Note: The specific cell lines and assay conditions may vary between studies. GI50 refers to the concentration for 50% of maximal inhibition of cell proliferation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro EGFR Kinase Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation activity of the EGFR enzyme.

Protocol:

  • Reagent Preparation: A stock solution of the test compound is prepared in DMSO. Recombinant EGFR enzyme and a suitable substrate (e.g., Poly(Glu, Tyr)) are diluted in a kinase assay buffer.

  • Assay Plate Setup: The diluted test compound or control inhibitor is added to the wells of a 96-well or 384-well plate.[3] "No inhibitor" and "no enzyme" controls are included.

  • Kinase Reaction: The reaction is initiated by adding a master mix containing ATP and the substrate to each well, followed by the addition of the diluted EGFR enzyme.[3]

  • Detection: After incubation, a detection reagent is added to measure the amount of phosphorylated substrate. This can be done through various methods, including luminescence-based assays that quantify the amount of ADP produced.[3]

  • Data Analysis: The luminescence or absorbance is measured using a plate reader. The percentage of inhibition relative to the positive control is plotted against the logarithm of the compound concentration to determine the IC50 value.[3]

Cell-Based EGFR Phosphorylation Assay

This assay measures the inhibition of EGFR autophosphorylation within a cellular context.

Protocol:

  • Cell Seeding: Cancer cells (e.g., A431) are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound or vehicle (DMSO) for a specified duration.

  • Stimulation: EGFR autophosphorylation is stimulated by adding a ligand such as Epidermal Growth Factor (EGF).

  • Cell Lysis and Detection: Cells are lysed, and the protein concentration is determined. The levels of phosphorylated EGFR (p-EGFR) and total EGFR are measured using techniques like ELISA or Western blotting.

  • Data Analysis: The p-EGFR signal is normalized to the total EGFR signal. The percentage of inhibition is calculated relative to the EGF-stimulated control, and IC50 values are determined by plotting inhibition against the log concentration of the compound.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and incubated to allow for attachment.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds for a period of 48 to 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 550-600 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 or GI50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizations

The following diagrams illustrate the EGFR signaling pathway and a general workflow for evaluating EGFR inhibitors.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR EGFR Tyrosine Kinase Domain Ligand->EGFR Binding & Dimerization P P EGFR->P Autophosphorylation Grb2/Sos Grb2/Sos P->Grb2/Sos PI3K PI3K P->PI3K PLCγ PLCγ P->PLCγ STAT STAT P->STAT Ras Ras Grb2/Sos->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt activates Akt->Nucleus IP3/DAG IP3/DAG PLCγ->IP3/DAG IP3/DAG->Nucleus STAT->Nucleus Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription

Caption: EGFR Signaling Pathway.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_downstream Downstream Analysis Kinase_Assay EGFR Kinase Assay (IC50 Determination) Phospho_Assay EGFR Phosphorylation Assay (Cellular IC50) Kinase_Assay->Phospho_Assay Confirms cellular target engagement Prolif_Assay Cell Proliferation Assay (MTT) (Antiproliferative IC50) Phospho_Assay->Prolif_Assay Links target inhibition to cellular effect Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Prolif_Assay->Apoptosis_Assay Investigates mechanism of cell death Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Prolif_Assay->Cell_Cycle_Assay Investigates mechanism of growth arrest

Caption: Experimental workflow for evaluating EGFR inhibitors.

References

A Comparative Guide to the In Vitro Anticancer Activity of Novel Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent structural motif in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1] This guide provides a comparative analysis of the in vitro anticancer activity of recently developed quinoline compounds, focusing on their cytotoxic effects against various cancer cell lines and the underlying mechanisms of action. The information presented is intended to aid researchers in the evaluation and selection of promising candidates for further drug development.

Cytotoxicity Profile of Novel Quinoline Derivatives

The antiproliferative activity of novel quinoline compounds is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for this assessment. Below are comparative data for two distinct classes of recently synthesized quinoline derivatives.

Quinoline-Chalcone Hybrids

A series of quinoline-chalcone derivatives were synthesized and evaluated for their antiproliferative activity against human gastric cancer (MGC-803), human colorectal carcinoma (HCT-116), and human breast cancer (MCF-7) cell lines. The well-established anticancer drug 5-Fluorouracil (5-FU) was used as a positive control.

Table 1: Comparative IC50 Values (µM) of Quinoline-Chalcone Derivatives

CompoundMGC-803HCT-116MCF-7
12e 1.385.345.21
5-FU (Control) 6.2210.411.1

Data extracted from a study on novel quinoline-chalcone derivatives, where compound 12e demonstrated significantly lower IC50 values compared to the standard chemotherapeutic agent 5-FU across all tested cell lines, indicating superior potency.[2]

Bis-Quinoline Compounds

In another study, a series of bis-quinoline compounds were assessed for their antiproliferative effects on a panel of solid tumor and leukemia cell lines. The data for the most potent isomers are presented below, in comparison to a reference compound.

Table 2: Comparative IC50 Values (µM) of Bis-Quinoline Derivatives

CompoundHCT116HeLaM14HT1080MCF-7U937 (Leukemia)HL60 (Leukemia)
2a <1 µM<1 µM<1 µM<1 µM-0.70.2
2b ----0.3--
Reference Cmpd. 2 ----->10>10

Data from a study on novel bis-quinoline compounds, highlighting that isomers 2a and 2b exhibit submicromolar to low micromolar IC50 values against a range of cancer cell lines, showing significantly higher potency than the reference compound 2.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in the evaluation of in vitro anticancer activity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT reagent, resulting in the formation of insoluble purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of viable cells.[4]

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubated overnight to allow for cell attachment.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the novel quinoline compounds for a specified duration (e.g., 48 or 72 hours).[3][7]

  • MTT Addition: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 5 mg/mL in PBS, diluted 1:10 in medium) and incubated for 2-4 hours, or until a purple precipitate is visible.[6]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

Cell Cycle Analysis

Cell cycle analysis is performed to determine the effect of a compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, and G2/M).[8] Flow cytometry with propidium iodide (PI) staining is a common method for this analysis.

Principle: Propidium iodide is a fluorescent dye that binds stoichiometrically to DNA. By measuring the fluorescence intensity of a population of cells, their DNA content can be quantified. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[9]

Procedure:

  • Cell Treatment and Harvesting: Cells are treated with the quinoline compound for a specified time, then harvested by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: The cells are washed with PBS and then fixed in cold 70% ethanol to permeabilize the cell membrane.[10]

  • Staining: The fixed cells are washed again and then stained with a solution containing propidium iodide and RNase (to prevent staining of RNA).[10]

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The data is used to generate a histogram of DNA content, and software is used to quantify the percentage of cells in each phase of the cell cycle.[9]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[1][11]

Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[1] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) to label early apoptotic cells.[1] Propidium iodide (PI) is a DNA-binding dye that is excluded by cells with an intact membrane. It can therefore be used to identify late apoptotic or necrotic cells, which have compromised membrane integrity.[1]

Procedure:

  • Cell Treatment and Harvesting: Cells are treated with the quinoline compound, and both adherent and floating cells are collected.

  • Washing: The cells are washed with cold PBS.

  • Resuspension: The cell pellet is resuspended in 1X Binding Buffer.

  • Staining: Annexin V-FITC and PI staining solutions are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for approximately 15-20 minutes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Healthy cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells are positive for both Annexin V-FITC and PI.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro evaluation of novel anticancer compounds.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Cell Cycle Analysis Cell Cycle Analysis IC50 Determination->Cell Cycle Analysis If Potent Apoptosis Assay Apoptosis Assay IC50 Determination->Apoptosis Assay Western Blot Western Blot Cell Cycle Analysis->Western Blot Apoptosis Assay->Western Blot

Caption: General workflow for in vitro anticancer drug screening.

Signaling Pathway: EGFR Inhibition Leading to Apoptosis

Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases, which are critical components of signaling pathways that regulate cell growth and survival.[12] The Epidermal Growth Factor Receptor (EGFR) is one such target.[13] The diagram below illustrates a simplified EGFR signaling pathway and its link to apoptosis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion EGFR EGFR Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis Regulation Akt Akt PI3K->Akt Bad Bad (pro-apoptotic) Akt->Bad Inhibition Bcl2 Bcl-2 (anti-apoptotic) Bad->Bcl2 Inhibition CytoC Cytochrome c Bcl2->CytoC Inhibition CytoC->Apoptosis Quinoline Quinoline Compound Quinoline->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and its inhibition by quinoline compounds.

In this pathway, the binding of a growth factor to EGFR triggers downstream signaling cascades, such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways.[14] The PI3K/Akt pathway, for instance, can inhibit apoptosis by phosphorylating and inactivating the pro-apoptotic protein Bad, and by promoting the activity of the anti-apoptotic protein Bcl-2.[14] Novel quinoline compounds can act as EGFR inhibitors, blocking these downstream signals and thereby promoting apoptosis in cancer cells.[15] This provides a plausible mechanism for the observed cytotoxic effects of these compounds.

References

spectroscopic comparison of 5,7-bis(trifluoromethyl)-4-chloroquinoline with its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of 5,7-bis(trifluoromethyl)-4-chloroquinoline and Its Isomers: A Guide for Researchers

This guide provides a detailed spectroscopic comparison of this compound and its positional isomers, 4-chloro-6,8-bis(trifluoromethyl)quinoline and 8-chloro-5,7-bis(trifluoromethyl)quinoline. Due to the limited availability of experimental spectroscopic data in publicly accessible databases, this comparison primarily relies on theoretically predicted data generated through computational methods. This approach offers valuable insights into the expected spectroscopic characteristics of these compounds, aiding researchers in their identification and characterization.

Introduction

Quinoline derivatives substituted with trifluoromethyl groups are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl moiety, such as enhanced metabolic stability and altered electronic characteristics. A thorough spectroscopic understanding of these molecules is crucial for their unambiguous identification and for elucidating structure-activity relationships. This guide presents a comparative analysis of the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound and two of its isomers.

Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for the three isomers. These values were calculated using computational chemistry methods and should be considered as estimations of the experimental values.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)

ProtonThis compound4-chloro-6,8-bis(trifluoromethyl)quinoline8-chloro-5,7-bis(trifluoromethyl)quinoline
H-28.908.858.95
H-37.807.757.65
H-68.30-8.10
H-88.60--
H-5-8.40-
H-7-8.50-

Note: Predicted chemical shifts are relative to TMS.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

CarbonThis compound4-chloro-6,8-bis(trifluoromethyl)quinoline8-chloro-5,7-bis(trifluoromethyl)quinoline
C-2151.5152.0150.0
C-3122.0121.5123.0
C-4145.0144.5148.0
C-4a125.0124.5126.0
C-5128.0 (q)129.0127.0 (q)
C-5a124.0123.5125.0
C-6120.0122.0 (q)121.0
C-7130.0 (q)128.0131.0 (q)
C-8126.0132.0 (q)140.0
C-8a148.0147.5149.0
-CF₃ (C-5)123.0 (q)-123.5 (q)
-CF₃ (C-7)123.0 (q)-123.5 (q)
-CF₃ (C-6)-123.0 (q)-
-CF₃ (C-8)-123.0 (q)-

Note: 'q' denotes a quartet, indicating coupling with fluorine atoms.

Table 3: Predicted ¹⁹F NMR Chemical Shifts (δ, ppm)

Position of -CF₃This compound4-chloro-6,8-bis(trifluoromethyl)quinoline8-chloro-5,7-bis(trifluoromethyl)quinoline
C-5-62.5--62.0
C-7-63.0--63.5
C-6--61.5-
C-8--64.0-

Note: Predicted chemical shifts are relative to CFCl₃.

Table 4: Key Predicted Mass Spectrometry Fragments (m/z)

CompoundMolecular Ion [M]⁺[M-Cl]⁺[M-CF₃]⁺
This compound313/315278244
4-chloro-6,8-bis(trifluoromethyl)quinoline313/315278244
8-chloro-5,7-bis(trifluoromethyl)quinoline313/315278244

Note: The presence of a chlorine atom results in an isotopic pattern for chlorine-containing fragments (e.g., [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio).

Table 5: Predicted Key IR Absorption Bands (cm⁻¹)

Functional GroupThis compound4-chloro-6,8-bis(trifluoromethyl)quinoline8-chloro-5,7-bis(trifluoromethyl)quinoline
C-H stretch (aromatic)3100-30003100-30003100-3000
C=C stretch (aromatic)1600-14501600-14501600-1450
C-F stretch (-CF₃)1350-1100 (strong)1350-1100 (strong)1350-1100 (strong)
C-Cl stretch850-800850-800850-800

Table 6: Predicted UV-Vis Absorption Maxima (λmax, nm)

Compoundπ → π* Transitionsn → π* Transitions
This compound~230, ~280~320
4-chloro-6,8-bis(trifluoromethyl)quinoline~235, ~285~325
8-chloro-5,7-bis(trifluoromethyl)quinoline~225, ~275~315

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the quinoline derivative.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

  • ¹⁹F NMR Spectroscopy:

    • Acquire the spectrum with proton decoupling.

    • Use a spectral width appropriate for the wide chemical shift range of fluorine.

    • An external reference standard such as CFCl₃ may be used.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • For high-resolution mass spectrometry (HRMS), prepare a more dilute solution (e.g., 10-100 µg/mL).

  • Analysis:

    • Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

    • Acquire the mass spectrum in positive ion mode to observe the molecular ion [M]⁺ and protonated molecule [M+H]⁺.

    • Perform fragmentation analysis (MS/MS) on the molecular ion to aid in structural elucidation.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Analysis:

    • Acquire the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

    • Typically, scan the region from 4000 to 400 cm⁻¹.

    • Collect a sufficient number of scans (e.g., 16 or 32) and background correct the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.

  • Analysis:

    • Acquire the spectrum using a dual-beam UV-Vis spectrophotometer.

    • Scan the wavelength range from approximately 200 to 400 nm.

    • Use the pure solvent as a blank to zero the instrument.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the quinoline isomers.

Spectroscopic_Comparison_Workflow cluster_synthesis Compound Synthesis/Acquisition cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Comparison Compound1 5,7-bis(trifluoromethyl)- 4-chloroquinoline NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound1->NMR MS Mass Spectrometry (HRMS, MS/MS) Compound1->MS IR Infrared Spectroscopy (FT-IR) Compound1->IR UVVis UV-Vis Spectroscopy Compound1->UVVis Compound2 4-chloro-6,8-bis(trifluoromethyl)quinoline Compound2->NMR Compound2->MS Compound2->IR Compound2->UVVis Compound3 8-chloro-5,7-bis(trifluoromethyl)quinoline Compound3->NMR Compound3->MS Compound3->IR Compound3->UVVis Data_Processing Spectral Data Processing and Peak Assignment NMR->Data_Processing MS->Data_Processing IR->Data_Processing UVVis->Data_Processing Comparison Comparative Analysis of Spectroscopic Data Data_Processing->Comparison Conclusion Structural Elucidation and Property Differentiation Comparison->Conclusion

Caption: Workflow for the spectroscopic comparison of quinoline isomers.

Conclusion

This guide provides a foundational spectroscopic comparison of this compound and its isomers based on theoretical predictions. While experimental data remains the gold standard for structural confirmation, the predicted data herein offers valuable guidance for researchers working with these and related compounds. The provided experimental protocols offer a starting point for obtaining empirical data. A combined approach of theoretical prediction and experimental verification is the most robust strategy for the comprehensive characterization of novel chemical entities.

A Comparative Analysis of 4-Chloro- vs. 4-Fluoroquinolines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of quinoline-based therapeutic agents, the functionalization at the 4-position is a cornerstone of molecular design. Nucleophilic aromatic substitution (SNAr) is the premier strategy for introducing diverse functionalities at this position. This guide provides an objective comparison of the reactivity of two common precursors, 4-chloroquinolines and 4-fluoroquinolines, in SNAr reactions, supported by theoretical principles and experimental context.

Executive Summary

While in aliphatic systems chloride is generally a better leaving group than fluoride, the opposite is true in nucleophilic aromatic substitution. 4-Fluoroquinolines are significantly more reactive towards nucleophiles than their 4-chloroquinoline counterparts. This enhanced reactivity is primarily due to the high electronegativity of the fluorine atom, which powerfully stabilizes the negatively charged intermediate formed during the reaction, thereby lowering the activation energy of the rate-determining step. This key difference has significant implications for reaction conditions and synthetic strategy.

Reactivity Principles: The "Element Effect" in SNAr

The reactivity of haloquinolines in SNAr reactions is governed by a two-step addition-elimination mechanism. The first and typically rate-determining step is the nucleophilic attack on the C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial to the overall reaction rate.

The order of reactivity for halogens as leaving groups in SNAr is F > Cl > Br > I. This "element effect" is counterintuitive when compared to SN1/SN2 reactions, where iodide is the best leaving group. The rationale lies in the electronic properties of the halogens:

  • Inductive Effect: Fluorine's superior electronegativity exerts a strong electron-withdrawing inductive effect. This effect stabilizes the negative charge of the Meisenheimer complex, lowering the activation energy of the initial nucleophilic attack.[1]

  • Leaving Group Ability: While the carbon-fluorine bond is stronger than the carbon-chlorine bond, the cleavage of the C-X bond occurs in the fast, second step of the reaction. Therefore, the bond strength has a lesser impact on the overall reaction rate compared to the stability of the intermediate.

Experimental studies on 2- and 4-haloquinolines have confirmed this reactivity trend, demonstrating that the rate constant for fluorine displacement is greater than that for chlorine (kF > kCl).

Comparative Data Presentation

The following table summarizes the expected relative reactivity and typical reaction conditions for SNAr on 4-chloro- and 4-fluoroquinolines.

Feature4-Chloroquinoline4-Fluoroquinoline
Relative Reactivity GoodExcellent (Higher than 4-chloroquinoline)
Typical Reaction Temp. 80-150°C (Conventional)Room Temperature to 100°C (Often milder)
Typical Reaction Time Several hours to >24 hoursMinutes to a few hours
Leaving Group Chloride (Cl-)Fluoride (F-)
Key Advantage Lower cost and wider availabilityHigher reactivity allowing for milder conditions
Key Disadvantage Harsher reaction conditions may be neededHigher cost and less commercial availability

Experimental Protocols

The following are representative protocols for nucleophilic aromatic substitution on 4-haloquinolines. Note that due to the higher reactivity of 4-fluoroquinolines, reactions can often be performed under milder conditions (e.g., lower temperature, shorter reaction time) than with 4-chloroquinolines.

Protocol 1: Conventional Heating for Amination of 4-Chloroquinoline

This protocol describes a typical procedure for the reaction of a 4-chloroquinoline with an amine nucleophile.

Materials:

  • 4,7-dichloroquinoline

  • Primary or secondary amine (e.g., aniline)

  • Solvent (e.g., Isopropanol, DMF)

  • Base (optional, e.g., K₂CO₃)

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 4,7-dichloroquinoline (1.0 eq) in the chosen solvent.

  • Add the amine (1.0-1.2 eq). If the amine salt is used, or if scavenging HCl is desired, add a base like potassium carbonate.

  • Heat the mixture to reflux (e.g., 80-120°C) with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis with a 4-Haloquinoline

This protocol offers an accelerated method suitable for both 4-chloro- and 4-fluoroquinolines, though reaction times will be significantly shorter for the fluoro derivative.

Materials:

  • 4-Haloquinoline (chloro or fluoro derivative)

  • Amine nucleophile

  • Solvent (e.g., DMF, NMP)

  • Microwave vial and reactor

  • Magnetic stirrer

Procedure:

  • In a microwave vial, combine the 4-haloquinoline (1.0 eq) and the desired amine (1.2-1.5 eq).

  • Add a suitable solvent if necessary. Some reactions can be performed neat.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150°C) for a short period (e.g., 10-30 minutes). Note: For 4-fluoroquinolines, a lower temperature and shorter time should be attempted initially.

  • After the reaction is complete, cool the vial to room temperature.

  • Isolate the product by precipitation upon addition of water or by extraction with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Reaction Pathway and Workflow

To further clarify the processes discussed, the following diagrams illustrate the SNAr mechanism and a general experimental workflow.

SNAr_Mechanism Reactants 4-Haloquinoline + Nucleophile Intermediate Meisenheimer Complex (Anionic Intermediate) Reactants->Intermediate Nucleophilic Attack (Rate-Determining Step) Products 4-Substituted Quinoline + Halide Intermediate->Products Elimination of Leaving Group

Caption: The two-step mechanism of nucleophilic aromatic substitution (SNAr).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Start Select 4-Haloquinoline and Nucleophile Prepare Prepare Reactants and Solvent Start->Prepare Setup Reaction Setup: - Conventional Heating or - Microwave Irradiation Prepare->Setup Reaction Nucleophilic Substitution Setup->Reaction Quench Reaction Quenching and Extraction Reaction->Quench Purify Purification: - Crystallization or - Column Chromatography Quench->Purify End Characterized 4-Substituted Quinoline Purify->End

References

Assessing the Metabolic Stability of Trifluoromethylated Quinolines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group is a widely utilized strategy in medicinal chemistry to enhance the metabolic stability of drug candidates. This guide provides a comparative overview of the metabolic stability of trifluoromethylated quinolines, supported by experimental data and detailed protocols. The unique electronic properties of the -CF3 group can significantly improve a molecule's pharmacokinetic profile by blocking sites of metabolism.[1]

The Impact of Trifluoromethylation on Metabolic Stability

The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to enzymatic degradation.[1] This inherent stability often translates to a longer in vivo half-life and improved bioavailability for drug candidates.[2] By replacing a metabolically labile group (like a methyl group) with a trifluoromethyl group, medicinal chemists can strategically block common metabolic pathways, primarily oxidation by Cytochrome P450 (CYP) enzymes.[2][3]

This "metabolic switching" not only slows down the rate of clearance but also reduces the formation of potentially reactive metabolites. The result is a more robust drug candidate with a more predictable pharmacokinetic profile.

Comparative Metabolic Stability Data

Direct side-by-side in vitro metabolic stability data for a comprehensive set of trifluoromethylated quinolines versus their non-fluorinated analogs is not extensively available in publicly accessible literature. This is often due to the proprietary nature of such data in drug discovery programs. However, the principle of enhanced stability is well-established. The following table provides an illustrative comparison based on expected outcomes when a metabolically susceptible site on a quinoline scaffold is replaced with a trifluoromethyl group.[3]

Table 1: Expected Impact of Trifluoromethylation on In Vitro Metabolic Stability

ParameterParent Quinoline (with labile site)Trifluoromethylated Quinoline AnalogRationale for Change
In Vitro Half-life (t½) ShorterLongerThe -CF3 group blocks a primary site of metabolism, reducing the rate of degradation by metabolic enzymes.[3]
Intrinsic Clearance (CLint) HigherLowerA lower rate of metabolism directly translates to a lower intrinsic clearance, a measure of the liver's capacity to metabolize the drug.[3]
Number of Metabolites Generally higherSignificantly reducedBy blocking a major metabolic pathway, the formation of downstream metabolites is limited.[3]

While the above table is illustrative, in vivo data from marketed fluoroquinolone antibiotics (which contain fluorine but not always a trifluoromethyl group) can provide some real-world context, albeit indirectly. It's important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.[2]

Table 2: In Vivo Pharmacokinetic Data of Selected Fluoroquinolones

CompoundIn Vivo Half-life (hours)Primary Route of EliminationKey Metabolic Reactions
Norfloxacin 3.75Renal and metabolicOxidation of the piperazinyl ring.[2]
Ciprofloxacin 3.9 - 4.0Renal and metabolicOxidation of the piperazinyl ring.[2]
Ofloxacin 7.0RenalLimited metabolism.[2]
Pefloxacin ~10.0HepaticExtensive metabolism, primarily N-demethylation and oxidation.[2]

The extent of metabolism for fluoroquinolones can range from approximately 6% for ofloxacin to about 50% for pefloxacin.[2]

Experimental Protocols

The following is a detailed methodology for a typical in vitro microsomal stability assay used to assess the metabolic stability of drug candidates.[3]

Objective

To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s.[2][3]

Materials and Equipment
  • Liver microsomes (e.g., human, rat, mouse)

  • Test compounds and positive control compounds (e.g., testosterone, verapamil)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (with internal standard) for reaction termination

  • 96-well incubation plates and sealing mats

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure
  • Preparation of Reagents : Prepare working solutions of the test compound and positive control in a suitable solvent (e.g., DMSO, acetonitrile). Prepare the microsomal suspension in phosphate buffer.

  • Incubation Setup : In a 96-well plate, add the microsomal suspension to each well. Pre-incubate the plate at 37°C for approximately 10 minutes.

  • Initiation of Reaction : Add the test compound to the wells to start the incubation. To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system. For negative controls, add buffer instead of the NADPH system.

  • Time Points : Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing : Seal the plate and vortex to mix. Centrifuge the plate to pellet the precipitated proteins.

  • Analysis : Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the remaining parent compound.

Data Analysis
  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .[2]

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein) .[2]

Visualizing Metabolic Stability Assessment

The following diagrams illustrate the experimental workflow and the conceptual basis of using trifluoromethylation to enhance metabolic stability.

G cluster_parent Parent Quinoline Metabolism cluster_analog Trifluoromethylated Analog parent Parent Quinoline (with -CH3 group) cyp450_parent CYP450 Enzymes parent->cyp450_parent analog CF3-Quinoline Analog (with -CF3 group) parent->analog Bioisosteric Replacement metabolite Metabolite (-CH2OH group) cyp450_parent->metabolite cyp450_analog CYP450 Enzymes analog->cyp450_analog blocked Metabolism Blocked cyp450_analog->blocked

References

head-to-head comparison of different cross-coupling methods for 4-chloroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of the quinoline scaffold is a cornerstone of medicinal chemistry. The 4-position of the quinoline ring is a particularly important site for modification to modulate biological activity. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position, starting from the readily available 4-chloroquinoline precursor. This guide provides a head-to-head comparison of four major cross-coupling methodologies: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, offering a clear overview of their performance with supporting experimental data.

This comparison aims to assist in the rational selection of the most suitable method based on the desired molecular complexity, functional group tolerance, and reaction efficiency.

Comparative Analysis of Cross-Coupling Methods

The choice of cross-coupling method is dictated by the type of bond being formed and the desired substituent to be introduced. The following table summarizes typical reaction conditions and performance for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and a representative Mizoroki-Heck reaction, providing a snapshot of their relative strengths and requirements when applied to 4-chloroquinoline and similar substrates.

Reaction Type Coupling Partner Typical Catalyst/Ligand Base Solvent Temp. (°C) Time (h) Yield (%) Bond Formed
Suzuki-Miyaura Phenylboronic AcidPd(OAc)₂K₂CO₃Water100278[1]C(sp²)-C(sp²)
Buchwald-Hartwig Ethyl 4-aminobenzoatePd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane1001895[2]C(sp²)-N
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF8012~90 (analogous)C(sp²)-C(sp)
Heck StyrenePd(OAc)₂K₂CO₃ / TBABDMA14024Good (analogous)C(sp²)-C(sp²)

Note: Yields are highly dependent on the specific substrates, ligands, and precise conditions. The data for Sonogashira and Heck reactions are based on analogous aryl chloride systems due to a lack of directly comparable studies on 4-chloroquinoline under these specific conditions.

Experimental Workflow and Signaling Pathways

The general workflow for these palladium-catalyzed cross-coupling reactions follows a well-established catalytic cycle. The diagram below illustrates the key steps involved in the functionalization of a 4-chloroquinoline substrate.

G cluster_cycle Pd(0)/Pd(II) Catalytic Cycle pd0 Pd(0)Lₙ Active Catalyst pd2_complex Oxidative Addition Intermediate (4-Quinolyl)Pd(II)(Cl)Lₙ pd0->pd2_complex Oxidative Addition transmetalation_complex Transmetalation Intermediate pd2_complex->transmetalation_complex Transmetalation product_complex Reductive Elimination Precursor transmetalation_complex->product_complex product_complex->pd0 Reductive Elimination product 4-Substituted Quinoline Product product_complex->product chloroquinoline 4-Chloroquinoline chloroquinoline->pd2_complex coupling_partner Coupling Partner (Boronic Acid, Amine, Alkyne, Alkene) coupling_partner->transmetalation_complex base Base base->transmetalation_complex Activates Partner

General catalytic cycle for cross-coupling of 4-chloroquinoline.

Detailed Experimental Protocols

Below are representative experimental protocols for each of the major cross-coupling methods discussed. These are intended as a starting point and may require optimization for specific substrates.

Suzuki-Miyaura Coupling Protocol

This protocol is adapted from the coupling of 4,7-dichloroquinoline with phenylboronic acid.[1]

  • Materials: 4,7-Dichloroquinoline (1.0 mmol), phenylboronic acid (1.2 mmol), palladium acetate (Pd(OAc)₂, 0.02 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and deionized water (10 mL).

  • Procedure:

    • To a round-bottom flask, add 4,7-dichloroquinoline, phenylboronic acid, palladium acetate, and potassium carbonate.

    • Add deionized water to the flask.

    • The mixture is heated to reflux (100 °C) with vigorous stirring for 2 hours.

    • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and water.

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield 7-chloro-4-phenylquinoline.

Buchwald-Hartwig Amination Protocol

This protocol describes the coupling of 4-chloroquinoline with ethyl 4-aminobenzoate.[2]

  • Materials: 4-Chloroquinoline (1.0 mmol), ethyl 4-aminobenzoate (1.2 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol), Xantphos (0.02 mmol), cesium carbonate (Cs₂CO₃, 1.4 mmol), and anhydrous 1,4-dioxane (5 mL).

  • Procedure:

    • An oven-dried Schlenk tube is charged with Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

    • The tube is evacuated and backfilled with argon.

    • 4-Chloroquinoline, ethyl 4-aminobenzoate, and 1,4-dioxane are added under argon.

    • The Schlenk tube is sealed, and the reaction mixture is heated to 100 °C with stirring for 18 hours.

    • After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.

    • The filtrate is concentrated, and the residue is purified by column chromatography to afford the N-arylated product.

Sonogashira Coupling Protocol (General for Aryl Chlorides)

This is a general protocol for the Sonogashira coupling of aryl chlorides, which can be adapted for 4-chloroquinoline.

  • Materials: 4-Chloroquinoline (1.0 mmol), phenylacetylene (1.2 mmol), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol), copper(I) iodide (CuI, 0.04 mmol), triethylamine (Et₃N, 2.0 mmol), and anhydrous DMF (5 mL).

  • Procedure:

    • To a Schlenk flask under an argon atmosphere, add 4-chloroquinoline, PdCl₂(PPh₃)₂, and CuI.

    • Add DMF and triethylamine, followed by the addition of phenylacetylene via syringe.

    • The reaction mixture is heated to 80 °C and stirred for 12 hours.

    • Upon completion, the mixture is cooled, diluted with water, and extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated.

    • Purification by column chromatography provides the 4-alkynylquinoline product.

Heck Reaction Protocol (General for Aryl Chlorides)

This protocol is a general representation of a Mizoroki-Heck reaction with an aryl chloride and can be optimized for 4-chloroquinoline.[3]

  • Materials: 4-Chloroquinoline (1.0 mmol), styrene (1.5 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), tetrabutylammonium bromide (TBAB, 1.0 mmol), and N,N-dimethylacetamide (DMA, 5 mL).

  • Procedure:

    • In a sealed tube, combine 4-chloroquinoline, Pd(OAc)₂, K₂CO₃, and TBAB.

    • Add DMA and styrene to the mixture.

    • The vessel is sealed and heated to 140 °C with stirring for 24 hours.

    • After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

    • The organic extracts are combined, washed with brine, dried, and concentrated.

    • The resulting crude material is purified by flash chromatography to yield the 4-alkenylquinoline.

Conclusion

The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions all represent viable and powerful methods for the derivatization of 4-chloroquinolines. The Suzuki-Miyaura and Buchwald-Hartwig reactions are well-established for this substrate, often proceeding with high yields under relatively accessible conditions. The Sonogashira and Heck couplings, while synthetically valuable, may require more rigorous optimization, particularly given the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. The choice of ligand is critical in all cases, especially for activating the robust C-Cl bond. This guide provides a foundational framework for selecting and implementing an appropriate cross-coupling strategy for the synthesis of novel quinoline derivatives.

References

Validating the Mechanism of Action for Tebuquine, a 5,7-bis(trifluoromethyl)-4-chloroquinoline-based Drug Candidate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the 5,7-bis(trifluoromethyl)-4-chloroquinoline-based drug candidate, tebuquine, with established antimalarial agents, chloroquine and amodiaquine. Tebuquine, a 4-aminoquinoline derivative, has demonstrated potent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2] The primary mechanism of action for tebuquine, similar to other 4-aminoquinolines, is the inhibition of heme detoxification within the parasite's digestive vacuole. Despite its promising efficacy, the development of tebuquine was halted due to chronic toxicity observed in animal models. This guide presents supporting experimental data, detailed methodologies for key experiments, and visual diagrams to objectively compare its performance and elucidate the reasons for its discontinuation.

Comparative Analysis of In Vitro Efficacy

Tebuquine exhibits superior potency against a range of P. falciparum strains compared to chloroquine and amodiaquine, particularly against chloroquine-resistant strains.[2] The following table summarizes the 50% inhibitory concentration (IC50) values from in vitro studies.

DrugP. falciparum StrainChloroquine SensitivityIC50 (nM)
Tebuquine HB3Sensitive5.8
K1Resistant12.3
D6Sensitive~1.1
W2Resistant~1.5
Chloroquine HB3Sensitive8.1
K1Resistant321.5
D6Sensitive9.8
W2Resistant431.0
Amodiaquine HB3Sensitive8.1
K1Resistant55.6

Note: IC50 values can vary slightly between studies due to differences in experimental protocols.

Cytotoxicity Profile

DrugCell LineCell TypeCC50 (µM)
Chloroquine H9C2Rat Cardiomyoblasts17.1 (72h)
HEK293Human Embryonic Kidney9.88 (72h)
IEC-6Rat Intestinal Epithelial17.38 (72h)
VeroMonkey Kidney Epithelial92.35 (72h)
ARPE-19Human Retinal Pigment Epithelial49.24 (72h)
Amodiaquine BHK-21Baby Hamster Kidney52.09

Signaling Pathway and Experimental Workflows

To validate the mechanism of action and assess the efficacy and toxicity of drug candidates like tebuquine, a series of in vitro and in vivo experiments are conducted. The following diagrams illustrate the proposed mechanism of action, a typical experimental workflow, and the logical relationship between the drug's properties and its ultimate fate in development.

Proposed Mechanism of Action of Tebuquine cluster_parasite Plasmodium falciparum cluster_drug_action Drug Action Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Polymerization Tebuquine_Heme_Complex Tebuquine-Heme Complex Heme->Tebuquine_Heme_Complex Binding Digestive_Vacuole Digestive Vacuole (Acidic pH) Tebuquine Tebuquine Tebuquine->Heme Inhibition of Polymerization Tebuquine->Digestive_Vacuole Accumulation Oxidative_Stress Oxidative_Stress Tebuquine_Heme_Complex->Oxidative_Stress Induces Parasite_Death Parasite_Death Oxidative_Stress->Parasite_Death Leads to

Proposed mechanism of action of Tebuquine in the parasite's digestive vacuole.

Experimental Workflow for Mechanism Validation cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Parasite_Culture P. falciparum Culture IC50_Determination IC50 Determination ([3H]-hypoxanthine or SYBR Green I assay) Parasite_Culture->IC50_Determination Heme_Polymerization_Assay Heme Polymerization Inhibition Assay IC50_Determination->Heme_Polymerization_Assay Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay (CC50) Heme_Polymerization_Assay->Cytotoxicity_Assay Murine_Model Murine Malaria Model (P. berghei) Cytotoxicity_Assay->Murine_Model Efficacy_Testing Efficacy Testing (4-day suppressive test) Murine_Model->Efficacy_Testing Toxicology_Studies Preclinical Toxicology Efficacy_Testing->Toxicology_Studies

A generalized workflow for in vitro and in vivo validation of the drug candidate.

Logical Relationship of Tebuquine's Development cluster_properties Drug Properties cluster_outcomes Developmental Outcomes High_Potency High Potency vs. Resistant Strains Therapeutic_Efficacy Therapeutic Efficacy in Malaria High_Potency->Therapeutic_Efficacy Heme_Inhibition Inhibition of Heme Polymerization Heme_Inhibition->Therapeutic_Efficacy Lysosomotropic Lysosomotropic Nature (Accumulation in Acidic Vesicles) Lysosomotropic->Heme_Inhibition Enables Phospholipidosis Induction of Phospholipidosis Lysosomotropic->Phospholipidosis Contributes to Foamy_Macrophages Formation of Foamy Macrophages Phospholipidosis->Foamy_Macrophages Discontinuation Discontinuation of Development Foamy_Macrophages->Discontinuation

Logical relationship from mechanism of action to clinical development outcome.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

In Vitro Antimalarial Susceptibility Testing: [³H]-Hypoxanthine Incorporation Assay

This assay is a widely accepted method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.

  • Parasite Culture: Asynchronous P. falciparum cultures are maintained in human red blood cells in a complete culture medium at 37°C in a controlled gas environment (5% CO₂, 5% O₂, 90% N₂).

  • Drug Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the parasites (typically ≤0.1%).

  • Incubation: A parasite suspension with a defined hematocrit and parasitemia is added to each well containing the drug dilutions. The plates are incubated for 24-48 hours under the same conditions as the parasite culture.

  • Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 18-24 hours.

  • Harvesting and Counting: The contents of each well are harvested onto glass fiber filters using a cell harvester. The filters are then dried, and the incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition of [³H]-hypoxanthine incorporation is plotted against the logarithm of the drug concentration. The IC50 value is determined using a non-linear regression analysis.

In Vitro Antimalarial Susceptibility Testing: SYBR Green I-Based Fluorescence Assay

This high-throughput assay measures the proliferation of malaria parasites by quantifying their DNA content.

  • Parasite Culture and Drug Dilution: Similar to the [³H]-hypoxanthine incorporation assay, parasite cultures are incubated with serial dilutions of the test compounds in 96-well plates for 72 hours.

  • Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. This lyses the red blood cells and allows the dye to bind to the parasite's DNA.

  • Fluorescence Measurement: The fluorescence intensity of each well is measured using a microplate reader with the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission).

  • Data Analysis: The IC50 value is determined by plotting the fluorescence intensity against the drug concentration and fitting the data to a dose-response curve.

Heme Polymerization Inhibition Assay

This assay assesses the ability of a compound to inhibit the formation of β-hematin, a synthetic form of hemozoin.

  • Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing a buffer at an acidic pH (e.g., sodium acetate, pH 4.8), a solution of hemin (the precursor of hemozoin), and the test compound at various concentrations.

  • Incubation: The plate is incubated to allow for the polymerization of hemin into β-hematin.

  • Quantification: The amount of β-hematin formed is quantified. This can be done by various methods, including colorimetric assays where unpolymerized heme is detected after the addition of a reagent like pyridine.

  • Data Analysis: The percentage of inhibition of heme polymerization is calculated relative to a control without the drug. The IC50 value is then determined from a dose-response curve.

Conclusion

Tebuquine stands as a compelling case study in drug development, demonstrating exceptional antimalarial potency, particularly against drug-resistant P. falciparum strains. Its mechanism of action, centered on the disruption of the parasite's heme detoxification pathway, is a well-validated target for antimalarial therapy. However, the preclinical toxicological findings, specifically the induction of phospholipidosis, ultimately led to the cessation of its development. This guide highlights the critical importance of a thorough toxicological evaluation in parallel with efficacy studies. For researchers in the field, the potent antimalarial activity of the this compound scaffold may warrant further investigation, with a focus on structural modifications that could mitigate the observed toxicity while retaining efficacy.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Trifluoromethylated Quinoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors derived from trifluoromethylated quinoline scaffolds. Due to the limited public data on the specific 5,7-bis(trifluoromethyl)-4-chloroquinoline core, this guide utilizes data from structurally related trifluoromethylated quinoline derivatives to offer insights into their selectivity and potential off-target effects. The information presented herein is synthesized from publicly available research to facilitate a comprehensive understanding of this important class of molecules.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous approved and investigational drugs. The incorporation of trifluoromethyl groups can significantly influence a molecule's potency, metabolic stability, and selectivity. However, achieving high selectivity remains a critical challenge, as many kinase inhibitors interact with the highly conserved ATP-binding site, leading to potential off-target activities and associated toxicities. Therefore, comprehensive cross-reactivity profiling is an indispensable step in the development of safe and effective kinase inhibitors.

Comparative Kinase Selectivity Profiles

To illustrate the selectivity profiles of trifluoromethylated quinoline derivatives, this section presents data on two example compounds with trifluoromethyl groups at different positions on the quinoline ring. The data is presented as a percentage of inhibition at a given concentration or as IC50 values, which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%.

Case Study 1: 7-(Trifluoromethyl)quinoline Derivative as a c-Met Inhibitor

A study focused on the development of c-Met kinase inhibitors identified a potent compound with a trifluoromethyl group at the 7-position of the quinoline ring: 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline. While a broad kinome scan is not publicly available, its high potency against c-Met suggests a degree of selectivity. Further profiling would be necessary to fully characterize its off-target effects.

Case Study 2: 6-(Trifluoromethyl)quinoline Derivative Targeting GAK

In a study aimed at developing selective inhibitors for Cyclin G associated kinase (GAK), a 6-trifluoromethyl quinoline derivative was evaluated. The compound demonstrated submicromolar activity against GAK but also showed cross-reactivity with other kinases. This highlights the importance of comprehensive profiling to identify and understand potential off-target interactions.

The following table summarizes the available quantitative data for these representative compounds. It is important to note that these compounds were evaluated in different assays and against different kinase panels, so direct comparison of absolute values should be made with caution.

Kinase TargetRepresentative 7-(Trifluoromethyl)quinoline DerivativeRepresentative 6-(Trifluoromethyl)quinoline Derivative (IC50)
Primary Target
c-MetHigh Potency (Specific IC50 not publicly detailed)Not Reported
GAKNot Reported210 nM
Selected Off-Targets
Other KinasesData not publicly availableData not publicly available in a comprehensive panel

Experimental Protocols

Detailed and robust experimental protocols are crucial for generating reliable cross-reactivity data. Below are methodologies for key experiments typically employed in kinase inhibitor profiling.

In Vitro Kinase Assay Panel (Radiometric)

This method measures the transfer of a radiolabeled phosphate from ATP to a kinase substrate, providing a direct measure of enzyme activity.

Materials:

  • Purified recombinant kinases (a broad panel is recommended)

  • Specific peptide or protein substrates for each kinase

  • Test inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test inhibitor.

  • In the wells of a microplate, add the kinase, its specific substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.

  • Incubate the plate at a controlled temperature for a specific duration.

  • Stop the reaction and transfer the contents to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Chemoproteomics-Based Profiling (Kinobeads)

This approach utilizes immobilized, non-selective kinase inhibitors ("kinobeads") to capture a large portion of the kinome from a cell lysate. By competing with the beads for kinase binding, a test inhibitor's selectivity can be assessed across many endogenously expressed kinases simultaneously.

Materials:

  • Kinobeads (affinity resin with immobilized kinase inhibitors)

  • Cell lysate from a relevant cell line or tissue

  • Test inhibitor stock solution

  • Lysis buffer

  • Wash buffers

  • Elution buffer

  • Mass spectrometer

Procedure:

  • Incubate the cell lysate with the test inhibitor at various concentrations.

  • Add the kinobeads to the lysate-inhibitor mixture and incubate to allow for competitive binding.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads.

  • Identify and quantify the eluted proteins using mass spectrometry.

  • Determine the inhibitor's affinity for each identified kinase by measuring the displacement of the kinase from the beads at different inhibitor concentrations.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor Test Inhibitor Incubation Incubation Inhibitor->Incubation KinasePanel Kinase Panel KinasePanel->Incubation Reagents Assay Reagents (ATP, Substrate) Reagents->Incubation Detection Signal Detection Incubation->Detection Measure Kinase Activity IC50 IC50 Determination Detection->IC50 Raw Data Selectivity Selectivity Profile IC50->Selectivity Potency Data

Caption: Workflow for in vitro kinase inhibitor profiling.

cMet_Signaling_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Inhibitor 7-(Trifluoromethyl)quinoline Inhibitor Inhibitor->cMet Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Motility AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified c-Met signaling pathway and the point of inhibition.

Conclusion

The Impact of Trifluoromethylation on the Lipophilicity of Quinoline Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and modulating the lipophilicity of lead compounds is a cornerstone of modern medicinal chemistry. The introduction of fluorine-containing functional groups, particularly the trifluoromethyl (CF3) group, into molecular scaffolds like quinoline is a key strategy for optimizing pharmacokinetic and pharmacodynamic properties. This guide provides an objective comparison of the lipophilicity of trifluoromethylated versus non-fluorinated quinoline analogues, supported by experimental data and detailed methodologies.

The trifluoromethyl group is a powerful modulator of a molecule's physicochemical properties. Its introduction can significantly influence lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Generally, the CF3 group is considered a lipophilic moiety, often used to enhance a compound's ability to permeate biological membranes.[2][3] This is attributed to its unique electronic properties and its role as a bioisostere for other chemical groups.[2][4]

Quantitative Comparison of Lipophilicity

The lipophilicity of a compound is most commonly expressed as the logarithm of its partition coefficient (logP) between an organic and an aqueous phase, typically n-octanol and water. An increase in the logP value indicates higher lipophilicity. The following table summarizes available experimental logP data for a selection of quinoline analogues, highlighting the impact of trifluoromethylation.

CompoundSubstitution PatternlogPReference
Quinoline-2.03
6-Methylquinoline6-CH32.62
6-Trifluoromethylquinoline 6-CF3 3.25 [1]
2-Methylquinoline2-CH32.41
2-Trifluoromethylquinoline 2-CF3 ~3.0-3.5 (Predicted)

Note: Experimental logP values for a comprehensive, directly comparable series were not available in the reviewed literature. The logP of 2-Trifluoromethylquinoline is an estimated range based on the general lipophilicity-enhancing effect of the CF3 group.

As the data for 6-substituted quinolines indicates, the replacement of a methyl group with a trifluoromethyl group leads to a significant increase in the logP value, signifying a substantial enhancement in lipophilicity. This trend is a critical consideration in drug design, where precise control over a molecule's lipophilicity is essential for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Protocols for Lipophilicity Determination

Accurate determination of logP is crucial for the reliable assessment of a compound's lipophilicity. The two most common experimental methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).

Shake-Flask Method (n-Octanol/Water Partition)

This traditional method directly measures the partitioning of a compound between n-octanol and water.

Protocol:

  • System Preparation: Equal volumes of n-octanol and water are mixed and shaken vigorously to ensure mutual saturation. The two phases are then separated.

  • Sample Addition: A precisely weighed amount of the quinoline analogue is dissolved in one of the phases, typically the one in which it exhibits higher solubility.

  • Partitioning: The two phases are combined in a separatory funnel and shaken until equilibrium is achieved, allowing the compound to distribute between the n-octanol and aqueous layers.

  • Phase Separation: The mixture is allowed to stand until a clear separation of the two phases is observed.

  • Concentration Measurement: The concentration of the quinoline analogue in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[1]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[1]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC offers a faster and often more efficient method for estimating lipophilicity by correlating a compound's retention time on a nonpolar stationary phase with known logP values of standard compounds.[5][6]

Protocol:

  • System Setup: An HPLC system equipped with a reversed-phase column (e.g., C18) is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: A series of standard compounds with well-established logP values are injected into the HPLC system under isocratic conditions (constant mobile phase composition). The retention time for each standard is recorded.

  • Sample Analysis: The quinoline analogue of interest is injected into the same HPLC system under the identical conditions used for the standards. Its retention time is measured.

  • Calculation of Retention Factor (k): The retention factor (k) is calculated for each compound using the formula: k = (tR - t0) / t0, where tR is the retention time of the compound and t0 is the column dead time.

  • Correlation and logP Determination: A calibration curve is generated by plotting the logarithm of the retention factor (log k) of the standards against their known logP values. The logP of the quinoline analogue is then determined by interpolating its log k value on this calibration curve.

Logical Relationship Diagram

The following diagram illustrates the relationship between the structural modification (trifluoromethylation), the resulting change in a key physicochemical property (lipophilicity), and its subsequent impact on pharmacokinetic properties relevant to drug development.

G cluster_0 Molecular Modification cluster_1 Physicochemical Property cluster_2 Potential Pharmacokinetic Impact A Non-Fluorinated Quinoline Analogue B Trifluoromethylated Quinoline Analogue C Lower Lipophilicity (Lower logP) A->C D Higher Lipophilicity (Higher logP) B->D E Increased Aqueous Solubility C->E F Enhanced Membrane Permeability D->F G Increased Plasma Protein Binding D->G

References

benchmarking the synthetic efficiency of different routes to 5,7-bis(trifluoromethyl)-4-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

The initial search for "synthetic routes to 5,7-bis(trifluoromethyl)-4-chloroquinoline" did not directly yield specific procedures for this exact molecule. The results show methods for synthesizing various substituted 4-chloroquinolines. For example, one result describes a TMSCl-mediated cyclization to produce 4-chloroquinolines, but it doesn't specifically mention the 5,7-bis(trifluoromethyl) substitution pattern. Another result is a patent for preparing 4-chloroquinolines, including a trifluoromethyl-substituted example (4-chloro-8-trifluoromethyl-quinoline), which is structurally different from the target molecule.

To proceed, I need to find synthetic methods that are either directly for this compound or for closely related analogs, from which a synthesis for the target molecule can be reasonably inferred. I will need to search for syntheses of quinolines with trifluoromethyl groups at the 5 and 7 positions and then look for methods to chlorinate the 4-position. Alternatively, I can look for methods that build the quinoline ring with the desired substitution pattern already in place.

Therefore, the next steps will involve more targeted searches to find relevant synthetic preparations.The previous searches provided some valuable general strategies for quinoline synthesis, such as the Gould-Jacobs and Conrad-Limpach reactions, which utilize anilines as starting materials. I found information on the starting material, 3,5-bis(trifluoromethyl)aniline, which is commercially available. This suggests that a plausible route to the target molecule would involve the condensation of this aniline with a suitable three-carbon unit to form the quinoline ring system, followed by chlorination at the 4-position.

Specifically, the Gould-Jacobs reaction, which uses an aniline and an alkoxymethylenemalonic ester, or the Conrad-Limpach synthesis, which employs a β-ketoester, seem like promising approaches to generate the 5,7-bis(trifluoromethyl)quinolin-4-ol intermediate. The subsequent step would then be the chlorination of this intermediate to yield the final product, this compound.

However, I have not yet found specific experimental protocols or quantitative data (yields, reaction conditions, etc.) for these exact reaction sequences leading to our target molecule. To provide the detailed comparison guide as requested, I need to find literature that describes these specific transformations or very close analogs. My next steps will focus on finding these detailed procedures and the associated data.I have gathered some general information on the Gould-Jacobs and Conrad-Limpach reactions, which are plausible routes for the synthesis of the quinolin-4-ol precursor. I also found that the starting material, 3,5-bis(trifluoromethyl)aniline, is commercially available. Additionally, I've collected some general protocols for the chlorination of quinolin-4-ones (or their tautomers, quinolin-4-ols) using reagents like POCl3.

However, I am still missing specific, detailed experimental protocols for the synthesis of 5,7-bis(trifluoromethyl)quinolin-4-ol using either the Gould-Jacobs or Conrad-Limpach methods with 3,5-bis(trifluoromethyl)aniline. I also lack quantitative data (yields, reaction times, specific conditions) for these specific reactions, which is crucial for the comparison guide. The information on the chlorination step is also general and not specific to our target substrate.

Therefore, I need to conduct more targeted searches to find this missing information. I will focus on finding papers or patents that describe the synthesis of quinolines starting from 3,5-bis(trifluoromethyl)aniline or closely related anilines, which should provide the necessary experimental details and data.I have gathered general information about two plausible synthetic routes, the Gould-Jacobs and Conrad-Limpach reactions, starting from the commercially available 3,5-bis(trifluoromethyl)aniline. I have also found general procedures for the subsequent chlorination step. However, I am still lacking specific, detailed experimental protocols and, critically, the quantitative data (yields, reaction times, temperatures, reagent quantities, etc.) for the synthesis of the exact target molecule, this compound, or its hydroxy precursor. The search results provide analogous procedures for similar but not identical molecules. To create the detailed comparison guide, I need to find literature that specifically addresses the synthesis of 5,7-bis(trifluoromethyl)quinoline derivatives to extract the necessary experimental data. I will refine my search to look for publications that might contain this specific information.## A Comparative Guide to the Synthetic Efficiency of Routes to this compound

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of established synthetic routes to this compound, a key intermediate in pharmaceutical research. The efficiency of two primary pathways, the Gould-Jacobs reaction and the Conrad-Limpach synthesis, followed by a chlorination step, are evaluated based on available experimental data for analogous compounds. This document aims to assist researchers in selecting the most suitable synthetic strategy based on factors such as yield, reaction conditions, and starting material accessibility.

Executive Summary

The synthesis of this compound is most effectively approached through a two-stage process: the formation of a 5,7-bis(trifluoromethyl)quinolin-4-ol intermediate, followed by chlorination. Two classical methods for the initial quinoline ring formation are the Gould-Jacobs reaction and the Conrad-Limpach synthesis, both of which utilize the commercially available starting material, 3,5-bis(trifluoromethyl)aniline. While specific data for the direct synthesis of this compound is limited in publicly available literature, this guide extrapolates from established protocols for structurally similar compounds to provide a comparative assessment.

Route 1: Gould-Jacobs Reaction followed by Chlorination

The Gould-Jacobs reaction offers a reliable method for the construction of the 4-hydroxyquinoline core. This pathway involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature cyclization.

Stage 1: Synthesis of 5,7-bis(trifluoromethyl)quinolin-4-ol via Gould-Jacobs Reaction

This stage involves the reaction of 3,5-bis(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate (DEEM). The reaction typically proceeds in two steps: an initial condensation to form an anilidomethylenemalonate intermediate, followed by a thermal cyclization to yield the quinolin-4-ol.

Stage 2: Chlorination of 5,7-bis(trifluoromethyl)quinolin-4-ol

The conversion of the 4-hydroxy group to a chloro substituent is a standard transformation in quinoline chemistry, commonly achieved using phosphorus oxychloride (POCl₃).

Route 2: Conrad-Limpach Synthesis followed by Chlorination

The Conrad-Limpach synthesis provides an alternative approach to the 4-hydroxyquinoline intermediate through the condensation of an aniline with a β-ketoester.[1]

Stage 1: Synthesis of 5,7-bis(trifluoromethyl)quinolin-4-ol via Conrad-Limpach Synthesis

In this route, 3,5-bis(trifluoromethyl)aniline is reacted with a β-ketoester, such as ethyl acetoacetate. The reaction conditions, particularly temperature, are crucial in directing the outcome of the initial condensation.

Stage 2: Chlorination of 5,7-bis(trifluoromethyl)quinolin-4-ol

Similar to Route 1, the resulting 4-hydroxyquinoline is chlorinated using a suitable chlorinating agent like phosphorus oxychloride.

Comparative Data

The following tables summarize the generalized experimental conditions and expected outcomes for the synthesis of quinoline analogs, providing a basis for comparison.

Table 1: Synthesis of 4-Hydroxyquinoline Intermediate

ParameterGould-Jacobs Reaction (Analogous)Conrad-Limpach Synthesis (Analogous)
Starting Materials 3,5-bis(trifluoromethyl)aniline, Diethyl ethoxymethylenemalonate3,5-bis(trifluoromethyl)aniline, Ethyl acetoacetate
Reaction Conditions Step 1: Condensation (100-130 °C); Step 2: Cyclization (High temperature, e.g., 250 °C in Dowtherm A)[2]Condensation and cyclization at high temperatures (e.g., ~250 °C)[1]
Typical Yield High (e.g., ~90% for analogous reactions)[2]Generally moderate to high, solvent choice is critical for high yields[1][3]
Key Considerations Two distinct heating steps. High-boiling point solvent required for cyclization.[2]A one-pot reaction is possible, but requires very high temperatures.[1]

Table 2: Chlorination of 4-Hydroxyquinoline Intermediate

ParameterExperimental Protocol (Analogous)
Reagent Phosphorus oxychloride (POCl₃)[2]
Reaction Conditions Refluxing in excess POCl₃[2]
Typical Yield High (e.g., >90% for analogous reactions)[2]
Work-up Careful quenching of excess POCl₃ with ice water.

Experimental Protocols (Generalized for Analogous Systems)

Route 1: Gould-Jacobs Reaction Protocol

Step 1: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (Analogous) [2]

  • Combine 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq).

  • Heat the mixture at 125 °C for 1-2 hours, allowing for the distillation of ethanol.

  • To the resulting intermediate, add a high-boiling solvent such as Dowtherm A.

  • Heat the mixture to 250-260 °C and maintain for 15-30 minutes.

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

  • Collect the solid by vacuum filtration, wash with hexane, and dry.

Step 2: Saponification and Decarboxylation (to be adapted) The resulting ester would typically be saponified to the carboxylic acid and then decarboxylated by heating to yield 5,7-bis(trifluoromethyl)quinolin-4-ol.

Step 3: Chlorination of 4-Hydroxy-7-(trifluoromethyl)quinoline (Analogous) [2]

  • Carefully add 4-hydroxy-7-(trifluoromethyl)quinoline (1.0 eq) to an excess of phosphorus oxychloride with stirring.

  • Heat the mixture to reflux for 2-4 hours.

  • After cooling, slowly and carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography.

Route 2: Conrad-Limpach Synthesis Protocol

Step 1: Synthesis of 4-Hydroxyquinolines (General) [1]

  • Condense the aniline (1.0 eq) with a β-ketoester (1.0 eq).

  • The resulting Schiff base is cyclized at high temperatures (~250 °C), often in an inert, high-boiling solvent like mineral oil, to yield the 4-hydroxyquinoline.

Step 2: Chlorination Follow the chlorination protocol as described in Route 1, Step 3.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes.

Gould_Jacobs_Route A 3,5-bis(trifluoromethyl)aniline C Condensation A->C B Diethyl ethoxymethylenemalonate B->C D Anilidomethylenemalonate Intermediate C->D E Thermal Cyclization D->E F 5,7-bis(trifluoromethyl)quinolin-4-ol E->F G Chlorination (POCl₃) F->G H This compound G->H Conrad_Limpach_Route A 3,5-bis(trifluoromethyl)aniline C Condensation & Cyclization A->C B Ethyl acetoacetate B->C D 5,7-bis(trifluoromethyl)quinolin-4-ol C->D E Chlorination (POCl₃) D->E F This compound E->F

References

in vivo efficacy comparison of 5,7-bis(trifluoromethyl)-4-chloroquinoline analogs in animal models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of various trifluoromethyl-substituted quinoline analogs in animal models, based on available preclinical data. It is important to note that a comprehensive search of published literature did not yield specific in vivo efficacy data for 5,7-bis(trifluoromethyl)-4-chloroquinoline analogs. Therefore, this guide focuses on structurally related quinoline derivatives containing trifluoromethyl groups to provide valuable insights for researchers in the field. The presented data covers anticancer and antimalarial activities, highlighting the therapeutic potential of this class of compounds.

Anticancer Efficacy of Trifluoromethyl-Quinoline Analogs

Recent studies have explored the in vivo anticancer potential of novel quinoline derivatives bearing trifluoromethyl groups. These compounds have shown promising activity in xenograft models, suggesting their potential as leads for new cancer therapies.

Quantitative Data Summary
Compound ClassAnimal ModelCancer TypeDosing RegimenKey Efficacy ReadoutReference
4-Trifluoromethyl-2-anilinoquinoline Derivatives PC3 Xenograft Mouse ModelProstate CancerNot SpecifiedSignificant anti-cancer efficacy[1]
Quinoline-Derived Trifluoromethyl Alcohols Zebrafish Embryo ModelGeneral Cancer ScreenNot SpecifiedPotent growth inhibitors[2]
Experimental Protocols

PC3 Xenograft Mouse Model: [1]

  • Cell Line: Human prostate cancer cell line PC3.

  • Animal Strain: Immunocompromised mice (e.g., nude or SCID).

  • Tumor Implantation: PC3 cells are subcutaneously injected into the flank of the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. The investigational 4-trifluoromethyl-2-anilinoquinoline derivative (compound 8b) is administered, typically via oral or intraperitoneal routes, at specified doses and schedules.

  • Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed. Additional analyses may include immunohistochemistry for proliferation and apoptosis markers.

  • Toxicity Assessment: Animal body weight and general health are monitored throughout the study.

Zebrafish Embryo Cancer Model: [2]

  • Model Organism: Zebrafish (Danio rerio) embryos.

  • Assay Principle: The transparency of zebrafish embryos allows for rapid in vivo visualization of developmental and pathological processes, including cell proliferation and apoptosis.

  • Compound Administration: Compounds are typically added directly to the embryo medium.

  • Efficacy Readout: The effect of the compounds on embryo development and cell growth is observed. Apoptotic staining assays are used to quantify cell death. The maximum non-toxic concentration and lethal concentration (LC50) are determined.

Experimental Workflow: Xenograft Model

xenograft_workflow cluster_setup Model Setup cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation cell_culture PC3 Cell Culture implantation Subcutaneous Injection of PC3 Cells cell_culture->implantation animal_prep Animal Acclimatization animal_prep->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Compound Administration randomization->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement endpoint Endpoint: Tumor Excision & Weight Measurement tumor_measurement->endpoint

Workflow for a typical xenograft mouse model study.

Antimalarial Efficacy of Trifluoromethyl-Quinoline Analogs

Trifluoromethylated quinolines have also been investigated for their activity against malaria parasites, with some analogs demonstrating efficacy in murine models of the disease.

Quantitative Data Summary
Compound ClassAnimal ModelParasite StrainDosing RegimenKey Efficacy ReadoutReference
2,8-bis-(Trifluoromethyl)quinoline Derivatives P. berghei-infected mousePlasmodium bergheiNot SpecifiedMore potent than chloroquine in some cases[3]
4-(7′-Trifluoromethyl-quinolin-4′-ylamino)phenol Derivatives P. vinckei vinckei-infected micePlasmodium vinckei vinckei100 mg/kg (single IP dose)Significant antimalarial activity[4]
Experimental Protocols

Mouse Model of Malaria (Plasmodium berghei): [3]

  • Parasite Strain: Plasmodium berghei, a rodent malaria parasite commonly used for in vivo screening.

  • Animal Strain: Typically BALB/c or Swiss albino mice.

  • Infection: Mice are infected via intraperitoneal (IP) injection of parasitized red blood cells.

  • Treatment: The test compounds are administered to the infected mice, usually through oral gavage or IP injection, at various doses for a defined period (e.g., 4-day suppressive test).

  • Efficacy Evaluation: Parasitemia (the percentage of infected red blood cells) is monitored by microscopic examination of Giemsa-stained blood smears. The mean survival time of the treated mice is also recorded. Efficacy is often expressed as the dose that suppresses parasitemia by 50% or 90% (ED50 or ED90).

Signaling Pathway: Putative Mechanism of Action of Aminoquinolines

Many 4-aminoquinoline antimalarials are thought to exert their effect by interfering with the detoxification of heme in the parasite's food vacuole.

heme_detoxification cluster_parasite Malaria Parasite Food Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin (Malaria Pigment) Heme->Hemozoin Polymerization Heme->Hemozoin Quinoline 4-Aminoquinoline Analog Heme->Quinoline Quinoline->Heme Binding Quinoline->Hemozoin Inhibition

Inhibition of heme polymerization by 4-aminoquinolines.

Conclusion

While direct in vivo efficacy data for this compound analogs remains elusive, the broader class of trifluoromethyl-substituted quinolines demonstrates significant potential in preclinical models of cancer and malaria. The presence of trifluoromethyl groups appears to be a key structural feature influencing the biological activity of these compounds. Further research, including in vivo studies of a wider range of analogs, is warranted to fully elucidate their therapeutic potential and establish clear structure-activity relationships. The experimental models and data presented in this guide offer a valuable starting point for researchers interested in the development of novel quinoline-based therapeutics.

References

Safety Operating Guide

Proper Disposal of 5,7-Bis(trifluoromethyl)-4-chloroquinoline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides detailed procedures for the proper disposal of 5,7-Bis(trifluoromethyl)-4-chloroquinoline, ensuring laboratory safety and environmental compliance. The following protocols are based on general best practices for halogenated organic compounds and should always be supplemented by the specific guidance provided in the Safety Data Sheet (SDS) for the compound and by institutional and local regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The handling of this compound requires stringent safety measures due to its potential hazards.

Table 1: Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact with the chemical.
Body Protection A fully buttoned lab coat or chemical-resistant apron.Protects against spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Minimizes inhalation of dust or vapors.

In the event of exposure, follow the first-aid measures outlined in the compound's SDS. General guidelines include flushing skin and eyes with copious amounts of water for at least 15 minutes and seeking immediate medical attention.

Step-by-Step Disposal Protocol

The disposal of this compound is governed by its classification as a halogenated organic compound. Improper disposal can lead to environmental contamination and legal repercussions.

1. Waste Segregation:

  • Crucial Step: Never mix this compound waste with non-halogenated chemical waste.[1][2]

  • Keep it separate from other waste streams such as acids, bases, and oxidizers to prevent dangerous reactions.[1]

2. Containerization:

  • Use a designated, leak-proof, and compatible waste container, typically provided by your institution's Environmental Health and Safety (EHS) department.[3]

  • The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including the full chemical name: "this compound".[3]

  • Keep the container securely closed when not in use.[3]

3. Waste Accumulation:

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • This area should be a cool, dry, and well-ventilated space, away from sources of ignition.[3]

4. Disposal Request:

  • Once the waste container is nearly full, contact your institution's EHS department to arrange for pickup and disposal.

  • Do not attempt to dispose of the chemical down the drain or in regular trash.[4]

5. Decontamination of Empty Containers:

  • Triple-rinse the empty container with a suitable solvent (e.g., acetone or methanol).

  • The rinsate must be collected and disposed of as hazardous waste.

  • After decontamination, the container can be disposed of according to institutional guidelines.

Accidental Spill Protocol

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

Table 2: Spill Response Procedures

Spill SizeContainment and CleanupReporting
Small Spill - Evacuate non-essential personnel. - Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). - Collect the contaminated absorbent into a sealed, labeled hazardous waste container.- Report the spill to the laboratory supervisor.
Large Spill - Evacuate the area immediately. - Alert others in the vicinity. - Contact your institution's EHS or emergency response team. - Do not attempt to clean up a large spill without specialized training and equipment.- Report immediately to the appropriate institutional authority.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound cluster_prep Preparation cluster_procedure Disposal Procedure cluster_contingency Contingency start Start: Handling of this compound Waste ppe Don Appropriate PPE start->ppe segregate Segregate Halogenated Waste ppe->segregate containerize Place in Labeled, Compatible Container segregate->containerize store Store in Designated Accumulation Area containerize->store spill Accidental Spill? store->spill request Request EHS Pickup end End of Procedure request->end spill->request No small_spill Small Spill: Absorb and Collect spill->small_spill Yes, Small large_spill Large Spill: Evacuate and Report to EHS spill->large_spill Yes, Large small_spill->containerize large_spill->end

Caption: Disposal Workflow for this compound

This guide is intended to provide essential information for the safe disposal of this compound. Always prioritize safety and adhere to the specific protocols established by your institution and regulatory bodies.

References

Personal protective equipment for handling 5,7-Bis(trifluoromethyl)-4-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and operational procedures for the handling and disposal of 5,7-Bis(trifluoromethyl)-4-chloroquinoline (CAS No. 234450-34-1). Adherence to these guidelines is essential to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its hazardous properties. It is classified as an irritant that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact and irritation.[1]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield is recommended when handling larger quantities or when there is a risk of splashing.To protect against serious eye irritation from dust particles or splashes.[1]
Skin and Body Protection A lab coat or chemical-resistant apron worn over personal clothing. Full-coverage clothing and closed-toe shoes are required.To prevent accidental skin contact with the chemical.[1]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if ventilation is inadequate or when handling large quantities of the powder.To prevent respiratory tract irritation from inhalation of dust.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure risk. The following step-by-step procedures should be followed in a designated laboratory area.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare and inspect fume hood prep_ppe->prep_workspace weigh Weighing of the compound prep_workspace->weigh In fume hood dissolve Dissolution in a suitable solvent weigh->dissolve In fume hood reaction Use in experimental procedure dissolve->reaction decontaminate Decontaminate workspace and equipment reaction->decontaminate dispose Dispose of waste decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe

A flowchart illustrating the safe handling workflow for this compound.

Detailed Methodologies

  • Preparation:

    • Review the Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.

    • Personal Protective Equipment (PPE): Don the required PPE as detailed in the table above.

    • Workspace Preparation: Ensure a chemical fume hood is operational and the workspace is clean and uncluttered. Have a chemical spill kit readily accessible.

  • Handling:

    • Weighing:

      • Conduct all weighing operations within a chemical fume hood to contain any airborne powder.

      • Use a tared, sealed container to minimize the risk of inhalation or contamination.

      • Handle with care to avoid generating dust.

    • Solution Preparation:

      • Add the weighed compound to the solvent slowly to avoid splashing.

      • If the dissolution process is exothermic, use an ice bath to control the temperature.

      • Keep the container covered as much as possible during the process.

    • Experimental Use:

      • All procedures involving this compound should be carried out within a fume hood.

      • Avoid direct contact with the substance. Use appropriate laboratory equipment for all transfers.

  • Cleanup:

    • Decontamination: Wipe down the work surfaces in the fume hood and any equipment used with an appropriate solvent (e.g., ethanol or acetone), followed by soap and water.

    • PPE Removal: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Procedures

Waste TypeDisposal Method
Unused or Waste Compound Collect in a clearly labeled, sealed container for halogenated organic waste.
Contaminated Materials (e.g., gloves, wipes) Place in a designated, sealed waste bag for hazardous chemical waste.
Empty Containers Rinse thoroughly with a suitable solvent. The rinsate should be collected and disposed of as halogenated organic waste. The rinsed container can then be disposed of according to institutional guidelines.

Disposal Workflow

cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation & Collection cluster_final_disposal Final Disposal unused_compound Unused/Waste Compound halogenated_waste Halogenated Organic Waste Container unused_compound->halogenated_waste contaminated_materials Contaminated PPE/Wipes hazardous_solid_waste Hazardous Solid Waste Bag contaminated_materials->hazardous_solid_waste empty_containers Empty Containers rinsed_container Rinsed Container Disposal empty_containers->rinsed_container After rinsing licensed_disposal Licensed Hazardous Waste Disposal Facility halogenated_waste->licensed_disposal hazardous_solid_waste->licensed_disposal rinsed_container->licensed_disposal Per institutional guidelines

A diagram showing the proper disposal pathway for waste generated from handling this compound.

All waste must be disposed of in accordance with local, regional, and national regulations.[1] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.